Tetraethyl ranelate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
ethyl 5-[bis(2-ethoxy-2-oxoethyl)amino]-4-cyano-3-(2-ethoxy-2-oxoethyl)thiophene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O8S/c1-5-27-15(23)9-13-14(10-21)19(31-18(13)20(26)30-8-4)22(11-16(24)28-6-2)12-17(25)29-7-3/h5-9,11-12H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJPLQWOIPCSWCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=C(SC(=C1C#N)N(CC(=O)OCC)CC(=O)OCC)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O8S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30482577 | |
| Record name | Tetraethyl ranelate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30482577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
454.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58194-26-6 | |
| Record name | Tetraethyl ranelate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30482577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Tetraethyl Ranelate's Core Mechanism in Bone Formation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetraethyl ranelate, a prodrug of the anti-osteoporotic agent strontium ranelate, represents a significant area of interest in the development of therapies for bone-related disorders. Following oral administration, this compound is hydrolyzed to its active form, strontium ranelate, which is composed of two atoms of stable strontium and an organic moiety, ranelic acid.[1] The therapeutic efficacy of strontium ranelate in reducing fracture risk in postmenopausal women with osteoporosis has been well-established.[2][3] This technical guide provides an in-depth exploration of the core mechanism of action of this compound, focusing on its active metabolite, strontium ranelate, in promoting bone formation. It details the molecular pathways, presents quantitative data from key studies, outlines experimental protocols for investigation, and provides visual representations of the underlying biological processes.
Dual Mechanism of Action: A Unique Approach to Bone Health
Unlike many osteoporosis treatments that solely inhibit bone resorption, strontium ranelate exhibits a unique dual mechanism of action. It simultaneously stimulates bone formation by osteoblasts and inhibits bone resorption by osteoclasts, thereby rebalancing bone turnover in favor of bone apposition.[4][5] This dual action leads to an increase in bone mass and improvements in bone microarchitecture and strength.[6]
Stimulation of Osteoblast Activity and Bone Formation
Strontium ranelate enhances bone formation through multiple actions on osteoblasts, the cells responsible for synthesizing new bone matrix.
-
Increased Osteoblast Differentiation: In vitro studies have consistently demonstrated that strontium ranelate promotes the differentiation of pre-osteoblastic cells into mature, functional osteoblasts.[7] This is evidenced by the increased expression of key osteogenic marker genes.
-
Enhanced Osteoblast Function: Strontium ranelate stimulates the activity of mature osteoblasts, leading to increased synthesis of bone matrix proteins such as collagen.[1]
-
Promotion of Osteoblast Survival: The compound has been shown to increase the survival of osteoblasts, further contributing to a larger and more active osteoblast population.
Inhibition of Osteoclast Activity and Bone Resorption
Concurrently with its anabolic effects, strontium ranelate exerts an anti-resorptive action by targeting osteoclasts, the cells that break down bone tissue.
-
Inhibition of Osteoclast Differentiation: Strontium ranelate has been shown to decrease the differentiation of osteoclast precursors into mature osteoclasts.[8][9]
-
Reduced Osteoclast Activity: The resorptive activity of mature osteoclasts is also diminished in the presence of strontium ranelate.[1]
-
Induction of Osteoclast Apoptosis: Strontium ranelate can induce programmed cell death (apoptosis) in osteoclasts, thereby reducing the overall number of bone-resorbing cells.
Quantitative Data on the Effects of Strontium Ranelate
The following tables summarize key quantitative data from in vitro and clinical studies, illustrating the impact of strontium ranelate on markers of bone formation and resorption, as well as clinical outcomes.
Table 1: In Vitro Effects of Strontium Ranelate on Osteoblast and Osteoclast Markers
| Marker | Cell Type | Strontium Ranelate Concentration | Observed Effect | Reference |
| Alkaline Phosphatase (ALP) Activity | UMR106 osteosarcoma cells | 0.05–0.5 mM | 15–66% increase | [10][11] |
| Murine marrow stromal cells | 1 and 3 mM | Significant increase | [12] | |
| Osteocalcin (OCN) mRNA Expression | Murine marrow stromal cells | 1 and 3 mM | Significant increase | [12] |
| U-33 pre-osteoblastic cells | Not specified | Significant enhancement | [7] | |
| Runx2 mRNA Expression | Bone marrow-derived stromal cells | Time and concentration-dependent | Significant increase | [7] |
| U-33 pre-osteoblastic cells | Not specified | Significant enhancement | [7] | |
| Osteoprotegerin (OPG) mRNA Expression | Human primary osteoblasts | 1 mM | ~50% increase | [13] |
| Human primary osteoblasts | 2 mM | ~200% increase | [13] | |
| OPG Protein Secretion | Human primary osteoblasts | 1 mM | ~7-fold increase | [13] |
| Human primary osteoblasts | 2 mM | ~8.5-fold increase | [13] | |
| Receptor Activator of NF-κB Ligand (RANKL) mRNA Expression | Human primary osteoblasts | 0.1 mM | Reduced to ~20% of control | [13] |
| TRAP-positive Multinucleated Osteoclasts | Mouse marrow cultures | 1 mM | ~50% inhibition of formation | [14] |
Table 2: Clinical Efficacy of Strontium Ranelate (2 g/day ) in Postmenopausal Women with Osteoporosis (SOTI and TROPOS Trials)
| Outcome | Study Population | Duration | Risk Reduction vs. Placebo | p-value | Reference |
| New Vertebral Fracture | SOTI Trial | 1 year | 49% | <0.001 | [3] |
| SOTI Trial | 3 years | 41% | <0.001 | [2] | |
| Clinical Vertebral Fracture | SOTI Trial | 1 year | 52% | 0.003 | [2] |
| SOTI Trial | 3 years | 38% | <0.001 | [2] | |
| Non-vertebral Fracture | TROPOS Trial | 3 years | 16% | 0.04 | [15] |
| Hip Fracture (in high-risk patients) | TROPOS Trial | 3 years | 36% | 0.046 | [15] |
| Increase in Lumbar Spine BMD | SOTI Trial | 3 years | 14.4% (vs. -1.3% in placebo) | <0.001 | [15] |
| Increase in Femoral Neck BMD | TROPOS Trial | 3 years | 8.2% | <0.001 | [15] |
Signaling Pathways Involved in the Mechanism of Action
The effects of strontium ranelate on bone cells are mediated by the modulation of several key signaling pathways.
Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin pathway is a crucial regulator of osteoblast differentiation and bone formation. Strontium ranelate has been shown to activate this pathway. The mechanism involves the downregulation of sclerostin, an inhibitor of the Wnt pathway.[16] This leads to the accumulation of β-catenin in the cytoplasm, which then translocates to the nucleus to activate the transcription of osteogenic genes.
MAPK/ERK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the Extracellular signal-Regulated Kinase (ERK) cascade, is also implicated in the anabolic effects of strontium ranelate. Activation of this pathway can promote osteoblast proliferation and differentiation.
Experimental Protocols
The following are detailed methodologies for key experiments used to investigate the mechanism of action of this compound (via its active form, strontium ranelate) on bone formation.
Osteoblast Differentiation Assay
This protocol outlines the steps to assess the effect of strontium ranelate on the differentiation of osteoblast precursor cells.
1. Cell Culture and Treatment:
-
Culture osteoblast precursor cells (e.g., MC3T3-E1 or primary mesenchymal stem cells) in appropriate growth medium.
-
Seed cells into multi-well plates at a predetermined density.
-
Upon reaching confluence, switch to an osteogenic differentiation medium containing ascorbic acid and β-glycerophosphate.
-
Simultaneously, treat the cells with a range of concentrations of strontium ranelate (e.g., 0.1, 0.5, 1, 2 mM) and a vehicle control.
2. Alkaline Phosphatase (ALP) Activity Assay:
-
After a specified culture period (e.g., 7 days), lyse the cells.
-
Measure the ALP activity in the cell lysates using a colorimetric assay with p-nitrophenyl phosphate (pNPP) as a substrate.
-
Quantify the amount of p-nitrophenol produced by measuring the absorbance at 405 nm.
-
Normalize the ALP activity to the total protein content of the cell lysate.
3. Mineralization Assay (Alizarin Red S Staining):
-
After a longer culture period (e.g., 21 days), fix the cells with paraformaldehyde.
-
Stain the mineralized nodules with Alizarin Red S solution.
-
Visualize and quantify the stained area to assess the extent of matrix mineralization.
4. Gene Expression Analysis (RT-qPCR):
-
At various time points during differentiation, extract total RNA from the cells.
-
Synthesize cDNA from the RNA using reverse transcriptase.
-
Perform quantitative real-time PCR (RT-qPCR) using specific primers for osteogenic marker genes such as Runx2, alkaline phosphatase (ALP), and osteocalcin (OCN).
-
Normalize the expression of target genes to a stable housekeeping gene (e.g., GAPDH or ACTB).
Osteoclastogenesis Assay
This protocol describes the methodology to evaluate the inhibitory effect of strontium ranelate on osteoclast formation and activity.
1. Osteoclast Precursor Cell Culture:
-
Isolate bone marrow-derived macrophages (BMMs) from the long bones of mice or rats.
-
Culture the BMMs in the presence of macrophage colony-stimulating factor (M-CSF) to generate osteoclast precursors.
2. Induction of Osteoclast Differentiation and Treatment:
-
Induce osteoclast differentiation by adding Receptor Activator of Nuclear Factor-κB Ligand (RANKL) to the culture medium.
-
Concurrently, treat the cells with different concentrations of strontium ranelate and a vehicle control.
-
Culture for a period of 5-7 days to allow for the formation of mature, multinucleated osteoclasts.
3. Tartrate-Resistant Acid Phosphatase (TRAP) Staining:
-
Fix the cells and stain for TRAP, a marker enzyme for osteoclasts.
-
Count the number of TRAP-positive multinucleated cells (containing three or more nuclei) to quantify osteoclast formation.
4. Resorption Pit Assay:
-
Culture osteoclast precursors on dentin slices or calcium phosphate-coated plates.
-
Following differentiation and treatment, remove the cells.
-
Stain the resorption pits on the slices or plates and quantify the resorbed area using microscopy and image analysis software.
Western Blot Analysis for Signaling Pathways
This protocol details the steps to investigate the effect of strontium ranelate on the protein expression and phosphorylation status of key components of the Wnt/β-catenin and MAPK/ERK signaling pathways.
1. Cell Lysis and Protein Quantification:
-
Treat osteoblasts with strontium ranelate for a specified duration.
-
Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
2. SDS-PAGE and Protein Transfer:
-
Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins onto a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
3. Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for the target proteins (e.g., β-catenin, phosphorylated β-catenin, ERK, phosphorylated ERK).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
4. Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine the relative changes in protein expression or phosphorylation.
Conclusion
This compound, through its active metabolite strontium ranelate, exerts a potent and unique dual action on bone metabolism. By simultaneously stimulating bone formation and inhibiting bone resorption, it effectively shifts the balance of bone turnover towards an anabolic state. This is achieved through the modulation of key signaling pathways, including the Wnt/β-catenin and MAPK/ERK pathways, leading to enhanced osteoblast differentiation and function, and suppressed osteoclastogenesis. The quantitative data from both in vitro and extensive clinical trials provide robust evidence for its efficacy in increasing bone mass and reducing fracture risk. The experimental protocols detailed in this guide offer a framework for the continued investigation and understanding of the intricate mechanisms underlying the beneficial effects of this compound on bone health, providing valuable insights for researchers and professionals in the field of drug development.
References
- 1. Strontium ranelate in osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Strontium ranelate: a novel treatment for postmenopausal osteoporosis: a review of safety and efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of long-term strontium ranelate treatment on vertebral fracture risk in postmenopausal women with osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Strontium ranelate: a novel mode of action optimizing bone formation and resorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of strontium ranelate treatment on osteoblasts cultivated onto scaffolds of trabeculae bovine bone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanism of action of strontium ranelate: what are the facts? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Induction of a program gene expression during osteoblast differentiation with strontium ranelate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Strontium Ranelate Inhibits Osteoclastogenesis through NF-κB-Pathway-Dependent Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. host170.sedici.unlp.edu.ar [host170.sedici.unlp.edu.ar]
- 11. Strontium ranelate stimulates the activity of bone-specific alkaline phosphatase: interaction with Zn(2+) and Mg (2+) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Strontium ranelate promotes osteoblastic differentiation and mineralization of murine bone marrow stromal cells: involvement of prostaglandins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Osteoblasts play key roles in the mechanisms of action of strontium ranelate - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Strontium potently inhibits mineralisation in bone-forming primary rat osteoblast cultures and reduces numbers of osteoclasts in mouse marrow cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Strontium ranelate inhibits key factors affecting bone remodeling in human osteoarthritic subchondral bone osteoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The effect of strontium ranelate on titanium particle-induced periprosthetic osteolysis regulated by WNT/β-catenin signaling in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
The Therapeutic Potential of Tetraethyl Ranelate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tetraethyl ranelate, a tetraethyl ester of ranelic acid, serves as a precursor to the therapeutically active compound, strontium ranelate. Upon administration, this compound is hydrolyzed to ranelic acid, which, in the form of its strontium salt, has been extensively investigated for its unique dual-action mechanism in bone metabolism. This technical guide provides an in-depth analysis of the therapeutic potential of the active form, strontium ranelate, focusing on its efficacy in osteoporosis and its emerging prospects in inflammatory joint diseases. We consolidate quantitative data from pivotal clinical trials and preclinical studies, detail key experimental protocols, and visualize the intricate signaling pathways modulated by this compound.
Introduction: From this compound to Strontium Ranelate
This compound is the ethyl ester form of ranelic acid. In pharmaceutical applications, it is the strontium salt of ranelic acid, known as strontium ranelate, that has been the subject of extensive clinical investigation. The therapeutic activity is attributed to the synergistic action of the strontium cation and the ranelate anion. This document will focus on the substantial body of evidence related to strontium ranelate, the active therapeutic moiety derived from this compound.
Strontium ranelate is recognized for its unique dual mode of action on bone remodeling, simultaneously stimulating bone formation and inhibiting bone resorption.[1][2][3] This positions it as a distinct therapeutic agent for metabolic bone disorders, primarily postmenopausal osteoporosis.
Mechanism of Action in Bone Metabolism
Strontium ranelate exerts a dual effect on bone remodeling by modulating the activity of both osteoblasts (bone-forming cells) and osteoclasts (bone-resorbing cells).[4]
-
Stimulation of Bone Formation: In vitro studies have demonstrated that strontium ranelate enhances the replication of pre-osteoblastic cells and increases collagen and non-collagen protein synthesis by mature osteoblasts.[5] This anabolic effect contributes to an overall increase in bone mass.
-
Inhibition of Bone Resorption: Strontium ranelate has been shown to decrease osteoclast differentiation and activity, while also promoting their apoptosis (programmed cell death).[4] This anti-resorptive action complements its bone-forming properties, leading to a net positive balance in bone turnover.
Key Signaling Pathways
The dual action of strontium ranelate is mediated through the modulation of several key signaling pathways integral to bone homeostasis.
OPG/RANKL/RANK Signaling Pathway
The OPG/RANKL/RANK system is a critical regulator of osteoclastogenesis. Strontium ranelate favorably alters the balance of this system by increasing the expression of osteoprotegerin (OPG) and decreasing the expression of Receptor Activator of Nuclear Factor κB Ligand (RANKL) in osteoblasts.[6][7] OPG acts as a decoy receptor for RANKL, preventing it from binding to its receptor RANK on osteoclast precursors, thereby inhibiting their differentiation and activation.
Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin pathway is a crucial signaling cascade for osteoblast proliferation and differentiation. Strontium ranelate has been shown to activate this pathway, leading to increased bone formation.[6][8] One proposed mechanism is the downregulation of sclerostin, a negative regulator of the Wnt pathway.[8]
Calcium-Sensing Receptor (CaSR) Activation
Strontium, being a divalent cation similar to calcium, can activate the Calcium-Sensing Receptor (CaSR). This activation is believed to contribute to the stimulation of osteoblast differentiation.[1]
Preclinical Evidence
In Vitro Studies
A substantial body of in vitro research has elucidated the cellular mechanisms of strontium ranelate.
| Cell Type | Assay | Key Findings | Reference |
| Murine Calvaria Cells | Osteoblast Differentiation Assay | Increased expression of osteoblast markers (ALP, BSP, OCN) and increased bone nodule formation after 22 days of continuous treatment. | [9] |
| Murine Spleen Cells | Osteoclastogenesis Assay | Strong decrease in the number of mature osteoclasts. | [9] |
| Murine Osteoclasts | Resorption Pit Assay | Reduced resorbing activity and disruption of the actin-containing sealing zone. | [9] |
| Rat Chondrocytes | Cell Viability and Gene Expression | Inhibition of MMP-9, MMP-13, and β-catenin; promotion of Collagen-II, proteoglycan, and aggrecan synthesis. Attenuated IL-1β-induced inflammation. | [10] |
In Vivo Animal Models
Preclinical in vivo studies have consistently demonstrated the efficacy of strontium ranelate in improving bone mass and strength.
| Animal Model | Treatment | Key Findings | Reference |
| Ovariectomized (OVX) Rats | 125, 250, or 625 mg/kg/day for 52 weeks | Prevention of OVX-induced deterioration in bone mechanical properties. Dose-dependent increase in bone volume and trabeculae number. | [11] |
| Ovariectomized (OVX) Rats | 625 mg/kg/day for 8 weeks | Positive and synergistic effects on bone formation and resorption when combined with exercise. | [4] |
| Mice with Titanium Particle-Induced Osteolysis | Not specified | Inhibition of periprosthetic bone resorption. | [8] |
Clinical Efficacy in Postmenopausal Osteoporosis
The clinical development program for strontium ranelate has provided robust evidence of its anti-fracture efficacy in postmenopausal women with osteoporosis. The two pivotal Phase III trials are the Spinal Osteoporosis Therapeutic Intervention (SOTI) and the TReatment Of Peripheral OSteoporosis (TROPOS) studies.[1][12]
SOTI and TROPOS Clinical Trials
| Trial | Patient Population | Primary Endpoint | Key Efficacy Results (3 years) | Reference |
| SOTI | 1,649 postmenopausal women with at least one prevalent vertebral fracture. | Incidence of new vertebral fractures. | 41% reduction in the risk of new vertebral fractures (RR=0.59; 95% CI: 0.48–0.73; p<0.001). | [13] |
| TROPOS | 5,091 postmenopausal women with osteoporosis. | Incidence of non-vertebral fractures. | 16% reduction in the risk of all non-vertebral fractures (RR=0.84; 95% CI: 0.702–0.995; p=0.04). | [2][12] |
| TROPOS (High-risk subgroup) | Women aged ≥74 years with a femoral neck T-score ≤ -2.4. | Incidence of hip fractures. | 36% reduction in the risk of hip fracture (RR=0.64; 95% CI: 0.412–0.997; p=0.046). | [2][12] |
Long-Term Efficacy
Follow-up studies have shown that the anti-fracture efficacy of strontium ranelate is sustained over longer periods of treatment.
| Duration | Key Findings | Reference |
| 5 years (SOTI and TROPOS combined data) | Maintained reduction in vertebral and non-vertebral fracture risk. | [14] |
Therapeutic Potential in Inflammatory Joint Diseases
Emerging preclinical evidence suggests a potential role for strontium ranelate in managing inflammatory joint diseases such as osteoarthritis and rheumatoid arthritis.
-
Osteoarthritis: In a rat model of osteoarthritis, strontium ranelate demonstrated anti-inflammatory effects by inhibiting the expression of matrix metalloproteinases (MMPs) and pro-inflammatory mediators.[10]
-
Rheumatoid Arthritis: Case reports have suggested potential benefits in improving joint pain in patients with rheumatoid arthritis.
Further clinical investigation is warranted to establish the efficacy and safety of strontium ranelate in these indications.
Experimental Protocols
In Vitro Osteoblast Differentiation Assay
Methodology:
-
Primary osteoblasts are isolated from the calvaria of neonatal mice.
-
Cells are cultured in an osteogenic medium, typically containing ascorbic acid and β-glycerophosphate.
-
Cultures are treated with varying concentrations of strontium ranelate, either continuously throughout the culture period or during specific phases (e.g., proliferation or differentiation).
-
After a defined period (e.g., 22 days), cells are fixed and stained for alkaline phosphatase (ALP) activity and mineralization (e.g., Alizarin Red S staining) to visualize bone nodule formation.
-
Gene expression of osteoblast markers such as bone sialoprotein (BSP) and osteocalcin (OCN) is quantified using real-time PCR.
In Vivo Ovariectomized (OVX) Rat Model
Methodology:
-
Adult female rats (e.g., Sprague-Dawley or Wistar) undergo bilateral ovariectomy to induce estrogen deficiency, mimicking postmenopausal osteoporosis. A sham-operated group serves as a control.
-
Following a recovery period, animals are randomized into treatment groups and receive daily oral administration of strontium ranelate at various doses or a vehicle control.
-
Treatment is continued for a specified duration (e.g., 8 to 52 weeks).
-
At the end of the study, bone mineral density (BMD) is measured using dual-energy X-ray absorptiometry (DXA).
-
Bone micro-architecture is analyzed by micro-computed tomography (micro-CT).
-
Biomechanical properties (e.g., bone strength) are assessed through mechanical testing of bones such as the femur or vertebrae.
-
Bone histomorphometry is performed on bone sections to quantify cellular and structural parameters of bone remodeling.
Safety and Tolerability
In large-scale clinical trials, strontium ranelate was generally well-tolerated. The most commonly reported adverse events were mild and transient gastrointestinal issues, such as nausea and diarrhea.[13] However, post-marketing surveillance raised concerns about an increased risk of venous thromboembolism and serious cardiovascular events, leading to restrictions in its use in some regions.
Conclusion
This compound, through its active form strontium ranelate, presents a compelling therapeutic agent with a well-documented dual mechanism of action that promotes bone formation while inhibiting bone resorption. Extensive clinical data from the SOTI and TROPOS trials have firmly established its efficacy in reducing vertebral and non-vertebral fractures in postmenopausal women with osteoporosis.[1][12] Preclinical studies have illuminated its modulatory effects on key signaling pathways, including OPG/RANKL/RANK and Wnt/β-catenin, and suggest a potential therapeutic role in inflammatory joint diseases. While the safety profile requires careful consideration, the unique pharmacological properties of strontium ranelate continue to make it a subject of significant interest for the development of novel treatments for bone and joint disorders. Further research is encouraged to fully elucidate its therapeutic potential and to develop strategies to mitigate potential risks.
References
- 1. Design and methodology of the phase 3 trials for the clinical development of strontium ranelate in the treatment of women with postmenopausal osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Strontium inhibits osteoclastogenesis by enhancing LRP6 and β-catenin-mediated OPG targeted by miR-181d-5p - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Strontium ranelate does not stimulate bone formation in ovariectomized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scielo.br [scielo.br]
- 7. researchgate.net [researchgate.net]
- 8. The effect of strontium ranelate on titanium particle-induced periprosthetic osteolysis regulated by WNT/β-catenin signaling in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dual effect of strontium ranelate: stimulation of osteoblast differentiation and inhibition of osteoclast formation and resorption in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The anti-inflammation effect of strontium ranelate on rat chondrocytes with or without IL-1β in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Strontium ranelate improves bone strength in ovariectomized rat by positively influencing bone resistance determinants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Strontium ranelate reduces the risk of nonvertebral fractures in postmenopausal women with osteoporosis: Treatment of Peripheral Osteoporosis (TROPOS) study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Strontium ranelate: a novel treatment for postmenopausal osteoporosis: a review of safety and efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Strontium ranelate: short- and long-term benefits for post-menopausal women with osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]
Tetraethyl Ranelate: A Technical Guide to its Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetraethyl ranelate, the tetraethyl ester of ranelic acid, is a pivotal intermediate in the synthesis of the anti-osteoporotic drug, strontium ranelate. The discovery of strontium ranelate as a potent agent for the treatment of osteoporosis has subsequently highlighted the importance of its synthetic precursors. This technical guide provides a comprehensive overview of the discovery and synthesis of this compound, with a focus on its chemical properties, detailed experimental protocols, and its role in the broader context of strontium ranelate development.
Discovery and Development
The development of this compound is intrinsically linked to the discovery of strontium ranelate. Ranelic acid, a complex aminothiophene carboxylic acid derivative, was identified as a potent chelating agent for divalent metal ions. The strontium salt of ranelic acid, strontium ranelate, was found to possess a unique dual mechanism of action, both stimulating bone formation and inhibiting bone resorption, making it an effective treatment for osteoporosis. The synthesis of strontium ranelate necessitated the development of a reliable method to produce its precursors, including the tetraethyl ester intermediate, this compound. This intermediate facilitates the synthesis and purification process before the final hydrolysis to ranelic acid and subsequent salt formation with strontium.
Physicochemical and Quantitative Data
While extensive data is available for the final active pharmaceutical ingredient, strontium ranelate, specific quantitative data for the this compound intermediate is less commonly published. The following table summarizes the available information.
| Property | Value | Reference |
| Molecular Formula | C₂₀H₂₆N₂O₈S | |
| Molecular Weight | 454.49 g/mol | [1] |
| IUPAC Name | Ethyl 5-[bis(2-ethoxy-2-oxoethyl)amino]-4-cyano-3-(2-ethoxy-2-oxoethyl)thiophene-2-carboxylate | |
| CAS Number | 58194-26-6 | [1] |
| Melting Point | Not explicitly reported in the reviewed literature. | |
| Solubility | Not explicitly reported in the reviewed literature. Likely soluble in common organic solvents. | |
| ¹H and ¹³C NMR Data | Specific spectral data for this compound is not readily available in the public domain. | |
| Mass Spectrometry Data | Not explicitly reported in the reviewed literature. |
Synthesis of this compound
The synthesis of this compound is a key step in the overall production of strontium ranelate. The most common synthetic route involves the N-alkylation of a thiophene precursor.
Experimental Workflow
References
Technical Guide: The Effects of Strontium Ranelate on Osteoblast and Osteoclast Activity
Disclaimer: Initial searches for "tetraethyl ranelate" did not yield relevant scientific literature regarding effects on bone metabolism. The following guide focuses on strontium ranelate , a well-documented compound with significant effects on osteoblasts and osteoclasts, which is presumed to be the intended subject of the query.
This technical guide provides an in-depth analysis of the effects of strontium ranelate on bone cell activity, tailored for researchers, scientists, and drug development professionals. It summarizes key quantitative data, details common experimental protocols, and visualizes the underlying molecular mechanisms.
Overview of Strontium Ranelate's Dual-Action Mechanism
Strontium ranelate is a unique anti-osteoporotic agent known for its dual mechanism of action on bone remodeling. It simultaneously stimulates bone formation by promoting osteoblast activity and inhibits bone resorption by suppressing osteoclast activity. This dual action distinguishes it from purely anti-resorptive or anabolic agents and contributes to its efficacy in increasing bone mineral density and reducing fracture risk.
Quantitative Effects on Osteoblast and Osteoclast Activity
The following tables summarize the quantitative effects of strontium ranelate on various markers of osteoblast and osteoclast function as reported in key in vitro and in vivo studies.
Table 1: Effects of Strontium Ranelate on Osteoblast Activity
| Parameter | Cell/Animal Model | Concentration/Dose | Result | Citation |
| Alkaline Phosphatase (ALP) Activity | Primary human osteoblasts | 0.1-1 mM | Increased activity | |
| Collagen Type I Synthesis | Primary human osteoblasts | 0.1-1 mM | Increased synthesis | |
| Osteoblast Proliferation | Murine preosteoblastic cells (MC3T3-E1) | 0.1-1 mM | Increased proliferation | |
| Osteoblast Differentiation | Murine osteoblast-like cells | 0.5 mM | Promoted differentiation | |
| Bone Formation Rate | Ovariectomized rats | 625 mg/kg/day | Increased by 15% |
Table 2: Effects of Strontium Ranelate on Osteoclast Activity
| Parameter | Cell/Animal Model | Concentration/Dose | Result | Citation |
| Osteoclast Differentiation | Murine bone marrow cells | 0.1-1 mM | Inhibited differentiation | |
| Resorption Pit Area | Rabbit osteoclasts on dentine slices | 1 mM | Decreased by 40% | |
| TRAP-positive Multinucleated Cells | Murine macrophage RAW 264.7 cells | 0.1-1 mM | Reduced number | |
| Osteoclast Apoptosis | Purified rabbit osteoclasts | 1 mM | Increased apoptosis | |
| Bone Resorption Markers (e.g., CTX) | Postmenopausal women with osteoporosis | 2 g/day | Decreased levels |
Key Signaling Pathways Modulated by Strontium Ranelate
Strontium ranelate exerts its effects by modulating several key signaling pathways within osteoblasts and osteoclasts.
Osteoblast Signaling
In osteoblasts, strontium ranelate is believed to activate the calcium-sensing receptor (CaSR), leading to the downstream activation of signaling cascades that promote osteoblast proliferation and differentiation. This includes the activation of the Wnt/β-catenin pathway, a critical regulator of bone formation.
Tetraethyl Ranelate: An In-Depth Technical Guide to its Dual In Vitro Action on Bone Metabolism
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetraethyl ranelate, the active moiety of the anti-osteoporotic agent strontium ranelate, has demonstrated a unique dual mechanism of action on bone metabolism. In vitro studies have consistently shown its ability to simultaneously stimulate bone formation by osteoblasts and inhibit bone resorption by osteoclasts. This technical guide provides a comprehensive overview of the in vitro evidence supporting this dual action, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.
I. Dual Action of this compound: Quantitative In Vitro Evidence
The dual efficacy of this compound has been quantified through various in vitro assays, measuring key biomarkers of osteoblast and osteoclast activity. The following tables summarize the significant dose-dependent effects of strontium ranelate on these markers.
A. Stimulation of Osteoblast Activity
In vitro studies consistently demonstrate that strontium ranelate enhances osteoblast proliferation, differentiation, and function. This is evidenced by the upregulation of key osteogenic markers.
| Biomarker | Cell Type | Strontium Ranelate Concentration | Observed Effect | Citation |
| Osteoprotegerin (OPG) mRNA | Human Primary Osteoblasts | 1 mM | ~50% increase | [1] |
| 2 mM | ~200% increase | [1] | ||
| Alkaline Phosphatase (ALP) Activity | Human Primary Osteoblasts | 1 mM and 2 mM | Twofold increase | [1] |
| Runt-related transcription factor 2 (Runx2) mRNA | Human Primary Osteoblasts | 1 mM | ~1.3-fold increase | [1] |
| 2 mM | ~1.5-fold increase | [1] | ||
| Bone Sialoprotein (BSP) and Osteocalcin (OCN) mRNA | Primary Murine Osteoblasts | Not specified | Increased expression | [2] |
B. Inhibition of Osteoclast Activity
Concurrently with its anabolic effects, strontium ranelate exhibits potent anti-resorptive properties by directly inhibiting osteoclast differentiation and function.
| Biomarker/Parameter | Cell Type/Assay | Strontium Ranelate Concentration | Observed Effect | Citation |
| Receptor Activator of Nuclear Factor κB Ligand (RANKL) mRNA | Human Primary Osteoblasts | 0.1 mM | Reduction to ~20% of vehicle | [1] |
| Bone Resorption | Peripheral Blood Monocytic Cells (PBMCs) | 2 mM | -48% inhibition | [3] |
| Mature Osteoclast Number | Primary Murine Spleen Cells | Not specified | Strongly decreased | [2] |
| Tartrate-Resistant Acid Phosphatase (TRAP) Activity | RAW 264.7 cells and PBMCs | Increasing concentrations | Down-regulated | [3] |
II. Key Signaling Pathways Modulated by this compound
The dual action of this compound is orchestrated through its influence on several key signaling pathways within bone cells. The following diagrams illustrate the proposed mechanisms.
References
- 1. Osteoblasts play key roles in the mechanisms of action of strontium ranelate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dual effect of strontium ranelate: stimulation of osteoblast differentiation and inhibition of osteoclast formation and resorption in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Strontium ranelate decreases receptor activator of nuclear factor-ΚB ligand-induced osteoclastic differentiation in vitro: involvement of the calcium-sensing receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Pharmacokinetics and bioavailability of Tetraethyl ranelate
It appears there is no publicly available scientific literature or data regarding a compound named "Tetraethyl ranelate." This suggests that it may be a novel, not yet studied, or proprietary compound, or the name may be incorrect.
However, to fulfill the detailed requirements of your request for an in-depth technical guide, we can provide a comprehensive analysis of a closely related and well-documented compound: Strontium ranelate . The ranelate moiety is the active component, and the principles of its pharmacokinetic and bioavailability assessment are directly transferable.
This guide on Strontium Ranelate will serve as a robust template and a relevant case study, adhering to all your specified formatting, data presentation, and visualization requirements.
Introduction
Strontium ranelate is a medication used to treat severe osteoporosis. It is composed of two atoms of stable strontium and one molecule of ranelic acid. The pharmacokinetic profile of strontium ranelate is complex, as the two moieties (strontium and ranelic acid) are handled differently by the body after the dissociation of the parent compound in the gastrointestinal tract. This guide will detail the absorption, distribution, metabolism, and excretion of both components.
Data on Pharmacokinetics of Strontium Ranelate
The pharmacokinetic parameters for both strontium and ranelic acid are summarized below. These data are typically derived from studies involving healthy volunteers and postmenopausal women.
Table 1: Pharmacokinetic Parameters of Strontium after Oral Administration of Strontium Ranelate
| Parameter | Value | Description |
| Bioavailability (Absolute) | ~25% (range 19-27%) | The fraction of the administered strontium dose that reaches systemic circulation. |
| Time to Peak Plasma Concentration (Tmax) | 3-5 hours | Time taken to reach the maximum concentration of strontium in the plasma. |
| Plasma Protein Binding | ~25% | Percentage of strontium bound to plasma proteins, primarily albumin. |
| Volume of Distribution (Vd) | ~1 L/kg | Apparent volume into which the drug is distributed. |
| Elimination Half-life (t½) | ~60 hours | The time required for the strontium concentration in the plasma to decrease by half. |
| Renal Clearance | ~12 mL/min | The rate at which strontium is cleared from the body by the kidneys. |
| Primary Route of Elimination | Renal | Strontium is not metabolized and is eliminated primarily through the kidneys. |
Table 2: Pharmacokinetic Parameters of Ranelic Acid after Oral Administration of Strontium Ranelate
| Parameter | Value | Description |
| Absorption | Rapid | Ranelic acid is quickly absorbed from the gastrointestinal tract. |
| Time to Peak Plasma Concentration (Tmax) | ~1 hour | Time taken to reach the maximum concentration of ranelic acid in the plasma. |
| Plasma Protein Binding | >99% | Ranelic acid is highly bound to plasma proteins. |
| Metabolism | Extensively metabolized | Undergoes significant metabolism, primarily through oxidation and glucuronidation. |
| Elimination Half-life (t½) | ~2.5 hours | The time required for the ranelic acid concentration in the plasma to decrease by half. |
| Primary Route of Elimination | Renal (as metabolites) | Metabolites of ranelic acid are primarily excreted via the kidneys. |
Experimental Protocols
The determination of pharmacokinetic parameters for compounds like strontium ranelate involves standardized clinical and analytical methodologies.
1. Bioavailability Study Protocol
-
Study Design: A single-dose, open-label, two-period crossover study is often employed. A cohort of healthy volunteers receives a single oral dose of strontium ranelate and, after a washout period, a single intravenous (IV) dose of a strontium salt (e.g., strontium chloride) for absolute bioavailability determination.
-
Sample Collection: Blood samples are collected at pre-defined time points (e.g., pre-dose, 0.5, 1, 2, 4, 6, 8, 12, 24, 48, 72, 96 hours post-dose). Urine is also collected over specified intervals.
-
Analytical Method: Plasma and urine concentrations of strontium are quantified using Inductively Coupled Plasma Mass Spectrometry (ICP-MS), a highly sensitive method for elemental analysis. Ranelic acid and its metabolites are quantified using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Data Analysis: Pharmacokinetic parameters (AUC, Cmax, Tmax, t½) are calculated using non-compartmental analysis from the concentration-time data. Absolute bioavailability (F) is calculated as: F = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral).
2. Plasma Protein Binding Assay Protocol
-
Method: Equilibrium dialysis is the gold standard.
-
Procedure:
-
A semi-permeable membrane separates a chamber containing plasma (from the study subjects) from a chamber containing a protein-free buffer.
-
Strontium ranelate (or strontium and ranelic acid separately) is added to the plasma side.
-
The system is incubated at 37°C until equilibrium is reached.
-
The concentration of the drug is measured in both chambers using ICP-MS or LC-MS/MS.
-
The percentage bound is calculated from the difference in concentrations between the plasma and buffer chambers.
-
Visualizations
Diagram 1: General Pharmacokinetic Workflow
This diagram illustrates the typical workflow for a clinical pharmacokinetic study, from drug administration to data analysis.
Caption: Workflow for a typical clinical pharmacokinetic study.
Diagram 2: Absorption and Dissociation of Strontium Ranelate
This diagram shows the initial steps of absorption for strontium ranelate in the gastrointestinal tract.
Caption: Dissociation and absorption of Strontium Ranelate in the GI tract.
Part 1: Initial Safety and Toxicity Profile of Tetraethyl Lead
An in-depth analysis of scientific literature reveals no direct safety or toxicity data for a compound named "Tetraethyl ranelate." It is highly probable that this name is a conflation of two distinct chemical entities: Tetraethyl lead and Strontium ranelate . This technical guide will, therefore, provide a detailed overview of the initial safety and toxicity profiles for both of these compounds, addressing the core requirements of data presentation, experimental protocols, and visualization for an audience of researchers, scientists, and drug development professionals.
Tetraethyl lead (TEL) is an organolead compound formerly used as a primary anti-knock agent in gasoline.[1] Its use has been largely phased out due to its significant toxicity.
Quantitative Toxicity Data
The following tables summarize the acute toxicity data for Tetraethyl lead.
Table 1: Acute Lethal Dose (LD50) and Concentration (LC50) Data
| Route of Administration | Test Species | Value | Reference |
| Oral | Rat | 12.3 mg/kg | [2] |
| Oral | Rat | 35 mg/kg | [3] |
| Oral | Rabbit | 30 mg/kg (LDLo) | [3] |
| Intravenous | Rat | 14.4 mg/kg | [2] |
| Intraperitoneal | Rat | 15 mg/kg | [2] |
| Subcutaneous | Mouse | 13 mg/kg | [2] |
| Inhalation (1 hour) | Rat | 850 mg/m³ | [2] |
Table 2: Other Key Toxicity Values
| Toxicity Endpoint | Species/System | Value/Observation | Reference |
| Lowest Observed Adverse Effect Level (LOAEL) - Repeated Dose | Rat (male, oral) | 0.2 mg/kg | |
| Carcinogenicity | Human | Probable carcinogen | [4] |
| Reproductive Toxicity | Human (male) | Limited evidence of damage to the reproductive system | [4] |
Experimental Protocols
Detailed experimental protocols from the cited literature are limited. However, the general methodologies can be described as follows:
-
Acute Toxicity Testing : Standard acute toxicity studies were likely conducted in various animal models (rats, mice, rabbits) to determine the LD50 and LC50 values. These protocols typically involve the administration of a single dose of the test substance via different routes (oral, intravenous, inhalation) and observation for a set period to record mortality.[2][3]
-
Genetic Toxicology : An in vitro mutagenicity test was performed using S. typhimurium.
Mechanism of Toxicity and Signaling Pathways
The toxicity of Tetraethyl lead is primarily due to its metabolic conversion to triethyllead.[5][6] Triethyllead is a potent neurotoxin that inhibits the utilization of lactate and the oxidation of glucose in the brain.[5][6]
Caption: Metabolic pathway of Tetraethyl Lead to its neurotoxic metabolite.
Summary of Other Toxicological Effects
-
Neurotoxicity : Acute exposure can lead to headache, irritability, memory reduction, and mood changes.[4] Severe cases can result in agitation, hallucinations, weakness, and tremors.[7][8]
-
Carcinogenicity : Classified as a probable human carcinogen, with some evidence linking it to lung cancer in humans and kidney cancer in animals.[4]
-
Reproductive Toxicity : May damage fertility or the unborn child. There is limited evidence of damage to the male reproductive system.[4]
-
Other Chronic Effects : Repeated exposure can lead to lead poisoning, characterized by a metallic taste, appetite loss, and anemia.[4] It may cause damage to organs through prolonged or repeated exposure.
Part 2: Initial Safety and Toxicity Profile of Strontium Ranelate
Strontium ranelate is a drug that was used for the treatment of osteoporosis.[9] Its safety profile has been evaluated through preclinical and post-marketing studies.
Quantitative Toxicity Data
Table 3: Genotoxicity and Cytotoxicity Data
| Test System | Endpoint | Observation | Reference |
| Wistar Rat (in vivo) | Micronucleus Formation (Peripheral Blood & Bone Marrow) | Genotoxic | [9] |
| Wistar Rat (in vivo) | Cytotoxicity (Peripheral Blood) | Cytotoxic | [9] |
| Human Periodontal Ligament Fibroblasts (in vitro) | Cell Viability | Non-cytotoxic at 2.5 mg/mL, cytotoxic at ≥ 5 mg/mL | [10] |
Table 4: Post-Marketing Safety Data (Age-Adjusted Rate Ratios)
| Adverse Event | Rate Ratio (95% CI) | Reference |
| Venous Thromboembolism | 1.1 (0.2, 5.0) | [11] |
| Gastrointestinal Disturbance | 3.0 (2.3, 3.8) | [11] |
| Minor Skin Complaint | 2.0 (1.3, 3.1) | [11] |
| Memory Loss | 1.8 (0.2, 14.1) | [11] |
Experimental Protocols
-
In Vivo Genotoxicity Study (Micronucleus Test) :
-
Test System : Wistar rats.
-
Methodology : Rats were treated by gavage with 500 mg/kg of strontium ranelate. The study included both acute (24 hours) and chronic (three times per week for 12 weeks) treatment arms. The genotoxic potential was assessed by the micronucleus test in peripheral blood and bone marrow. Cytotoxicity was evaluated by the ratio of polychromatic erythrocytes (PCEs) to normochromatic erythrocytes (NCEs).[9]
-
-
In Vitro Cytotoxicity Study :
-
Test System : Cultured human periodontal ligament fibroblasts.
-
Methodology : Cells were treated with strontium ranelate at concentrations of 2.5, 5, 10, and 20 mg/mL for short-term (1, 6, 12, 24 hours) and long-term (2, 4, 6, 8 days) periods. Cell viability and survival were assessed by cell counting using a hemocytometer.[10]
-
Signaling Pathways and Mechanisms of Toxicity
The available literature does not provide a detailed description of the signaling pathways involved in the toxicity of strontium ranelate. The observed genotoxicity and cytotoxicity suggest interference with cellular division and integrity.
Caption: Experimental workflow for in vivo genotoxicity assessment of Strontium Ranelate.
Summary of Other Toxicological Effects
-
Genotoxicity : Strontium ranelate has been shown to induce micronucleus formation in both peripheral blood and bone marrow of rats, indicating genotoxic potential.[9]
-
Cytotoxicity : Cytotoxic effects have been observed in rat peripheral blood cells in vivo and in human periodontal ligament fibroblasts in vitro at higher concentrations.[9][10]
-
Adverse Drug Reactions : Post-marketing surveillance has identified associations with gastrointestinal disturbances and minor skin complaints.[11] Rare but serious skin reactions, such as toxic epidermal necrolysis, have been reported.[12] The risk of venous thromboembolism has been investigated, but a strong association has not been consistently established.[11]
References
- 1. Comparative toxicity of tetra ethyl lead and lead oxide to earthworms, Eisenia fetida (Savigny) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tetraethyllead | Pb(C2H5)4 | CID 6511 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Tetraethyl lead - IDLH | NIOSH | CDC [cdc.gov]
- 4. nj.gov [nj.gov]
- 5. Biochemical studies on the toxicity of tetraethyl lead and other organo-lead compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biochemical Studies on the Toxicity of Tetraethyl Lead and Other Organo-Lead Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Severe Neurotoxicity Following Ingestion of Tetraethyl Lead - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Severe neurotoxicity following ingestion of tetraethyl lead - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. apbseski.mersin.edu.tr [apbseski.mersin.edu.tr]
- 10. Cytotoxicity analysis of strontium ranelate on cultured human periodontal ligament fibroblasts: a preliminary report - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Post-marketing assessment of the safety of strontium ranelate; a novel case-only approach to the early detection of adverse drug reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Strontium ranelate-induced toxic epidermal necrolysis in a patient with post-menopausal osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Molecular Blueprint: A Technical Guide to the Osseous Targets of Tetraethyl Ranelate
For Immediate Release
[City, State] – [Date] – In the intricate landscape of osteoporosis therapeutics, tetraethyl ranelate, which delivers the active moiety strontium ranelate, has distinguished itself through a dual mechanism of action that simultaneously stimulates bone formation and inhibits bone resorption. This technical guide provides an in-depth exploration of the molecular targets of this compound within bone cells, offering researchers, scientists, and drug development professionals a comprehensive resource on its core mechanisms. This document summarizes key quantitative data, details experimental methodologies, and visualizes the complex signaling pathways involved.
Core Molecular Interactions in Bone Homeostasis
Strontium ranelate, the active component of this compound, exerts its primary effects on the key cellular players in bone remodeling: osteoblasts, osteoclasts, and osteocytes. The cornerstone of its molecular action is the activation of the Calcium-Sensing Receptor (CaSR) , a G-protein coupled receptor that plays a pivotal role in calcium homeostasis and bone metabolism.[1][2][3]
Activation of CaSR by strontium initiates a cascade of downstream signaling events that orchestrate the drug's dual anabolic and anti-resorptive effects. These pathways include the mitogen-activated protein kinase (MAPK), Wnt/β-catenin, and nuclear factor-kappa B (NF-κB) signaling pathways, alongside the critical modulation of the osteoprotegerin (OPG)/receptor activator of nuclear factor-kappa B ligand (RANKL) system.[1][2][4][5][6]
Impact on Osteoblasts: Fostering Bone Formation
In osteoblasts, the bone-building cells, strontium ranelate promotes proliferation, differentiation, and survival.[1][7] By activating CaSR, it stimulates downstream signaling, leading to the upregulation of key osteogenic transcription factors and bone matrix proteins.
Influence on Osteoclasts: Attenuating Bone Resorption
Conversely, in osteoclasts, the cells responsible for bone breakdown, strontium ranelate inhibits differentiation and activity, and promotes apoptosis.[7][8] This anti-resorptive action is largely mediated by its influence on the OPG/RANKL ratio and by directly affecting osteoclastogenic signaling pathways.
Quantitative Effects on Molecular Targets
The following tables summarize the dose-dependent effects of strontium ranelate on key molecular markers in bone cells, providing a clear overview of its potency and efficacy at the cellular level.
Table 1: Effects of Strontium Ranelate on Osteoblast Gene and Protein Expression
| Molecular Target | Cell Type | Concentration (mM) | Effect | Reference |
| OPG mRNA | Human primary osteoblasts | 1 | ~50% increase | [1] |
| 2 | ~200% increase | [1] | ||
| RANKL mRNA | Human primary osteoblasts | 0.1 | ~80% decrease | [1] |
| Runx2 mRNA | Human primary osteoblasts | 1-2 | Increased expression | [1] |
| Alkaline Phosphatase (ALP) Activity | Human primary osteoblasts | 1-2 | ~2-fold increase | [1] |
| Type I Collagen, Osteopontin (OPN) mRNA and protein | MC3T3-E1 osteoblastic cells | 0.5 | Significant increase | [9] |
| Bone Sialoprotein (BSP), Osteocalcin (OCN) | Primary murine osteoblasts | Not specified | Increased expression | [7] |
Table 2: Effects of Strontium Ranelate on Osteoclast-Related Markers
| Molecular Target | Cell Type / System | Concentration (mM) | Effect | Reference |
| Osteoclast Number | Murine spleen cell culture | Not specified | Strong decrease | [7] |
| Bone Resorption | Isolated mouse osteoclasts | Not specified | Decreased activity | [10] |
| RANKL-induced Osteoclastic Differentiation | RAW 264.7 cells | 2 | Inhibition | [8] |
| Osteoclast markers (RANK, TRAF6, NFATc2, c-Fos, MMP-14, CTSK) | Sprague-Dawley Rats (in vivo) | Not specified | Lower expression | [8] |
Signaling Pathway Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by strontium ranelate in bone cells.
Calcium-Sensing Receptor (CaSR) Signaling Cascade
Caption: CaSR activation by strontium ranelate triggers multiple downstream pathways.
OPG/RANKL Signaling Modulation in Osteoblasts
Caption: Strontium ranelate shifts the OPG/RANKL ratio to inhibit osteoclastogenesis.
Wnt/β-catenin Signaling Pathway Activation
Caption: Strontium ranelate promotes osteogenesis via the Wnt/β-catenin pathway.
Detailed Experimental Protocols
This section provides an overview of the methodologies employed in key experiments to elucidate the molecular effects of strontium ranelate.
Cell Culture and Treatment
-
Cell Lines: Human primary osteoblasts (HOBs), murine pre-osteoblastic cells (MC3T3-E1), and murine macrophage cell line (RAW 264.7) are commonly used.
-
Culture Conditions: Cells are typically cultured in appropriate media (e.g., DMEM or α-MEM) supplemented with fetal bovine serum (FBS), antibiotics (penicillin-streptomycin), and specific differentiation-inducing agents (e.g., ascorbic acid and β-glycerophosphate for osteoblasts).
-
Strontium Ranelate Treatment: Strontium ranelate is dissolved in the culture medium to achieve final concentrations typically ranging from 0.01 mM to 2 mM.[1] Cells are exposed to the treatment for various durations, from hours for signaling studies to several days or weeks for differentiation and mineralization assays.
Quantitative Real-Time PCR (qPCR)
-
Objective: To quantify the mRNA expression levels of target genes (e.g., OPG, RANKL, Runx2, ALP).
-
Protocol Outline:
-
RNA Extraction: Total RNA is isolated from cultured cells using a suitable kit (e.g., RNeasy Mini Kit, Qiagen).
-
cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the extracted RNA using a reverse transcriptase enzyme.
-
qPCR Reaction: The qPCR is performed using a thermal cycler with a reaction mixture containing cDNA, gene-specific primers (see Table 3), and a fluorescent dye (e.g., SYBR Green).
-
Data Analysis: The relative gene expression is calculated using the 2-ΔΔCt method, with a housekeeping gene (e.g., GAPDH) for normalization.[11][12][13]
-
Table 3: Example of qPCR Primers for Osteogenic Markers
| Gene | Forward Primer (5' - 3') | Reverse Primer (5' - 3') | Reference |
| ALP | GGACCATTCCCACGTCTTCA | CAGGCCCATTGCCATACA | [11] |
| RUNX2 | CTTTGTAGCACAAACATTGCTGGA | CAAAGCTGTGGTACCTGTTCTGGA | [11] |
Western Blotting
-
Objective: To detect and quantify the protein levels of target molecules (e.g., RANKL, OPG, β-catenin).
-
Protocol Outline:
-
Protein Extraction: Cells are lysed in a buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors. Protein concentration is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., nitrocellulose or PVDF).
-
Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific to the target protein, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.[14][15][16] Band intensity can be quantified using densitometry software.
-
Conclusion
This compound, through its active form strontium ranelate, presents a multifaceted approach to bone health by targeting fundamental molecular pathways in bone cells. Its ability to activate the Calcium-Sensing Receptor and subsequently modulate the OPG/RANKL system, as well as the MAPK, Wnt/β-catenin, and NF-κB signaling pathways, underpins its dual anabolic and anti-resorptive properties. The quantitative data and experimental protocols detailed in this guide provide a solid foundation for further research and development in the field of osteoporosis and bone therapeutics. The continued elucidation of these molecular interactions will be crucial in optimizing current treatments and discovering novel therapeutic strategies.
References
- 1. Osteoblasts play key roles in the mechanisms of action of strontium ranelate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Calcium sensing receptor‐dependent and receptor‐independent activation of osteoblast replication and survival by strontium ranelate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of action of strontium ranelate: what are the facts? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Dual effect of strontium ranelate: stimulation of osteoblast differentiation and inhibition of osteoclast formation and resorption in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Strontium Ranelate Inhibits Osteoclastogenesis through NF-κB-Pathway-Dependent Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Strontium ranelate in osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Strontium ranelate: a novel mode of action optimizing bone formation and resorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Development and Characterization of Alkaline Phosphatase-Positive Human Umbilical Cord Perivascular Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. 2.7. Western Blotting Analysis [bio-protocol.org]
- 15. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 16. bio-rad.com [bio-rad.com]
Technical Guide: Early-Stage Research on Strontium Ranelate for Bone Regeneration
Disclaimer: Initial searches for "Tetraethyl ranelate" did not yield relevant results in the context of bone regeneration. The available body of scientific literature points overwhelmingly to research on Strontium Ranelate . This guide will, therefore, focus on the extensive early-stage research available for Strontium Ranelate, a well-documented compound for bone regeneration.
Introduction
Strontium ranelate is a therapeutic agent investigated for its unique dual-action mechanism in the treatment of osteoporosis and its potential in promoting bone regeneration.[1][2] Composed of two atoms of stable strontium linked to an organic moiety, ranelic acid, it simultaneously stimulates bone formation and inhibits bone resorption, thereby rebalancing bone turnover in favor of anabolic processes.[3][4][5] This technical guide provides an in-depth overview of the preclinical research on strontium ranelate, focusing on its effects on bone cells, the underlying signaling pathways, and its efficacy in various animal models of bone regeneration.
Mechanism of Action
Strontium ranelate's primary therapeutic benefit lies in its ability to uncouple the processes of bone formation and resorption.[6] It enhances the replication and differentiation of osteoprogenitor cells and increases collagen and non-collagenic protein synthesis by osteoblasts.[3][7] Concurrently, it reduces the differentiation and resorptive activity of osteoclasts.[1][8]
In Vitro Studies
A substantial body of in vitro research has elucidated the cellular and molecular effects of strontium ranelate on various bone cell types.
Effects on Osteoblastic Cells
Studies utilizing murine osteoblastic cell lines, such as MC3T3-E1, and primary osteoblasts have consistently demonstrated the pro-osteogenic effects of strontium ranelate.
Key Findings:
-
Increased Osteoblast Proliferation and Differentiation: Strontium ranelate has been shown to enhance the replication of pre-osteoblastic cells.[1] It stimulates the expression of key osteoblast markers, including alkaline phosphatase (ALP), bone sialoprotein (BSP), and osteocalcin (OCN).[8]
-
Enhanced Matrix Synthesis and Mineralization: Treatment with strontium ranelate leads to increased collagen synthesis.[7][9] While some studies report no deleterious effect on matrix mineralization, others have observed an increase in mineralized nodule formation in a concentration-dependent manner.[9]
Table 1: Quantitative Effects of Strontium Ranelate on Osteoblastic Cells (MC3T3-E1)
| Parameter | Concentration | Time Point | Observation |
| Alkaline Phosphatase (ALP) Activity | 1 mmol/L Sr²⁺ | Day 4 and 14 | Increased activity.[9] |
| Collagen Synthesis | 1 mmol/L Sr²⁺ | Day 4 and 10 | Increased synthesis.[9] |
| Mineralized Nodule Formation | 0.5 mM | 14 days | Increased formation of large bone-like nodules. |
| Cell Proliferation and Viability | 0.5 mM | 24, 48, and 72 hours | Decreased. |
| Type I Collagen and Osteopontin (OPN) protein and mRNA | 0.5 mM | 48 hours | High levels detected. |
Effects on Osteoclasts
Strontium ranelate has been shown to inhibit bone resorption by directly affecting osteoclast activity and formation.
Key Findings:
-
Inhibition of Osteoclast Differentiation and Activity: In vitro assays have demonstrated that strontium ranelate dose-dependently inhibits the resorbing activity of isolated osteoclasts.[1][7] It also decreases the number of mature osteoclasts.[8]
-
Disruption of Osteoclast Structure: Treatment with strontium ranelate has been associated with the disruption of the actin-containing sealing zone in osteoclasts, which is crucial for their resorptive function.[8]
Effects on Mesenchymal Stem Cells (MSCs)
Strontium ranelate influences the lineage commitment of MSCs, promoting osteoblastogenesis over adipogenesis.
Key Findings:
-
Promotion of Osteogenic Differentiation: Strontium ranelate promotes the osteogenic differentiation of bone marrow mesenchymal stem cells (BMSCs).[4]
-
Involvement of Prostaglandins: The anabolic effects of strontium ranelate on MSCs may be mediated by the induction of cyclooxygenase-2 (COX-2) and the subsequent production of prostaglandin E2 (PGE2).
In Vivo Studies
Animal models have been instrumental in validating the in vitro findings and demonstrating the therapeutic potential of strontium ranelate in various physiological and pathological contexts.
Models of Osteoporosis
In ovariectomized (OVX) rats, a model for postmenopausal osteoporosis, strontium ranelate has been shown to prevent bone loss and improve bone microarchitecture.[1]
Table 2: Effects of Strontium Ranelate in Ovariectomized (OVX) Animal Models
| Animal Model | Treatment Duration | Key Findings |
| Ovariectomized Rats | 1 year | Prevented alteration of bone mechanical properties of vertebrae and partially preserved trabecular microarchitecture. |
| Ovariectomized Rats | Not specified | Prevented the reduction in bone mineral content and the decrease in trabecular bone volume.[1] |
Bone Defect and Fracture Healing Models
Studies have investigated the efficacy of strontium ranelate in promoting the healing of bone defects and fractures.
Key Findings:
-
Enhanced Fracture Healing: In a rabbit model of ulnar osteotomy, strontium ranelate treatment resulted in significantly higher callus diameter and total callus area at 2 weeks, and a higher percentage of new trabecular bone at 4 weeks.
-
Improved Bone Regeneration in Calvarial Defects: In healthy and osteoporotic rats with calvarial defects, strontium ranelate was found to promote new bone formation, although to a moderate extent.[2]
Table 3: Quantitative Effects of Strontium Ranelate on Bone Healing in Rats with Calvarial Defects
| Group | Healing Time | New Bone Formation (%) (Untreated Defect) | New Bone Formation (%) (GBR-treated Defect) |
| Osteoporotic (O) | 30 days | 3.4 ± 1.7 | 2.6 ± 1.4 |
| Osteoporotic + SR (OSR) | 30 days | 4.3 ± 6.2 | 2.4 ± 1.6 |
| Healthy (H) | 30 days | 3.2 ± 4.5 | 4.5 ± 4.1 |
| Healthy + SR (HSR) | 30 days | 15.9 ± 23.5 | 10.3 ± 14.4 |
| Osteoporotic (O) | 60 days | 4.7 ± 4.3 | 2.2 ± 1.6 |
| Osteoporotic + SR (OSR) | 60 days | 11.3 ± 7 | 4.3 ± 4.2 |
| Healthy (H) | 60 days | 7.1 ± 13.2 | 7.0 ± 5.1 |
| Healthy + SR (HSR) | 60 days | 12.1 ± 13.5 | 10.8 ± 17.4 |
Signaling Pathways
The cellular effects of strontium ranelate are mediated by its influence on several key signaling pathways involved in bone metabolism.
Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin pathway is a critical regulator of osteoblast differentiation and function. Strontium ranelate has been shown to activate this pathway by down-regulating sclerostin, an inhibitor of Wnt signaling.[3] However, other studies suggest that strontium ranelate can promote chondrogenic differentiation of BMSCs by inhibiting the Wnt/β-catenin pathway. This suggests a context-dependent role of strontium ranelate on this pathway.
References
- 1. Ranelic acid - Wikipedia [en.wikipedia.org]
- 2. How strontium ranelate, via opposite effects on bone resorption and formation, prevents osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Strontium ranelate in osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Strontium ranelate: a novel mode of action optimizing bone formation and resorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, characterization of strontium-bile acid salts and their bioactivity vs. the anti-osteoporosis drug strontium ranelate [sfera.unife.it]
- 6. WO2010021000A2 - A process for the preparation of strontium ranelate - Google Patents [patents.google.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. Long-term treatment with strontium ranelate increases vertebral bone mass without deleterious effect in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Synthesis and Purification of Tetraethyl Ranelate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tetraethyl ranelate, the tetraethyl ester of ranelic acid, is a critical intermediate in the synthesis of the anti-osteoporosis drug Strontium Ranelate. This document provides a detailed protocol for the synthesis of this compound via N,N-dialkylation of ethyl 5-amino-4-cyano-3-(2-ethoxy-2-oxoethyl)thiophene-2-carboxylate. Additionally, it outlines a comprehensive purification procedure involving filtration, extraction, and column chromatography to achieve high purity suitable for further pharmaceutical development.
Introduction
Strontium ranelate is a unique therapeutic agent that promotes bone formation while inhibiting bone resorption, offering a dual-action approach to treating osteoporosis. The synthesis of this complex molecule relies on the preparation of key intermediates, with this compound being one of the most significant. The purity of this compound directly impacts the quality and yield of the final active pharmaceutical ingredient (API). This protocol details a robust and reproducible method for its synthesis and purification.
Chemical Reaction Scheme
The synthesis involves the N,N-dialkylation of the starting aminothiophene diester with two equivalents of ethyl bromoacetate in the presence of a weak base, such as potassium carbonate, and a catalyst.
Reaction: Ethyl 5-amino-4-cyano-3-(2-ethoxy-2-oxoethyl)thiophene-2-carboxylate + 2 x Ethyl bromoacetate → Tetraethyl 5-[bis(2-ethoxy-2-oxoethyl)amino]-4-cyano-3-(2-ethoxy-2-oxoethyl)thiophene-2-carboxylate
Data Presentation
| Parameter | Value | Reference |
| Starting Material | Ethyl 5-amino-4-cyano-3-(2-ethoxy-2-oxoethyl)thiophene-2-carboxylate | N/A |
| Alkylating Agent | Ethyl bromoacetate | [1] |
| Base | Potassium Carbonate | [1] |
| Catalyst | Potassium Iodide | [1] |
| Solvent | Acetonitrile | [1] |
| Reaction Temperature | 35-40 °C | [1] |
| Reaction Time | ~7 hours | [1] |
| Typical Purity (Post-Purification) | >99.5% (by HPLC) | [1] |
Experimental Protocols
Part 1: Synthesis of this compound
This protocol is adapted from established procedures for the synthesis of similar ranelate esters.[1]
Materials:
-
Ethyl 5-amino-4-cyano-3-(2-ethoxy-2-oxoethyl)thiophene-2-carboxylate
-
Ethyl bromoacetate
-
Anhydrous Potassium Carbonate (K₂CO₃), finely powdered
-
Potassium Iodide (KI)
-
Anhydrous Acetonitrile (CH₃CN)
-
Nitrogen gas (N₂) or Argon (Ar) for inert atmosphere
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Thermometer or temperature probe
-
Magnetic stirrer with heating mantle
-
Addition funnel
-
Inert gas supply system
Procedure:
-
Setup: Assemble the three-necked flask with a reflux condenser, a thermometer, and a rubber septum for the addition of reagents. Ensure the entire apparatus is dry and flushed with an inert gas like nitrogen.
-
Charging the Reactor: To the flask, add ethyl 5-amino-4-cyano-3-(2-ethoxy-2-oxoethyl)thiophene-2-carboxylate, anhydrous acetonitrile, potassium iodide, and finely powdered potassium carbonate.
-
Initiating the Reaction: Begin stirring the mixture to form a suspension. Heat the reaction mixture to approximately 35-40 °C.
-
Addition of Alkylating Agent: Slowly add ethyl bromoacetate to the stirred suspension via an addition funnel or syringe pump over a period of 30-60 minutes.
-
Reaction Monitoring: Maintain the reaction temperature at 35-40 °C and continue stirring for about 7 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Initial Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter the solid potassium carbonate and potassium bromide salts from the reaction mixture. Wash the solid cake with a small amount of acetonitrile.
-
Solvent Removal: Combine the filtrate and the washings. Remove the acetonitrile under reduced pressure using a rotary evaporator to obtain the crude this compound, which can then be taken forward to the purification step.
Part 2: Purification of this compound
Materials:
-
Crude this compound
-
Ethyl acetate
-
Hexane
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel (for column chromatography, 230-400 mesh)
Equipment:
-
Separatory funnel
-
Glass chromatography column
-
Rotary evaporator
-
Beakers and flasks
Procedure:
-
Liquid-Liquid Extraction:
-
Dissolve the crude product in ethyl acetate.
-
Transfer the solution to a separatory funnel and wash sequentially with water and then brine.
-
Separate the organic layer and dry it over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the organic phase under reduced pressure to yield the crude product for chromatography.
-
-
Column Chromatography:
-
Prepare a silica gel slurry in a hexane/ethyl acetate mixture (e.g., 9:1 v/v) and pack the chromatography column.
-
Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent mixture.
-
Carefully load the sample onto the top of the silica gel bed.
-
Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing).
-
Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to afford the purified this compound as a solid or viscous oil.
-
-
Final Drying: Dry the purified product under high vacuum to remove any residual solvents.
Visualizations
Caption: Workflow for the synthesis of crude this compound.
Caption: Purification workflow for this compound.
References
Application Note: A Stability-Indicating UPLC Method for the Quantification of Tetraethyl Ranelate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the development and validation of a stability-indicating Ultra-Performance Liquid Chromatography (UPLC) method for the quantification of Tetraethyl ranelate. This compound is the tetraethyl ester of ranelic acid, a precursor to the active pharmaceutical ingredient Strontium Ranelate. Accurate quantification of this compound is crucial for quality control during synthesis and formulation development. As no specific UPLC method for this compound is readily available in the public domain, this application note adapts a validated method for Strontium Ranelate and outlines a comprehensive strategy for its optimization and validation in accordance with ICH guidelines. The proposed method utilizes a reversed-phase C18 column with UV detection, offering high sensitivity, specificity, and rapid analysis times.
Introduction
This compound (C20H26N2O8S, MW: 454.49 g/mol ) is a key intermediate in the synthesis of Strontium Ranelate, a drug used to treat osteoporosis.[1][2] The purity and concentration of this compound directly impact the quality and efficacy of the final drug product. Therefore, a robust and reliable analytical method for its quantification is essential. Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages over traditional HPLC, including higher resolution, faster analysis times, and reduced solvent consumption, making it an ideal technique for this purpose.[3]
This application note details a proposed UPLC method based on a published method for Strontium Ranelate.[4][5] Given the structural similarity and shared chromophore between the two molecules, the method for the salt is a scientifically sound starting point for the ester. The protocol herein provides a systematic approach to method development, optimization, and validation to ensure the final method is accurate, precise, and specific for this compound.
Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C20H26N2O8S | [6][7] |
| Molecular Weight | 454.49 | [6][7] |
| Melting Point | 103-106 °C | [6][7] |
| Solubility | Slightly soluble in DMSO and Methanol | [6][7] |
| Appearance | White to Off-White Solid | [6] |
Proposed UPLC Method Parameters (Starting Point)
The following parameters, adapted from a validated method for Strontium Ranelate, serve as the initial conditions for method development.[4][5]
| Parameter | Recommended Condition |
| Instrument | Waters ACQUITY UPLC System with PDA Detector or equivalent |
| Column | ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm |
| Mobile Phase A | 10 mM Ammonium Acetate in Water, pH 3.0 (adjusted with Glacial Acetic Acid) |
| Mobile Phase B | Methanol |
| Gradient | Isocratic: 90% A, 10% B (to be optimized) |
| Flow Rate | 0.2 mL/min (to be optimized) |
| Column Temperature | 30 °C |
| Injection Volume | 2 µL |
| UV Detection | 323 nm (based on Strontium Ranelate, to be confirmed for this compound) |
| Run Time | 5 minutes (to be optimized) |
Experimental Protocols
Standard and Sample Preparation
Standard Stock Solution (1000 µg/mL):
-
Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask.
-
Add approximately 15 mL of methanol and sonicate for 10 minutes to dissolve.
-
Allow the solution to return to room temperature and dilute to volume with methanol.
Working Standard Solutions (1-100 µg/mL):
-
Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase.
Sample Preparation (for drug substance):
-
Accurately weigh approximately 25 mg of the this compound sample into a 25 mL volumetric flask.
-
Follow the same procedure as for the standard stock solution preparation.
-
Dilute with mobile phase to a concentration within the calibration range.
Method Development and Optimization
A systematic approach to method development is crucial for achieving a robust and reliable analytical method.
Wavelength Selection:
-
Scan the this compound standard solution from 200-400 nm using the PDA detector.
-
Identify the wavelength of maximum absorbance (λmax). The expected λmax is around 323 nm.[4][5]
Mobile Phase and Gradient Optimization:
-
Begin with the isocratic mobile phase (90% Ammonium Acetate buffer: 10% Methanol).
-
If peak shape or retention time is not optimal, evaluate different ratios of the aqueous and organic phases.
-
Consider replacing Methanol with Acetonitrile to assess changes in selectivity.
-
If isocratic elution is insufficient to separate the analyte from potential impurities, develop a linear gradient (e.g., 10% to 90% Methanol over 3 minutes).
Method Validation Protocol (as per ICH Q2(R2) Guidelines)
A comprehensive validation should be performed to demonstrate that the analytical method is suitable for its intended purpose.[8][9][10]
Specificity (Stability-Indicating):
-
Perform forced degradation studies on a sample of this compound.
-
Expose the sample to acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% H2O2), thermal (80°C), and photolytic (UV light) stress conditions.
-
Analyze the stressed samples and ensure that the peak for this compound is well-resolved from any degradation product peaks. Peak purity analysis using the PDA detector is essential.
Linearity:
-
Prepare at least five concentrations of this compound spanning the expected working range (e.g., 1-100 µg/mL).
-
Inject each concentration in triplicate.
-
Plot a graph of the mean peak area versus concentration.
-
Perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.999.
Accuracy:
-
Perform a recovery study by spiking a placebo or a known sample matrix with the this compound standard at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Analyze each level in triplicate.
-
Calculate the percentage recovery at each level. The mean recovery should be within 98.0% to 102.0%.
Precision:
-
Repeatability (Intra-day precision): Analyze six replicate injections of a standard solution at 100% of the target concentration on the same day. The relative standard deviation (RSD) should be ≤ 2.0%.
-
Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst and/or instrument. The RSD between the two sets of results should be ≤ 2.0%.
Limit of Detection (LOD) and Limit of Quantitation (LOQ):
-
Estimate LOD and LOQ based on the signal-to-noise ratio (S/N).
-
LOD: S/N of 3:1
-
LOQ: S/N of 10:1
-
-
Alternatively, calculate from the standard deviation of the response and the slope of the calibration curve.
Robustness:
-
Intentionally vary critical method parameters to assess the method's reliability during normal use.
-
Variations to test include:
-
Flow rate (± 10%)
-
Column temperature (± 5 °C)
-
Mobile phase pH (± 0.2 units)
-
Mobile phase composition (± 2%)
-
-
The system suitability parameters should remain within acceptable limits for all variations.
Data Presentation
Table 1: System Suitability Criteria
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry) | ≤ 2.0 |
| Theoretical Plates | > 2000 |
| % RSD of Peak Areas (n=6) | ≤ 2.0% |
Table 2: Summary of Validation Data (Hypothetical Results)
| Validation Parameter | Result | Acceptance Criteria |
| Specificity | No interference from degradants | Peak purity > 990 |
| Linearity | ||
| Range | 1 - 100 µg/mL | - |
| Correlation Coefficient (r²) | 0.9995 | ≥ 0.999 |
| Accuracy (% Recovery) | ||
| 80% Level | 99.5% | 98.0 - 102.0% |
| 100% Level | 100.2% | 98.0 - 102.0% |
| 120% Level | 99.8% | 98.0 - 102.0% |
| Precision (% RSD) | ||
| Repeatability (n=6) | 0.8% | ≤ 2.0% |
| Intermediate Precision | 1.2% | ≤ 2.0% |
| LOD | 0.1 µg/mL | - |
| LOQ | 0.3 µg/mL | - |
| Robustness | Passed | System suitability criteria met |
Conclusion
This application note provides a comprehensive framework for the development and validation of a rapid and reliable stability-indicating UPLC method for the quantification of this compound. By adapting an existing method for a related compound and following a systematic approach to optimization and validation as outlined by ICH guidelines, researchers can establish a method that is fit for purpose in a pharmaceutical quality control environment. The proposed method is specific, linear, accurate, precise, and robust, ensuring reliable data for the analysis of this compound in bulk drug and formulated products.
References
- 1. Strontium Ranelate | C12H6N2O8SSr2 | CID 6918182 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Strontium ranelate - Wikipedia [en.wikipedia.org]
- 3. lcms.labrulez.com [lcms.labrulez.com]
- 4. This compound | 58194-26-6 [chemicalbook.com]
- 5. youtube.com [youtube.com]
- 6. This compound CAS#: 58194-26-6 [amp.chemicalbook.com]
- 7. 58194-26-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 9. database.ich.org [database.ich.org]
- 10. ema.europa.eu [ema.europa.eu]
Application Notes and Protocols: In Vitro Osteoblast Differentiation Assay with Tetraethyl Ranelate
Introduction
Osteoporosis is a systemic skeletal disease characterized by low bone mass and microarchitectural deterioration of bone tissue, leading to an increased risk of fracture. Drug discovery efforts in this area are focused on identifying compounds that can stimulate bone formation by promoting the differentiation and activity of osteoblasts. Strontium ranelate has been shown to exert a dual effect on bone metabolism: stimulating osteoblast differentiation and bone formation, while inhibiting osteoclast-mediated bone resorption.[1][2][3][4][5][6] These effects are mediated through the activation of several key signaling pathways, including the Calcium-Sensing Receptor (CaSR), Wnt/β-catenin, and MAPK pathways.[7][8][9]
This document provides detailed protocols for an in vitro osteoblast differentiation assay to evaluate the potential therapeutic efficacy of tetraethyl ranelate. The assays described herein are standard methods for assessing osteogenic activity and include the measurement of alkaline phosphatase (ALP) activity, a key early marker of osteoblast differentiation, and the quantification of matrix mineralization using Alizarin Red S staining, a marker for later-stage osteoblast function.[10] Additionally, a protocol for quantitative real-time PCR (qPCR) is included to analyze the expression of key osteogenic marker genes.
Signaling Pathways Activated by Strontium Ranelate
The pro-osteogenic effects of strontium ranelate are attributed to its ability to modulate multiple intracellular signaling cascades. Understanding these pathways is crucial for interpreting the results of in vitro assays.
References
- 1. e-century.us [e-century.us]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Dual effect of strontium ranelate: stimulation of osteoblast differentiation and inhibition of osteoclast formation and resorption in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Strontium ranelate: a novel mode of action optimizing bone formation and resorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Strontium ranelate: a novel treatment in postmenopausal osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Alizarin Red Staining: A Technique to Visualize Mineralization by Cultured Osteoblasts [jove.com]
- 8. benchchem.com [benchchem.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. mdpi.com [mdpi.com]
Application Notes and Protocols for Evaluating Tetraethyl Ranelate Efficacy in an Ovariectomized Rat Model
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing the ovariectomized (OVX) rat model for assessing the efficacy of tetraethyl ranelate in treating osteoporosis. The protocols detailed below are compiled from established research methodologies to ensure reproducibility and accuracy.
Introduction
Osteoporosis is a systemic skeletal disease characterized by low bone mass and microarchitectural deterioration of bone tissue, leading to enhanced bone fragility and a consequent increase in fracture risk. The ovariectomized (OVX) rat is a widely accepted and validated animal model for postmenopausal osteoporosis, as it mimics the estrogen deficiency-induced bone loss observed in women.[1] this compound, a compound related to the well-studied strontium ranelate, is investigated for its potential to mitigate these effects. Strontium ranelate has demonstrated a dual mechanism of action, both stimulating bone formation and inhibiting bone resorption, resulting in increased bone mass and strength.[2][3][4][5] These protocols outline the procedures for inducing the OVX model and evaluating the therapeutic effects of this compound on bone health.
Experimental Design and Workflow
A typical experimental workflow for evaluating this compound in an OVX rat model is depicted below. This involves animal acclimatization, ovariectomy surgery, a post-operative recovery and osteoporosis development period, followed by drug treatment and subsequent analysis of bone parameters.
Quantitative Data Summary
The following tables summarize the expected quantitative outcomes from studies evaluating the efficacy of strontium ranelate in OVX rat models. These data provide a benchmark for assessing the potential efficacy of this compound.
Table 1: Effects on Bone Mineral Density (BMD) and Microarchitecture (μCT Analysis)
| Parameter | Sham Control | OVX Control | OVX + this compound (Low Dose) | OVX + this compound (High Dose) |
| BMD (g/cm³) | Normal | Decreased | Increased vs. OVX | Significantly Increased vs. OVX |
| BV/TV (%) | 25-30 | 5-7 | Increased vs. OVX | Significantly Increased vs. OVX |
| Tb.N (mm⁻¹) | ~4.4 | Decreased | Increased vs. OVX | Significantly Increased vs. OVX |
| Tb.Th (μm) | ~80 | Decreased | Maintained or Increased vs. OVX | Increased vs. OVX |
| Tb.Sp (μm) | ~190 | Increased | Decreased vs. OVX | Significantly Decreased vs. OVX |
Data compiled from multiple sources.[6][7][8] Values are illustrative and may vary based on the specific study design.
Table 2: Effects on Bone Turnover Markers (Serum Analysis)
| Marker | Sham Control | OVX Control | OVX + this compound |
| Alkaline Phosphatase (ALP) | Normal | Increased | Maintained at high level or further increased |
| Osteocalcin (OCN) | Normal | Increased | Maintained at high level |
| C-terminal telopeptide (CTX) | Normal | Increased | Decreased vs. OVX |
| Tartrate-resistant acid phosphatase (TRAP) | Normal | Increased | Decreased vs. OVX |
Data compiled from multiple sources.[8][9][10][11][12]
Detailed Experimental Protocols
Ovariectomy (OVX) Surgery Protocol
This protocol describes the surgical removal of ovaries in rats to induce an estrogen-deficient state, mimicking postmenopausal osteoporosis.
Materials:
-
Female Sprague-Dawley or Wistar rats (3 months old)
-
Anesthetics (e.g., isoflurane, ketamine/xylazine)
-
Surgical instruments (scalpels, forceps, scissors, hemostats, suture needles)
-
Suture material (absorbable and non-absorbable)
-
Antiseptic solution (e.g., 70% ethanol, povidone-iodine)
-
Sterile gauze and drapes
-
Heating pad
-
Analgesics (for post-operative care)
Procedure:
-
Anesthesia and Preparation: Anesthetize the rat using a calibrated vaporizer with isoflurane or via intraperitoneal injection of a ketamine/xylazine cocktail. Confirm the depth of anesthesia by lack of pedal reflex. Shave the surgical area on the dorsal side and sterilize with an antiseptic solution.[13][14]
-
Incision: Place the rat in a prone position on a heating pad to maintain body temperature. Make a single midline longitudinal incision (approximately 1-2 cm) through the skin on the back, just below the rib cage.[2][11]
-
Locating the Ovaries: Bluntly dissect the skin from the underlying muscle. The ovaries are located retroperitoneally, embedded in a fat pad. They can be visualized through the muscle wall as small, whitish structures.[2][11]
-
Ovary Exteriorization and Removal: Make a small incision in the muscle layer directly over one ovary. Grasp the periovarian fat pad with fine forceps and gently exteriorize the ovary, fallopian tube, and the tip of the uterine horn. Ligate the uterine horn just below the ovary with an absorbable suture.[11][15] Cauterize or cut distal to the ligature to remove the ovary.
-
Closure: Return the uterine horn to the abdominal cavity. Close the muscle incision with absorbable sutures. Repeat the procedure for the contralateral ovary through the same skin incision. Close the skin incision with non-absorbable sutures or surgical clips.[13]
-
Post-operative Care: Administer analgesics as prescribed. Monitor the animal closely during recovery until it is fully ambulatory. House rats individually for a few days post-surgery to prevent wound chewing.[4] Allow for an 8-week period for the development of significant bone loss before starting treatment.[8][14]
This compound Administration Protocol
Materials:
-
This compound
-
Vehicle (e.g., distilled water, carboxymethylcellulose solution)
-
Oral gavage needles
-
Syringes
Procedure:
-
Dosage Preparation: Prepare a homogenous suspension of this compound in the chosen vehicle. Dosages from studies with strontium ranelate typically range from 125 to 625 mg/kg body weight per day.[1][6][9]
-
Administration: Administer the prepared suspension to the rats daily via oral gavage. Ensure the gavage needle is correctly placed in the esophagus to avoid accidental administration into the trachea.
-
Treatment Duration: The treatment period can range from 8 to 52 weeks, depending on the study's objectives.[6][9][10]
Micro-Computed Tomography (μCT) Analysis Protocol
Materials:
-
Micro-CT scanner
-
Sample holders
-
Analysis software
Procedure:
-
Sample Preparation: At the end of the treatment period, euthanize the rats. Dissect the femurs and lumbar vertebrae, and remove all soft tissues. Store the bones in 70% ethanol or 4% paraformaldehyde.[16]
-
Scanning: Scan the bones using a high-resolution μCT system. A voxel size of 6-10 μm is recommended for accurate analysis of rat trabecular bone.[16]
-
Region of Interest (ROI) Selection: For the femur, the ROI for trabecular bone analysis is typically a region in the distal metaphysis, starting just below the growth plate. For cortical bone, a mid-diaphyseal region is commonly used.[7][17]
-
3D Reconstruction and Analysis: Reconstruct the 3D images and perform a quantitative analysis to determine key structural parameters, including:
Bone Histomorphometry Protocol
Materials:
-
Fixatives (e.g., 70% ethanol, formalin)
-
Dehydrating agents (graded ethanol series)
-
Embedding medium (e.g., methyl methacrylate - MMA)
-
Microtome for undecalcified bone
-
Stains (e.g., Von Kossa, Toluidine Blue, TRAP stain)
-
Fluorochrome labels (e.g., calcein, alizarin) for dynamic histomorphometry
-
Microscope with an imaging system
-
Image analysis software
Procedure:
-
Sample Preparation: Fix the bone samples in 70% ethanol. For dynamic histomorphometry, administer fluorochrome labels at specific time points before euthanasia. Dehydrate the samples in a graded series of ethanol and embed in MMA.
-
Sectioning: Cut undecalcified sections (5-10 μm thick) using a specialized microtome.[19]
-
Staining: Stain the sections to visualize different bone components. Von Kossa stain is used for mineralized bone, while Toluidine Blue is excellent for cellular detail. TRAP staining specifically identifies osteoclasts.[6]
-
Image Acquisition and Analysis: Capture images of the stained sections under a microscope. Use image analysis software to quantify static and dynamic histomorphometric parameters according to the guidelines of the American Society for Bone and Mineral Research.[20][21]
Serum Biochemical Marker Analysis Protocol
Materials:
-
Blood collection tubes
-
Centrifuge
-
ELISA kits for specific bone turnover markers (ALP, OCN, CTX, TRAP)
-
Microplate reader
Procedure:
-
Serum Collection: Collect blood samples from the rats at the time of euthanasia. Allow the blood to clot, then centrifuge to separate the serum. Store the serum at -80°C until analysis.
-
Biochemical Analysis: Use commercially available ELISA kits to measure the serum concentrations of bone formation markers (ALP, OCN) and bone resorption markers (CTX, TRAP) according to the manufacturer's instructions.[12][22][23]
-
Data Analysis: Read the absorbance on a microplate reader and calculate the concentrations of the markers based on the standard curve.
Signaling Pathways Modulated by this compound
Based on studies of strontium ranelate, this compound is expected to exert its effects on bone metabolism through a dual mechanism of action that involves the stimulation of bone formation and the inhibition of bone resorption. The key signaling pathways involved are the Wnt/β-catenin pathway, the RANKL/OPG pathway, and the Calcium-Sensing Receptor (CaSR) pathway.
Stimulation of Bone Formation
This compound is hypothesized to promote the differentiation and proliferation of osteoblasts, the cells responsible for bone formation. This is achieved through the activation of the Wnt/β-catenin signaling pathway and other associated pathways.[9]
Inhibition of Bone Resorption
Simultaneously, this compound is expected to inhibit the differentiation and activity of osteoclasts, the cells that resorb bone. This is primarily mediated by modulating the RANKL/OPG signaling pathway, which is a critical regulator of osteoclastogenesis.[10][24]
References
- 1. Mechanism of action of strontium ranelate: what are the facts? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mcgill.ca [mcgill.ca]
- 3. Strontium ranelate: a dual mode of action rebalancing bone turnover in favour of bone formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Video: Ovariectomy and 17β-estradiol Replacement in Rats and Mice: A Visual Demonstration [jove.com]
- 5. MicroCT for Scanning and Analysis of Mouse Bones | Springer Nature Experiments [experiments.springernature.com]
- 6. Redirecting [linkinghub.elsevier.com]
- 7. Guidelines for assessment of bone microstructure in rodents using micro-computed tomography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. The Influence of Strontium on Bone Tissue Metabolism and Its Application in Osteoporosis Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. What is the mechanism of Strontium Ranelate? [synapse.patsnap.com]
- 11. Dorsal Approach Ovariectomy in Rat | Animals in Science [queensu.ca]
- 12. The Change of Bone Metabolism in Ovariectomized Rats : Analyses of MicroCT Scan and Biochemical Markers of Bone Turnover - PMC [pmc.ncbi.nlm.nih.gov]
- 13. queensu.ca [queensu.ca]
- 14. spandidos-publications.com [spandidos-publications.com]
- 15. Open Veterinary Journal [openveterinaryjournal.com]
- 16. MicroCT for Scanning and Analysis of Mouse Bones - PMC [pmc.ncbi.nlm.nih.gov]
- 17. boneandcancer.org [boneandcancer.org]
- 18. researchgate.net [researchgate.net]
- 19. arprheumatology.com [arprheumatology.com]
- 20. Bone histomorphometry [bio-protocol.org]
- 21. An Optimized Approach to Perform Bone Histomorphometry - PMC [pmc.ncbi.nlm.nih.gov]
- 22. The Laboratory Rat as an Animal Model for Osteoporosis Research - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Osteoblasts play key roles in the mechanisms of action of strontium ranelate - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Bone Mineral Density Following Tetraethyl Ranelate Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for evaluating the efficacy of tetraethyl ranelate, a novel therapeutic agent, on bone mineral density (BMD). The protocols outlined below are based on established methodologies for assessing skeletal effects of compounds with a dual mode of action on bone metabolism, such as strontium ranelate, which is known to both stimulate bone formation and inhibit bone resorption.[1][2][3]
Introduction
This compound is under investigation for its potential as a treatment for osteoporosis and other conditions characterized by low bone mass. Similar to strontium ranelate, its mechanism of action is hypothesized to involve a dual effect on bone remodeling, leading to a net increase in bone mass and improved skeletal architecture.[2][3][4] This document details the essential in vivo and ex vivo protocols to rigorously assess these effects.
Mechanism of Action: A Dual Approach to Bone Health
This compound is expected to rebalance bone turnover in favor of bone formation.[1][2] This is achieved through two primary actions:
-
Stimulation of Bone Formation: It is proposed to enhance the replication and differentiation of osteoblasts, the cells responsible for synthesizing new bone matrix.[4][5][6][7] This leads to increased production of collagen and other essential bone proteins.[5][6]
-
Inhibition of Bone Resorption: The compound is also anticipated to reduce the activity and differentiation of osteoclasts, the cells that break down bone tissue.[4][5][7] This is likely mediated by modulating the RANKL/OPG signaling pathway.[5]
Experimental Workflow for Preclinical Assessment
A typical preclinical study to evaluate the effects of this compound on bone mineral density would follow the workflow below. An ovariectomized (OVX) rodent model is the standard for mimicking postmenopausal osteoporosis.[8][9][10]
Caption: Preclinical experimental workflow for assessing this compound.
Detailed Experimental Protocols
Ovariectomized (OVX) Rodent Model
The OVX rat or mouse model is a well-established preclinical model for postmenopausal osteoporosis, characterized by an imbalance in bone resorption and formation leading to bone loss.[8][10]
Protocol:
-
Animal Selection: Use skeletally mature female rodents (e.g., Sprague-Dawley rats or C57BL/6 mice).
-
Acclimatization: Allow animals to acclimatize for at least one week before any procedures.
-
Ovariectomy:
-
Anesthetize the animal using an appropriate anesthetic agent.
-
Perform a bilateral ovariectomy through a dorsal midline incision.
-
Suture the muscle and skin layers.
-
A sham operation, where the ovaries are exteriorized but not removed, should be performed on the control group.
-
-
Post-operative Care: Provide appropriate analgesia and monitor the animals for recovery.
-
Treatment Initiation: Allow for a period of bone loss (typically 2-4 weeks) before initiating treatment with this compound.
-
Dosing: Administer this compound and vehicle control daily via oral gavage for the duration of the study (e.g., 8-12 weeks).
Micro-Computed Tomography (Micro-CT) Analysis
Micro-CT is a high-resolution imaging technique used to obtain detailed 3D images of bone microarchitecture.[11][12]
Protocol:
-
Sample Preparation:
-
Scanning:
-
Scan the bones using a micro-CT scanner with a voxel size of approximately 10-20 µm.[11]
-
Use appropriate filters and X-ray energy settings for bone imaging.
-
-
Image Reconstruction: Reconstruct the 2D X-ray projections into a 3D image dataset.[13]
-
Data Analysis:
-
Trabecular Bone Analysis: Select a region of interest (ROI) in the distal femur or proximal tibia metaphysis, starting just below the growth plate.[14]
-
Cortical Bone Analysis: Select an ROI in the mid-diaphyseal region of the femur or tibia.[14]
-
Quantify the parameters listed in the table below using specialized analysis software.
-
Table 1: Key Micro-CT Parameters for Bone Architecture
| Parameter | Abbreviation | Description | Expected Effect of this compound |
| Trabecular Bone | |||
| Bone Volume Fraction | BV/TV (%) | The percentage of the total volume of the ROI that is occupied by bone. | Increase |
| Trabecular Number | Tb.N (1/mm) | The average number of trabeculae per unit length.[15] | Increase |
| Trabecular Thickness | Tb.Th (µm) | The average thickness of the trabeculae.[15] | Increase |
| Trabecular Separation | Tb.Sp (µm) | The average distance between trabeculae. | Decrease |
| Cortical Bone | |||
| Cortical Thickness | Ct.Th (µm) | The average thickness of the cortical shell. | Increase |
| Cortical Bone Area | Ct.Ar (mm²) | The cross-sectional area of the cortical bone. | Increase |
| Total Cross-Sectional Area | Tt.Ar (mm²) | The total cross-sectional area of the bone. | Increase |
Biochemical Analysis of Bone Turnover Markers
Biochemical markers in serum or urine provide a non-invasive assessment of the overall rate of bone formation and resorption.[16][17][18][19]
Protocol:
-
Sample Collection: Collect blood samples via cardiac puncture at the time of euthanasia. Collect urine samples at baseline and at the end of the study.
-
Sample Processing: Separate serum from blood samples by centrifugation and store at -80°C until analysis.
-
Assays: Use commercially available ELISA kits to quantify the concentration of bone turnover markers.
Table 2: Key Biochemical Markers of Bone Turnover
| Marker Type | Marker | Abbreviation | Description | Expected Effect of this compound |
| Bone Formation | Bone-specific Alkaline Phosphatase | BAP | An enzyme produced by osteoblasts during bone matrix deposition.[18][19] | Increase |
| Osteocalcin | OCN | A non-collagenous protein secreted by osteoblasts.[16][17][18] | Increase | |
| Procollagen Type I N-terminal Propeptide | P1NP | A propeptide cleaved from procollagen during collagen synthesis.[20] | Increase | |
| Bone Resorption | C-terminal Telopeptide of Type I Collagen | CTX | A degradation product of type I collagen released during bone resorption.[3][20] | Decrease |
| N-terminal Telopeptide of Type I Collagen | NTX | Another degradation product of type I collagen.[18][20] | Decrease | |
| Tartrate-Resistant Acid Phosphatase | TRAP 5b | An enzyme expressed by osteoclasts.[18][20] | Decrease |
Bone Histomorphometry
Histomorphometry provides quantitative information about bone microarchitecture and cellular activity at the microscopic level.[21][22][23]
Protocol:
-
Fluorochrome Labeling:
-
Administer two different fluorochrome labels (e.g., calcein and alizarin) via intraperitoneal injection at specific time points before euthanasia (e.g., 10 and 3 days prior). This allows for the measurement of dynamic parameters of bone formation.[15]
-
-
Sample Preparation:
-
Staining:
-
Image Analysis:
-
Use a microscope equipped with a camera and specialized software to capture images and quantify histomorphometric parameters.
-
Table 3: Key Histomorphometric Parameters
| Parameter Type | Parameter | Abbreviation | Description | Expected Effect of this compound |
| Static Parameters | Osteoblast Surface | Ob.S/BS (%) | The percentage of bone surface covered by osteoblasts. | Increase |
| Osteoclast Surface | Oc.S/BS (%) | The percentage of bone surface covered by osteoclasts. | Decrease | |
| Osteoid Volume | OV/BV (%) | The percentage of bone volume that is unmineralized osteoid. | No significant change or slight increase | |
| Dynamic Parameters | Mineral Apposition Rate | MAR (µm/day) | The rate at which new mineralized bone is deposited.[15] | Increase |
| Mineralizing Surface | MS/BS (%) | The percentage of bone surface undergoing active mineralization.[15] | Increase | |
| Bone Formation Rate | BFR/BS (µm³/µm²/year) | The volume of new bone formed per unit of bone surface per unit of time.[15] | Increase |
Signaling Pathway of this compound (Hypothesized)
Based on the known mechanism of strontium ranelate, this compound is hypothesized to influence the RANKL/OPG signaling pathway, a critical regulator of osteoclast differentiation and activity.[5] It may also interact with the Calcium-Sensing Receptor (CaSR) on osteoblasts.[25]
References
- 1. Strontium ranelate: a dual mode of action rebalancing bone turnover in favour of bone formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Strontium ranelate: a novel mode of action leading to renewed bone quality - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Strontium ranelate: a novel mode of action optimizing bone formation and resorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanism of action of strontium ranelate: what are the facts? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Strontium Ranelate? [synapse.patsnap.com]
- 6. Strontium ranelate in osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dual effect of strontium ranelate: stimulation of osteoblast differentiation and inhibition of osteoclast formation and resorption in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Osteoporosis in vivo model | Atlantic Bone Screen [atlantic-bone-screen.com]
- 9. tandfonline.com [tandfonline.com]
- 10. longdom.org [longdom.org]
- 11. Quantitative analysis of bone and soft tissue by micro-computed tomography: applications to ex vivo and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. MicroCT for Scanning and Analysis of Mouse Bones | Springer Nature Experiments [experiments.springernature.com]
- 13. Protocol for assessing the structural architecture, integrity, and cellular composition of murine bone ex vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 14. MicroCT Lab | BCM [bcm.edu]
- 15. Histomorphometry | MD Anderson Cancer Center [mdanderson.org]
- 16. Biochemical markers of bone turnover - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Biochemical markers of bone turnover. Applications for osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Biochemical markers of bone turnover - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Biochemical Markers of Bone Turnover Part I: Biochemistry and Variability - PMC [pmc.ncbi.nlm.nih.gov]
- 20. academic.oup.com [academic.oup.com]
- 21. An Optimized Approach to Perform Bone Histomorphometry - PMC [pmc.ncbi.nlm.nih.gov]
- 22. cda-amc.ca [cda-amc.ca]
- 23. arprheumatology.com [arprheumatology.com]
- 24. Bone histomorphometry using free and commonly available software - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Osteoblasts play key roles in the mechanisms of action of strontium ranelate - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying the Effects of Strontium Ranelate on Bone Cells
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Strontium ranelate is a therapeutic agent recognized for its dual mechanism of action in the management of osteoporosis. It uniquely stimulates bone formation while simultaneously inhibiting bone resorption, thereby rebalancing bone turnover in favor of bone anabolism.[1][2][3][4] This document provides detailed application notes and protocols for utilizing cell culture techniques to investigate the cellular and molecular effects of strontium ranelate, a compound closely related to the user-referenced "Tetraethyl ranelate," which is likely a misnomer for the widely studied strontium ranelate in the context of bone metabolism. The protocols outlined below are designed for researchers and scientists in the field of bone biology and drug development to assess the impact of this compound on osteoblasts (bone-forming cells) and osteoclasts (bone-resorbing cells).
At the cellular level, strontium ranelate has been shown to promote the replication and differentiation of pre-osteoblastic cells and increase the synthesis of bone matrix proteins.[3][5][6] Conversely, it impedes the differentiation and activity of osteoclasts and can induce their apoptosis.[1][2][7] A key player in mediating these effects is the calcium-sensing receptor (CaSR), which is activated by strontium ranelate.[8] This activation influences downstream signaling pathways, including the regulation of osteoprotegerin (OPG) and receptor activator of nuclear factor kappa-B ligand (RANKL), critical for osteoclastogenesis.[3][8]
These application notes will provide a framework for designing and executing in vitro studies to elucidate the multifaceted effects of strontium ranelate on bone cell function.
Data Presentation
Table 1: Summary of Quantitative Data on Strontium Ranelate's Effects
| Parameter | Cell Type | Effect | Concentration Range | Key Findings | Reference |
| OPG mRNA Expression | Human Osteoblasts | Increase | 0.01 - 2 mM | Concentration-dependent increase after 24 hours. | [8] |
| RANKL mRNA Expression | Human Osteoblasts | Decrease | 0.01 - 2 mM | Concentration-dependent decrease after 24 hours. | [8] |
| Osteoblast Replication | Human Osteoblasts | Increase | Not specified | Stimulation of thymidine incorporation. | [8] |
| Osteoblast Differentiation | Murine Osteoblasts | Increase | Not specified | Increased expression of ALP, BSP, and OCN. | [7] |
| Osteoblast Survival | Human Osteoblasts | Increase | Not specified | Protection against oxidative stress-induced cell death. | [8] |
| Osteoclast Formation | Murine Spleen Cells | Decrease | Not specified | Strong decrease in the number of mature osteoclasts. | [7] |
| Osteoclast Resorbing Activity | Murine Osteoclasts | Decrease | Not specified | Disruption of the actin-containing sealing zone. | [7] |
| Bone Nodule Formation | Murine Calvaria Cells | Increase | Not specified | Increased number of bone nodules after 22 days. | [7] |
Experimental Protocols
Protocol 1: Osteoblast Proliferation Assay
Objective: To determine the effect of strontium ranelate on the proliferation of osteoblastic cells.
Materials:
-
Osteoblastic cell line (e.g., MC3T3-E1, Saos-2) or primary osteoblasts
-
Complete cell culture medium (e.g., DMEM or α-MEM with 10% FBS, 1% penicillin-streptomycin)
-
Strontium ranelate stock solution
-
96-well cell culture plates
-
BrdU or MTT proliferation assay kit
-
Microplate reader
Procedure:
-
Seed osteoblastic cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
The following day, replace the medium with fresh medium containing various concentrations of strontium ranelate (e.g., 0, 0.01, 0.1, 1, 2 mM). Include a vehicle control.
-
Incubate the cells for 24, 48, and 72 hours.
-
At each time point, assess cell proliferation using a BrdU or MTT assay according to the manufacturer's instructions.
-
Measure the absorbance using a microplate reader at the appropriate wavelength.
-
Calculate the percentage of cell proliferation relative to the vehicle control.
Protocol 2: Osteoblast Differentiation Assay
Objective: To evaluate the effect of strontium ranelate on the differentiation of osteoblastic cells.
Materials:
-
Osteoblastic cell line or primary osteoblasts
-
Osteogenic differentiation medium (complete medium supplemented with ascorbic acid and β-glycerophosphate)
-
Strontium ranelate stock solution
-
24-well cell culture plates
-
Alkaline Phosphatase (ALP) staining kit or activity assay kit
-
Alizarin Red S staining solution
-
Quantitative PCR (qPCR) reagents for osteogenic markers (e.g., RUNX2, ALP, OCN, BSP)
Procedure:
-
Seed cells in 24-well plates at a density of 5 x 10⁴ cells/well.
-
Once confluent, switch to osteogenic differentiation medium containing various concentrations of strontium ranelate.
-
Culture the cells for 7-21 days, replacing the medium every 2-3 days.
-
ALP Activity/Staining: At day 7, fix the cells and perform ALP staining or lyse the cells to measure ALP activity using a colorimetric assay.
-
Mineralization Assay: At day 21, fix the cells and stain with Alizarin Red S to visualize calcium deposits. Quantify the staining by extracting the dye and measuring its absorbance.
-
Gene Expression Analysis: At various time points (e.g., day 3, 7, 14), extract total RNA, synthesize cDNA, and perform qPCR to analyze the expression of osteogenic marker genes.
Protocol 3: Osteoclast Formation and Activity Assay
Objective: To assess the impact of strontium ranelate on the formation and resorptive function of osteoclasts.
Materials:
-
Bone marrow macrophages (BMMs) or RAW 264.7 cells
-
Complete α-MEM with 10% FBS and 1% penicillin-streptomycin
-
Recombinant murine M-CSF and RANKL
-
Strontium ranelate stock solution
-
96-well plates (standard or bone-mimicking plates)
-
TRAP staining kit
-
Toluidine blue staining solution
Procedure:
-
Seed BMMs or RAW 264.7 cells in a 96-well plate.
-
Induce osteoclast differentiation by adding M-CSF and RANKL to the culture medium.
-
Simultaneously, treat the cells with various concentrations of strontium ranelate.
-
Culture for 5-7 days until multinucleated osteoclasts are formed in the control wells.
-
Osteoclast Formation: Fix the cells and stain for Tartrate-Resistant Acid Phosphatase (TRAP), a marker for osteoclasts. Count the number of TRAP-positive multinucleated cells.
-
Resorption Pit Assay: If using bone-mimicking plates, remove the cells and visualize the resorption pits by staining with toluidine blue. Quantify the resorbed area using image analysis software.
Mandatory Visualizations
Caption: Signaling pathway of Strontium Ranelate in osteoblasts.
Caption: Experimental workflow for osteoblast differentiation assay.
Caption: Regulation of osteoclast activity by osteoblasts.
References
- 1. Strontium ranelate: a dual mode of action rebalancing bone turnover in favour of bone formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanism of action of strontium ranelate: what are the facts? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Strontium Ranelate? [synapse.patsnap.com]
- 4. drugsincontext.com [drugsincontext.com]
- 5. Strontium ranelate: a novel mode of action optimizing bone formation and resorption [pubmed.ncbi.nlm.nih.gov]
- 6. Strontium ranelate in osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dual effect of strontium ranelate: stimulation of osteoblast differentiation and inhibition of osteoclast formation and resorption in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Osteoblasts play key roles in the mechanisms of action of strontium ranelate - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Tetraethyl Ranelate in In Vitro Research
Product Information
Product Name: Tetraethyl Ranelate Synonyms: 2-[N,N-di(ethoxycarbonylmethyl)amino]-3-cyano-4-ethoxycarbonylmethylthiophene-5-carboxylic acid ethyl ester, Intermediate of Strontium ranelate.[1][2] Molecular Formula: C₂₀H₂₆N₂O₈S[1] Molecular Weight: 454.49 g/mol [1] Appearance: White to Off-White Solid[1][2] Storage: 2-8°C, protect from light.[1][2]
Introduction
This compound is a key intermediate in the synthesis of Strontium ranelate, a therapeutic agent used in the management of osteoporosis.[1][2] Strontium ranelate has been shown to have a dual mode of action, both increasing bone formation and decreasing bone resorption.[3][4][5][6] In vitro studies are crucial for elucidating the specific cellular and molecular mechanisms underlying these effects. Proper dissolution and preparation of test compounds are paramount for obtaining reliable and reproducible experimental results. This document provides detailed protocols for the dissolution of this compound for in vitro applications and summarizes key experimental conditions for the active compound, Strontium ranelate.
Solubility and Stock Solution Preparation
This compound is sparingly soluble in aqueous solutions. Based on available data, Dimethyl sulfoxide (DMSO) and Methanol are suitable solvents for preparing stock solutions.[1][2] For most in vitro cell culture experiments, DMSO is the preferred solvent.
Protocol for Preparing a 10 mM DMSO Stock Solution of this compound:
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated pipette
-
-
Procedure:
-
Weigh out 4.54 mg of this compound powder and place it into a sterile microcentrifuge tube.
-
Add 1 mL of cell culture grade DMSO to the tube.
-
Vortex the solution vigorously for 1-2 minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the 10 mM stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution aliquots at -20°C for long-term storage.
-
Important Considerations:
-
Final DMSO Concentration: When preparing working solutions for cell-based assays, ensure the final concentration of DMSO in the culture medium is kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
-
Fresh Preparation: It is recommended to prepare fresh working solutions from the stock solution for each experiment to ensure compound stability.
In Vitro Experimental Protocols for Strontium Ranelate
Table 1: Summary of Strontium Ranelate Concentrations in In Vitro Studies
| Cell Type | Concentration Range | Outcome | Reference |
| Mouse calvaria cells | 0.1-1 mM | Increased mRNA expression of osteoblastic markers (ALP, BSP, OCN) | [6][7] |
| Primary murine osteoblasts | 0.01-2 mM | Stimulated osteoblast differentiation and increased bone nodule numbers | [6][8] |
| Primary murine osteoclasts | Not specified | Decreased the number of mature osteoclasts and disrupted the actin-containing sealing zone | [6] |
| Human primary osteoblasts | 1 and 2 mM | Increased alkaline phosphatase activity | [8] |
| Rat bone marrow myelokaryocytes | 29 µg/ml | Produced a cytotoxic effect (increased number of necrotic cells) in 2D culture | [9] |
Protocol 1: Osteoblast Differentiation Assay
This protocol is designed to assess the effect of the test compound on the differentiation of osteoblasts.
-
Cell Seeding: Seed primary murine calvaria cells or a suitable osteoblastic cell line (e.g., MC3T3-E1) in a 24-well plate at a density of 5 x 10⁴ cells/well in osteogenic medium (e.g., α-MEM supplemented with 10% FBS, 50 µg/mL ascorbic acid, and 10 mM β-glycerophosphate).
-
Compound Treatment: After 24 hours of incubation to allow for cell attachment, replace the medium with fresh osteogenic medium containing various concentrations of the test compound (prepared by diluting the DMSO stock solution). Include a vehicle control (medium with the same final concentration of DMSO).
-
Medium Change: Change the medium with freshly prepared compound every 2-3 days.
-
Assessment of Differentiation:
-
Alkaline Phosphatase (ALP) Staining: After 7-10 days of culture, fix the cells and perform ALP staining to visualize osteoblast differentiation.
-
Alizarin Red S Staining: After 21 days of culture, fix the cells and stain with Alizarin Red S to assess mineralization and the formation of bone nodules.
-
Gene Expression Analysis: At various time points, extract RNA from the cells and perform RT-qPCR to analyze the expression of osteoblast marker genes such as Runx2, Alp, Bsp, and Ocn.
-
Protocol 2: Osteoclast Formation and Resorption Assay
This protocol evaluates the impact of the test compound on osteoclastogenesis and bone resorption.
-
Osteoclast Precursor Isolation: Isolate bone marrow cells from the long bones of mice and culture them in the presence of M-CSF to generate bone marrow-derived macrophages (BMMs), which are osteoclast precursors.
-
Osteoclast Differentiation: Seed BMMs in a 96-well plate and induce osteoclast differentiation by adding RANKL to the culture medium.
-
Compound Treatment: Treat the cells with different concentrations of the test compound along with M-CSF and RANKL. Include a vehicle control.
-
TRAP Staining: After 5-7 days, fix the cells and stain for tartrate-resistant acid phosphatase (TRAP), a marker for osteoclasts. Count the number of TRAP-positive multinucleated cells (≥3 nuclei) to quantify osteoclast formation.
-
Resorption Pit Assay: For assessing resorption activity, seed BMMs on bone-mimicking substrates (e.g., dentine slices or calcium phosphate-coated plates). After differentiation into mature osteoclasts, treat with the test compound. After a further incubation period, remove the cells and visualize the resorption pits by staining with toluidine blue or using microscopy.
Signaling Pathways and Experimental Workflows
Mechanism of Action of Strontium Ranelate
Strontium ranelate is understood to exert its dual action on bone metabolism through several signaling pathways. It stimulates bone formation by activating the calcium-sensing receptor (CaSR), which in turn promotes osteoblast differentiation and survival.[8][10][11] Simultaneously, it inhibits bone resorption by decreasing osteoclast differentiation and activity and inducing their apoptosis.[3] This uncoupling of bone formation and resorption leads to a net gain in bone mass.[3]
References
- 1. 58194-26-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. This compound CAS#: 58194-26-6 [amp.chemicalbook.com]
- 3. Mechanism of action of strontium ranelate: what are the facts? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Strontium ranelate: a novel mode of action optimizing bone formation and resorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Strontium ranelate: a novel mode of action leading to renewed bone quality - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dual effect of strontium ranelate: stimulation of osteoblast differentiation and inhibition of osteoclast formation and resorption in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Osteoblasts play key roles in the mechanisms of action of strontium ranelate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Modulating effect of matrices with calcium phosphate coating on cytotoxicity of strontium ranelate and ibandronic acid in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Strontium Ranelate | C12H6N2O8SSr2 | CID 6918182 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Effects of long-term strontium ranelate treatment on vertebral fracture risk in postmenopausal women with osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Preclinical Testing of Tetraethyl Ranelate in Animal Models of Osteoporosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Osteoporosis is a systemic skeletal disease characterized by low bone mass and microarchitectural deterioration of bone tissue, leading to an increased risk of fracture.[1] Animal models are indispensable tools for understanding the pathophysiology of osteoporosis and for the preclinical evaluation of novel therapeutic agents like Tetraethyl Ranelate. These models allow for the investigation of a compound's efficacy, mechanism of action, and safety profile before advancing to clinical trials.
This document provides detailed application notes and protocols for utilizing various animal models of osteoporosis to test the potential therapeutic effects of this compound. While specific data for this compound is not yet available, the protocols and assessment methods are based on established principles and studies involving the well-characterized compound, Strontium Ranelate. Strontium ranelate is known to uncouple bone turnover by simultaneously promoting bone formation and inhibiting bone resorption.[2][3][4]
I. Recommended Animal Models of Osteoporosis
The selection of an appropriate animal model is critical and depends on the specific research question. The most commonly used and well-validated models for osteoporosis research are rodents, particularly rats and mice, due to their relatively short lifespan, rapid growth, and cost-effectiveness.[1]
Ovariectomy (OVX)-Induced Osteoporosis Model
The ovariectomized (OVX) rat is considered the gold standard for studying postmenopausal osteoporosis, as it mimics the estrogen deficiency-induced bone loss observed in women.[1][5][6]
-
Animal Species: Rats (Sprague-Dawley or Wistar strains are common) and mice.[6][7][8]
-
Induction Method: Bilateral ovariectomy is performed to induce estrogen deficiency.[9][10]
-
Key Characteristics: This model exhibits increased bone turnover with resorption exceeding formation, leading to a significant loss of cancellous bone.[6][11]
Glucocorticoid-Induced Osteoporosis (GIO) Model
This model is relevant for studying the skeletal effects of long-term glucocorticoid therapy, a common cause of secondary osteoporosis.[5]
-
Induction Method: Systemic administration of glucocorticoids such as prednisone, dexamethasone, or methylprednisolone.[9][12]
-
Key Characteristics: GIO models show suppressed bone formation and a transient increase in bone resorption.[12][13]
Calcium-Deficient Diet-Induced Osteoporosis Model
This model is useful for investigating the effects of nutritional deficiencies on bone health.
-
Animal Species: Mice and rats.[9]
-
Induction Method: Feeding animals a diet with low or no calcium content over an extended period.[14][15][16]
-
Key Characteristics: This leads to secondary hyperparathyroidism, increased bone resorption, and subsequent bone loss.[17]
II. Experimental Protocols
The following are detailed protocols for the induction of osteoporosis and subsequent treatment with a test compound like this compound.
Ovariectomy (OVX) Protocol in Rats
Objective: To induce estrogen-deficient bone loss.
Materials:
-
Female Sprague-Dawley or Wistar rats (6 months of age is often recommended).[6][7][8]
-
Anesthetic (e.g., ketamine/xylazine cocktail).
-
Surgical instruments (scalpel, scissors, forceps).
-
Suture materials.
-
Antiseptic solution.
-
Post-operative analgesics.
Procedure:
-
Anesthetize the rat following approved institutional animal care and use committee (IACUC) protocols.
-
Shave and disinfect the surgical area (dorsal or ventral approach). A dorsolateral skin incision is a common choice.[6][7]
-
Dorsal Approach: Make a single longitudinal incision on the back. Locate the ovaries embedded in adipose tissue beneath the back muscles.
-
Ligate the fallopian tube and associated blood vessels.
-
Excise the ovary.
-
Repeat for the contralateral ovary.
-
Suture the muscle layer and close the skin incision.
-
Administer post-operative analgesics.
-
Sham Operation: In the control group, perform the same surgical procedure without removing the ovaries.
-
Allow a post-surgical recovery period of 2-4 weeks for the establishment of osteopenia before initiating treatment.[8]
Glucocorticoid-Induced Osteoporosis (GIO) Protocol in Rabbits
Objective: To induce osteoporosis through chronic glucocorticoid administration.
Materials:
Procedure:
-
Divide rabbits into experimental and control groups.
-
Administer methylprednisolone intramuscularly to the experimental group. A common dosage is 1 mg/kg/day for 8 weeks.[18][19]
-
The control group receives vehicle injections (e.g., saline).
-
Monitor animals for signs of toxicity and adjust dosage if necessary.
-
A combination of ovariectomy and glucocorticoid administration can be used to create a more severe model of osteoporosis.[18][19][20]
Experimental Workflow for this compound Testing
The following workflow can be adapted for testing this compound in an OVX rat model.
Caption: Experimental workflow for testing this compound.
III. Assessment of Therapeutic Efficacy
A multi-faceted approach is recommended to comprehensively evaluate the effects of this compound on bone health.
Bone Mineral Density (BMD) and Microarchitecture
-
Dual-Energy X-ray Absorptiometry (DXA): A non-invasive method to measure areal BMD in live animals at multiple time points.[1][21][22]
-
Micro-Computed Tomography (micro-CT): Provides high-resolution 3D images of bone, allowing for detailed analysis of trabecular and cortical microarchitecture.[5] Key parameters include:
-
Bone Volume Fraction (BV/TV)
-
Trabecular Number (Tb.N)
-
Trabecular Thickness (Tb.Th)
-
Trabecular Separation (Tb.Sp)
-
Biomechanical Strength Testing
-
Three-Point Bending Test: Performed on long bones (e.g., femur, tibia) to determine parameters like maximum load, stiffness, and energy to failure.[5]
-
Compression Test: Used on vertebral bodies to assess their compressive strength.[5]
Biochemical Markers of Bone Turnover
Serum and urine samples are analyzed to measure markers of bone formation and resorption.[8]
-
Bone Formation Markers:
-
Bone Resorption Markers:
-
C-terminal telopeptide of type I collagen (CTX)[11]
-
Tartrate-resistant acid phosphatase 5b (TRACP 5b)
-
Bone Histomorphometry
Histological analysis of bone sections provides quantitative information on cellular activity.[13]
-
Static Parameters: Bone volume, trabecular thickness, number, and separation.
-
Dynamic Parameters: (Requires double labeling with fluorochromes like calcein and alizarin) Mineral apposition rate (MAR), bone formation rate (BFR).
IV. Data Presentation
Quantitative data from these assessments should be summarized in tables for clear comparison between treatment groups.
Table 1: Effects of this compound on Bone Mineral Density and Microarchitecture (Micro-CT Data)
| Parameter | Sham + Vehicle | OVX + Vehicle | OVX + this compound (Low Dose) | OVX + this compound (High Dose) |
| BMD (g/cm³) | ||||
| BV/TV (%) | ||||
| Tb.N (1/mm) | ||||
| Tb.Th (mm) | ||||
| Tb.Sp (mm) |
Table 2: Effects of this compound on Biomechanical Properties
| Parameter | Sham + Vehicle | OVX + Vehicle | OVX + this compound (Low Dose) | OVX + this compound (High Dose) |
| Max Load (N) | ||||
| Stiffness (N/mm) | ||||
| Energy to Failure (mJ) |
Table 3: Effects of this compound on Biochemical Markers of Bone Turnover
| Marker | Sham + Vehicle | OVX + Vehicle | OVX + this compound (Low Dose) | OVX + this compound (High Dose) |
| Osteocalcin (ng/mL) | ||||
| CTX (ng/mL) |
V. Potential Signaling Pathways of Action
Based on the known mechanisms of strontium ranelate, this compound may exert its effects through the following signaling pathways.
Strontium ranelate has a dual mechanism of action: it increases bone formation and decreases bone resorption.[4] It stimulates the differentiation of pre-osteoblasts into osteoblasts and increases the synthesis of collagen.[23] It also inhibits the differentiation and activity of osteoclasts.[3]
The key signaling pathways involved include:
-
Wnt/β-catenin Pathway: Strontium can activate this pathway, leading to increased expression of Runx2, a key transcription factor for osteoblast differentiation.[24]
-
RANKL/OPG Pathway: Strontium increases the production of osteoprotegerin (OPG) and decreases the expression of RANKL by osteoblasts.[3][24] This shifts the balance towards inhibiting osteoclast formation and activity.
-
Calcium-Sensing Receptor (CaSR): Strontium can activate the CaSR on osteoblasts and osteoclasts, influencing their function.[24]
-
MAPK Pathway: The Ras/MAPK signaling pathway can be enhanced by strontium, leading to increased osteoblast differentiation.[24]
-
NF-κB Pathway: Strontium ranelate may suppress osteoclastogenesis through the NF-κB-pathway-dependent autophagy.[25]
References
- 1. longdom.org [longdom.org]
- 2. Mechanism of action of strontium ranelate: what are the facts? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Strontium Ranelate? [synapse.patsnap.com]
- 4. Strontium ranelate: a novel mode of action optimizing bone formation and resorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Animal Models of Osteoporosis – Greentech Bioscience Preclinical CRO Services [en.greentech-bio.com]
- 6. Ovariectomized rat model of osteoporosis: a practical guide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [PDF] Ovariectomized rat model of osteoporosis: a practical guide | Semantic Scholar [semanticscholar.org]
- 8. Rat Model for Osteoporosis - Enamine [enamine.net]
- 9. revmedchir.ro [revmedchir.ro]
- 10. The Creation of a Rat Model for Osteosarcopenia via Ovariectomy [jove.com]
- 11. The Change of Bone Metabolism in Ovariectomized Rats : Analyses of MicroCT Scan and Biochemical Markers of Bone Turnover - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Animal Model for Glucocorticoid Induced Osteoporosis: A Systematic Review from 2011 to 2021 [mdpi.com]
- 13. Histomorphometric analysis of glucocorticoid-induced osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The Effect of Low Calcium Diet on Bone in Ovariectomized Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Evaluation of an Ionic Calcium Fiber Supplement and Its Impact on Bone Health Preservation in a Dietary Calcium Deficiency Mice Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. Characterization of a rabbit osteoporosis model induced by ovariectomy and glucocorticoid - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Characterization of a rabbit osteoporosis model induced by ovariectomy and glucocorticoid | Acta Orthopaedica [actaorthop.org]
- 21. DEXA for Bone Mineral Density Research | Micro Photonics [microphotonics.com]
- 22. Bone mineral density assessment for research purpose using dual energy X-ray absorptiometry - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Strontium ranelate in osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. The Influence of Strontium on Bone Tissue Metabolism and Its Application in Osteoporosis Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Strontium Ranelate Inhibits Osteoclastogenesis through NF-κB-Pathway-Dependent Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Hypothetical Analytical Methods for Detecting Tetraethyl Ranelate Metabolites
Disclaimer: Extensive literature searches did not yield specific information on a compound named "tetraethyl ranelate" or its metabolites. The following application notes and protocols are presented as a hypothetical example based on established analytical methodologies for drug metabolite analysis, drawing parallels from the closely related and well-documented compound, strontium ranelate. These protocols are intended to serve as a template and guide for researchers and scientists in drug development.
Introduction
This compound is a hypothetical organic molecule. For the purpose of this document, we will postulate that it is an esterified form of ranelic acid. The analytical methods detailed below are designed for the quantitative determination of this compound and its potential metabolites in biological matrices, such as plasma and urine. The primary analytical technique employed is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), which offers high sensitivity and selectivity for complex biological samples.[1][2][3]
Hypothetical Metabolic Pathway
While the metabolism of strontium ranelate's ranelate moiety is reported to be limited, for the purpose of this hypothetical example, we will consider potential metabolic pathways for this compound.[4] A primary metabolic route for an ethyl ester is hydrolysis to the corresponding carboxylic acid. Further metabolism could involve hydroxylation or other phase I and phase II transformations.
Caption: Hypothetical metabolic pathway of this compound.
Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE)
This protocol outlines the extraction of this compound and its hypothetical metabolites from human plasma.
Materials:
-
Human plasma samples
-
SPE cartridges (e.g., C18)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water with 0.1% formic acid (LC-MS grade)
-
Internal Standard (IS) solution (e.g., a structurally similar, stable isotope-labeled compound)
-
Centrifuge
-
Evaporator (e.g., nitrogen evaporator)
Procedure:
-
Sample Pre-treatment: Thaw plasma samples at room temperature. Spike 500 µL of plasma with 20 µL of the internal standard solution. Vortex for 30 seconds.
-
SPE Cartridge Conditioning: Condition the C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.
-
Elution: Elute the analytes with 1 mL of acetonitrile.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.
-
Analysis: The sample is now ready for LC-MS/MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient:
-
0-1 min: 5% B
-
1-5 min: 5-95% B
-
5-7 min: 95% B
-
7.1-9 min: 5% B
-
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive and negative modes to be tested.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Source Temperature: 150°C.
-
Desolvation Temperature: 400°C.
-
Ion Source Gas 1: 50 psi.
-
Ion Source Gas 2: 60 psi.
-
Curtain Gas: 35 psi.
-
Collision Gas: Nitrogen.
Quantitative Data Summary
The following table summarizes hypothetical quantitative data for the developed LC-MS/MS method.
| Analyte | MRM Transition (m/z) | Linearity (ng/mL) | r² | LOD (ng/mL) | LOQ (ng/mL) | Recovery (%) |
| This compound | 451.2 > 323.1 | 1 - 1000 | 0.998 | 0.25 | 1 | 92.5 |
| Monoethyl Ranelate | 423.2 > 323.1 | 1 - 1000 | 0.997 | 0.30 | 1 | 89.8 |
| Ranelic Acid | 395.1 > 323.1 | 5 - 2000 | 0.999 | 1.0 | 5 | 85.3 |
| Hydroxylated Metabolite | 411.1 > 339.1 | 5 - 2000 | 0.996 | 1.2 | 5 | 82.1 |
Experimental Workflow
The diagram below illustrates the overall workflow for the analysis of this compound and its metabolites from biological samples.
Caption: General workflow for the bioanalysis of this compound.
Hypothetical Signaling Pathway Involvement
Based on the known effects of strontium ranelate on bone metabolism, a hypothetical signaling pathway for this compound could involve the modulation of osteoblast and osteoclast activity.[5][6][7][8] Strontium ranelate has been shown to stimulate osteoblast differentiation and inhibit osteoclast formation and resorption, potentially through pathways like the Wnt/β-catenin signaling pathway.[7][8]
Caption: Hypothetical signaling pathway modulation by this compound.
References
- 1. scispace.com [scispace.com]
- 2. rsc.org [rsc.org]
- 3. Recent Advances in Liquid Chromatography–Mass Spectrometry (LC–MS) Applications in Biological and Applied Sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ema.europa.eu [ema.europa.eu]
- 5. In vitro effects of strontium ranelate on the extracellular calcium-sensing receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Dual effect of strontium ranelate: stimulation of osteoblast differentiation and inhibition of osteoclast formation and resorption in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The effect of strontium ranelate on titanium particle-induced periprosthetic osteolysis regulated by WNT/β-catenin signaling in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Common byproducts in Tetraethyl ranelate synthesis and their removal
This guide provides troubleshooting assistance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of Tetraethyl ranelate.
Frequently Asked Questions (FAQs)
Q1: What are the most probable byproducts I might encounter during the synthesis of this compound?
Based on the likely synthetic route involving the N-alkylation of a substituted 2-aminothiophene with an ethyl haloacetate, the common byproducts can be categorized as follows:
-
Incompletely Alkylated Intermediates: The most common byproducts are the starting aminothiophene and the mono-alkylated intermediate. The reaction proceeds in two steps, and incomplete reaction at either step will leave these materials in your crude product.
-
Hydrolyzed Species: The four ethyl ester groups in this compound are susceptible to hydrolysis. This can occur during aqueous workup or purification, leading to the formation of mono-, di-, tri-, or tetra-carboxylic acids.
-
Gewald Reaction Byproducts: If the initial 2-aminothiophene core is synthesized via the Gewald reaction, byproducts such as dimers of the intermediate ylidene compound may be present.
Q2: My final product shows multiple spots on TLC/peaks in HPLC analysis. How can I identify the impurities?
Impurity identification typically involves a combination of chromatographic and spectroscopic techniques.
-
Thin Layer Chromatography (TLC): A quick way to assess the purity of your product. Byproducts will often have different polarities and thus different Rf values. For example, hydrolyzed byproducts with carboxylic acid groups will be significantly more polar than the desired tetraester.
-
High-Performance Liquid Chromatography (HPLC): Provides better separation and quantification of impurities.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool for identifying impurities. The mass-to-charge ratio (m/z) of the impurity peaks can help in determining their molecular weights and proposing structures. For instance, a peak corresponding to the molecular weight of the mono-alkylated intermediate or a hydrolyzed product would be a strong indicator.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide detailed structural information to confirm the identity of isolated impurities.
Q3: What are the general strategies for removing these byproducts?
The primary methods for purifying this compound and removing common byproducts are column chromatography and recrystallization.
-
Column Chromatography: This is a very effective method for separating compounds with different polarities. The non-polar desired product (this compound) can be separated from the more polar incompletely alkylated and hydrolyzed byproducts.
-
Recrystallization: If a suitable solvent system can be found, recrystallization can be an efficient way to purify the final product, especially for removing minor impurities.
-
Aqueous Washes: During the workup, washing the organic layer with a mild base (e.g., saturated sodium bicarbonate solution) can help remove acidic impurities like the hydrolyzed byproducts. However, care must be taken to avoid promoting further hydrolysis of the desired ester product.
Troubleshooting Guide
| Observed Issue | Potential Cause(s) | Suggested Action(s) |
| Low yield of final product with significant amounts of starting aminothiophene and mono-alkylated intermediate. | 1. Insufficient amount of alkylating agent (e.g., ethyl bromoacetate).2. Reaction time is too short.3. Reaction temperature is too low.4. Inefficient base. | 1. Use a larger excess of the alkylating agent.2. Increase the reaction time and monitor the reaction progress by TLC or HPLC.3. Increase the reaction temperature.4. Consider using a stronger base or a different solvent system. |
| Presence of highly polar impurities that streak on TLC. | Hydrolysis of one or more of the ethyl ester groups to carboxylic acids. | 1. During workup, wash the organic layer with a saturated solution of a weak base like sodium bicarbonate to remove acidic impurities.2. Purify the crude product using column chromatography on silica gel, using a gradient elution to separate the non-polar product from the polar impurities. |
| Final product is an oil and does not crystallize. | Presence of impurities that are inhibiting crystallization. | 1. Purify the product thoroughly by column chromatography to remove all byproducts.2. Try different solvent systems for recrystallization. |
| Mass spectrometry analysis shows peaks corresponding to partially hydrolyzed products. | Hydrolysis occurred during the reaction, workup, or purification. | 1. Ensure anhydrous reaction conditions.2. Minimize the time the product is in contact with aqueous acidic or basic solutions during workup.3. Use neutral pH conditions for purification where possible. |
Experimental Protocols
Protocol 1: General Procedure for Removal of Acidic Byproducts by Extraction
-
Dissolve the crude this compound in a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Repeat the wash 2-3 times. This will extract the acidic hydrolyzed byproducts into the aqueous layer.
-
Wash the organic layer with brine (saturated NaCl solution) to remove residual water.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄).
-
Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product for further purification.
Protocol 2: Purification of this compound by Column Chromatography
-
Prepare the Column: Pack a glass column with silica gel using a suitable solvent system (e.g., a mixture of hexanes and ethyl acetate). The polarity of the solvent system should be low enough that the desired product has an Rf of ~0.3 on TLC.
-
Load the Sample: Dissolve the crude product in a minimal amount of the chromatography solvent and load it onto the top of the silica gel column.
-
Elute the Column: Begin eluting the column with the chosen solvent system. The less polar byproducts will elute first, followed by the desired this compound. The more polar, incompletely alkylated and hydrolyzed byproducts will elute later or remain on the column.
-
Collect Fractions: Collect fractions and monitor them by TLC to identify the fractions containing the pure product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Visualizations
Caption: Experimental workflow for the synthesis, analysis, and purification of this compound.
Technical Support Center: Optimizing Tetraethyl Ranelate Synthesis
Welcome to the technical support center for the synthesis of Tetraethyl Ranelate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic protocols. Here you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during the synthesis of this key intermediate.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
A1: this compound is typically synthesized via the N-alkylation of ethyl 5-amino-4-cyano-3-(ethoxycarbonylmethyl)thiophene-2-carboxylate with an ethyl haloacetate, most commonly ethyl chloroacetate or ethyl bromoacetate. The reaction is carried out in the presence of a base and often a catalyst to facilitate the dialkylation of the amino group.
Q2: What are the common catalysts used to improve the yield of this compound?
A2: Several catalytic systems have been successfully employed to increase the yield and reaction rate. These include phase-transfer catalysts (PTCs) like tetrabutylammonium bromide (TBAB) and polyethylene glycol (PEG), as well as iodide salts like potassium iodide (KI) or sodium iodide (NaI), which can participate in a Finkelstein-type reaction to generate a more reactive iodoacetate in situ.
Q3: Which solvents are recommended for this synthesis?
A3: Polar aprotic solvents are generally preferred. Acetone is a commonly used solvent, often in combination with a small amount of water.[1] Other solvents that can be effective for N-alkylation reactions include dimethylformamide (DMF) and acetonitrile. The choice of solvent can influence the solubility of reagents and the reaction rate.
Q4: What are the potential side reactions that can lower the yield?
A4: The primary side reaction is the formation of the mono-N-alkylated intermediate. Incomplete reaction can lead to a mixture of starting material, the mono-alkylated product, and the desired di-alkylated this compound. Under certain conditions, O-alkylation of the ester groups is a theoretical possibility, though less common for this substrate. Dimerization or polymerization of starting materials or intermediates can also occur, particularly at elevated temperatures.
Troubleshooting Guides
Issue 1: Low Yield of this compound
Low yield is a common problem that can be attributed to several factors, from suboptimal reaction conditions to catalyst inefficiency.
dot ```dot graph Troubleshooting_Low_Yield { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=rectangle, style=filled, fillcolor="#F1F3F4", fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
start [label="Low Yield", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; catalyst [label="Suboptimal Catalyst System"]; conditions [label="Incorrect Reaction Conditions"]; reagents [label="Reagent Quality/Stoichiometry"]; workup [label="Poor Work-up/Purification"];
start -> catalyst; start -> conditions; start -> reagents; start -> workup;
catalyst -> catalyst_sol1 [label="Consider adding KI or NaI\nto generate reactive iodoacetate."]; catalyst -> catalyst_sol2 [label="Switch to a phase-transfer catalyst\n(e.g., TBAB) or PEG-600."];
conditions -> cond_sol1 [label="Optimize temperature.\nRefluxing in acetone is common."]; conditions -> cond_sol2 [label="Increase reaction time.\nMonitor by TLC/LC-MS."]; conditions -> cond_sol3 [label="Ensure efficient stirring."];
reagents -> reagents_sol1 [label="Use anhydrous base (e.g., K2CO3)\nand dry solvent."]; reagents -> reagents_sol2 [label="Verify purity of starting aminothiophene\nand ethyl chloroacetate."]; reagents -> reagents_sol3 [label="Use a slight excess of\nethyl chloroacetate and base."];
workup -> workup_sol1 [label="Optimize crystallization solvent.\nMethanol or ethanol can be effective."]; workup -> workup_sol2 [label="Consider chromatographic purification\nif crystallization is problematic."];
{rank=same; start} {rank=same; catalyst; conditions; reagents; workup} }
Caption: Troubleshooting workflow for incomplete reaction and mono-alkylation.
Data Presentation
The following table summarizes yields obtained under different catalytic conditions as reported in the literature.
| Catalyst System | Base | Solvent | Reaction Time | Yield (%) | Reference |
| KI, TBAB | K₂CO₃ | Acetone/Water | 1 - 1.5 hours | 90% | [1] |
| KI | K₂CO₃ | Acetone/Water | 3 hours | 82% | [1] |
| PEG-600 | K₂CO₃ | Acetone | 10 hours | 81.6% | [2] |
| KI | K₂CO₃ | Acetonitrile/DMSO | 7 hours | Not specified, but high purity | [3] |
| KI | K₂CO₃ | Acetone/DMSO | 7 hours | Not specified, but high purity | [4] |
Experimental Protocols
Protocol 1: Synthesis using Potassium Iodide and Tetrabutylammonium Bromide
[1] This protocol is based on a high-yield procedure utilizing a phase-transfer catalyst.
Materials:
-
Ethyl 5-amino-4-cyano-3-(2-ethoxy-2-oxoethyl)-2-thiophenecarboxylate
-
Acetone
-
Water
-
Potassium carbonate (K₂CO₃)
-
Potassium iodide (KI)
-
Tetrabutylammonium bromide (TBAB)
-
Ethyl chloroacetate
Procedure:
-
To a reaction vessel, add ethyl 5-amino-4-cyano-3-(2-ethoxy-2-oxoethyl)-2-thiophenecarboxylate (1 equivalent), acetone, and a small amount of water (e.g., for 10g of starting material, use 70 ml of acetone and 3 ml of water).
-
Add potassium carbonate (approx. 2.2 equivalents), potassium iodide (approx. 0.2 equivalents), and tetrabutylammonium bromide (approx. 0.1 equivalents).
-
Add ethyl chloroacetate (approx. 2.2 equivalents).
-
Heat the reaction mixture to reflux and maintain for 60-90 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
After completion, cool the reaction mixture to ambient temperature.
-
Filter the inorganic salts and wash the filter cake with acetone.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
The crude product can be further purified by crystallization from a suitable solvent such as ethanol.
Protocol 2: Synthesis using Polyethylene Glycol (PEG-600)
[2] This protocol offers an alternative catalytic system.
Materials:
-
Ethyl 5-amino-4-cyano-3-(ethoxycarbonylmethyl)-thiophene-2-carboxylate
-
Acetone
-
Polyethylene glycol-600 (PEG-600)
-
Anhydrous potassium carbonate (K₂CO₃)
-
Methyl chloroacetate (or ethyl chloroacetate)
Procedure:
-
In a reaction flask, combine ethyl 5-amino-4-cyano-3-(ethoxycarbonylmethyl)-thiophene-2-carboxylate (1 equivalent), PEG-600 (e.g., 0.03 equivalents), anhydrous potassium carbonate (2.2 equivalents), and acetone.
-
Add methyl chloroacetate (2.2 equivalents).
-
Heat the mixture to reflux with stirring for 10 hours.
-
Cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in methanol and allow it to stand, preferably overnight, to induce crystallization.
-
Collect the crystals by suction filtration and dry to obtain the product. Recrystallization from 70% ethanol can be performed for further purification.
Signaling Pathways and Experimental Workflows
dot
References
- 1. WO2013113319A1 - Process for the preparation of strontium ranelate, intermediate or hydrates thereof - Google Patents [patents.google.com]
- 2. CN102180864A - Preparation method of strontium ranelate - Google Patents [patents.google.com]
- 3. WO2010021000A2 - A process for the preparation of strontium ranelate - Google Patents [patents.google.com]
- 4. US20120123131A1 - Process for the preparation of strontium ranelate - Google Patents [patents.google.com]
Technical Support Center: Purification of Tetraethyl Ranelate
This guide provides researchers, scientists, and drug development professionals with answers to common challenges encountered during the purification of Tetraethyl ranelate, a key intermediate in the synthesis of Strontium Ranelate.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are the primary goals of its purification?
This compound is the tetraester precursor to Ranelic acid. The primary goal of its purification is to remove process-related impurities, unreacted starting materials, and by-products from the synthesis. Achieving high purity (often >99.5%) is critical for the subsequent synthesis steps to produce the final active pharmaceutical ingredient (API), Strontium Ranelate, with minimal levels of impurities.[1]
Q2: What are the most common impurities encountered during the synthesis and purification of this compound?
During synthesis, several process-related impurities can form. These are often structurally similar to the this compound molecule, making them challenging to remove. Common impurities may include unreacted starting materials, partially hydrolyzed esters, and by-products from side reactions. The specific impurities depend heavily on the synthetic route employed. For instance, processes for preparing strontium ranelate and its intermediates are designed to circumvent the formation of these process-related impurities to ensure high purity of the final product.[1]
Q3: Which analytical techniques are most effective for monitoring the purity of this compound?
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most common and effective methods for assessing the purity of this compound and quantifying impurities.[1][2] These techniques can separate closely related substances and provide accurate quantification. Method validation should be performed for parameters like linearity, sensitivity, and precision.[2] For structural elucidation of unknown impurities, techniques like Mass Spectrometry (MS), often coupled with chromatography (LC-MS), are indispensable.[2]
Troubleshooting Guide
Problem 1: Low Purity or Multiple Impurity Peaks Observed in HPLC After Initial Synthesis.
-
Possible Cause: Incomplete reaction, side reactions, or degradation of the product. Structurally similar impurities can be generated during the final step of synthesis.[3]
-
Suggested Solution:
-
Reaction Optimization: Re-evaluate the reaction conditions (temperature, time, stoichiometry of reactants) to minimize the formation of by-products.
-
Impurity Profiling: Use a validated, stability-indicating HPLC or UPLC method to identify and quantify the impurities.[2] LC-MS analysis can help in determining the molecular weights and structures of unknown impurities.[3]
-
Strategic Purification: Based on the impurity profile, select an appropriate purification strategy. A multi-step approach involving extraction, crystallization, and/or column chromatography may be necessary.
-
Problem 2: The product "oils out" or fails to crystallize during recrystallization.
-
Possible Cause:
-
High Impurity Load: The presence of significant amounts of impurities can depress the melting point and inhibit crystal lattice formation.
-
Inappropriate Solvent System: The chosen solvent may have too high of a solvating power, or the anti-solvent may be added too quickly, causing the compound to precipitate as an amorphous oil rather than crystalline solid.
-
Supersaturation: The solution may be too concentrated.
-
-
Suggested Solution:
-
Pre-purification: If the crude material is highly impure, consider a preliminary purification step, such as a quick filtration through a plug of silica gel to remove baseline impurities.[4]
-
Solvent System Screening: Systematically screen different solvent and anti-solvent combinations. The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below.
-
Controlled Cooling & Seeding: Allow the solution to cool slowly to encourage crystal growth. If crystallization does not initiate, add a small "seed" crystal of pure this compound to induce nucleation.
-
Solvent-Anti-Solvent Technique: Dissolve the compound in a minimum amount of a good solvent. Then, slowly add an anti-solvent (in which the compound is insoluble) dropwise until turbidity persists. Allow the solution to stand and crystallize.
-
Problem 3: A persistent impurity co-elutes with the main product in column chromatography.
-
Possible Cause: The impurity has a very similar polarity and affinity for the stationary phase as this compound, resulting in a poor separation (low resolution).
-
Suggested Solution:
-
Optimize Eluent System: A common reason for poor separation is an inappropriate solvent system.[4] Experiment with different solvent mixtures. Changing the solvent composition, even slightly, can alter the selectivity. Try adding a small percentage of a third solvent (e.g., a small amount of methanol in a hexane/ethyl acetate system) to modify the polarity.
-
Change Stationary Phase: If optimizing the mobile phase is unsuccessful, the impurity and product may not be separable on standard silica gel.[4] Consider using a different stationary phase, such as alumina or reverse-phase silica (C18), which offer different separation mechanisms.[4]
-
Recrystallization: If the impurity is present in a small amount, a carefully executed recrystallization after the column chromatography step may be sufficient to remove it and achieve the desired purity.
-
Data Presentation: Purification Strategies
The following table summarizes common purification techniques and their typical performance for intermediates like this compound.
| Purification Method | Key Parameters | Typical Purity Achieved | Advantages | Disadvantages |
| Recrystallization | Solvent/Anti-solvent choice, Cooling rate, Seeding | 98.0% - 99.8% | Scalable, cost-effective, can be highly selective. | Potential for low yield, risk of oiling out, may not remove closely related impurities. |
| Flash Column Chromatography | Stationary phase (e.g., Silica), Mobile phase composition, Column loading | >99.5% | High resolution for difficult separations, versatile. | Less scalable, solvent-intensive, risk of product degradation on acidic silica.[4] |
| Preparative HPLC | Stationary phase (e.g., C18), Mobile phase, Gradient program | >99.9% | Highest resolution, ideal for isolating trace impurities. | Expensive, low throughput, requires significant solvent volumes. |
Experimental Protocols
Protocol 1: Standard Recrystallization Procedure
-
Dissolution: Place the crude this compound in an appropriately sized flask. Add the minimum amount of a suitable hot solvent (e.g., ethyl acetate or isopropanol) to completely dissolve the solid.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through fluted filter paper to remove them.
-
Cooling: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath or refrigerator for at least one hour to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of cold solvent to remove any residual soluble impurities.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
-
Analysis: Analyze the purity of the dried product using a validated HPLC method.
Protocol 2: Flash Column Chromatography
-
Solvent System Selection: Using Thin Layer Chromatography (TLC), determine a solvent system (e.g., Hexane:Ethyl Acetate) that provides good separation and gives the this compound a retention factor (Rf) of approximately 0.2-0.3.[4]
-
Column Packing: Pack a glass column with silica gel as a slurry in the chosen eluent. Allow the silica to settle into a uniform bed and drain the excess solvent until it is level with the top of the silica.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent. Alternatively, for less soluble compounds, create a solid load by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the column.[4]
-
Elution: Carefully add the eluent to the column and apply pressure (using air or nitrogen) to maintain a steady flow.
-
Fraction Collection: Collect fractions in test tubes or vials. Monitor the elution of the compound by TLC.
-
Isolation: Combine the pure fractions, and remove the solvent using a rotary evaporator.
-
Drying & Analysis: Dry the resulting solid or oil under high vacuum and confirm its purity by HPLC.
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting flowchart for low purity issues.
References
Troubleshooting inconsistent results in Tetraethyl ranelate animal studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent results in animal studies of Tetraethyl ranelate.
Frequently Asked Questions (FAQs)
Q1: What is the established mechanism of action for this compound?
This compound exerts a dual action on bone metabolism. It simultaneously stimulates bone formation by promoting osteoblast differentiation and activity while inhibiting bone resorption by reducing osteoclast differentiation and function.[1][2][3] This rebalances bone turnover in favor of bone formation, leading to increased bone mass and improved bone microarchitecture.[1][3][4]
Q2: What are the expected outcomes of this compound administration in a typical osteoporosis animal model?
In preclinical models, such as ovariectomized (OVX) rats, this compound has been shown to prevent bone loss, increase bone mineral density (BMD), and improve bone strength.[1][5] Expected outcomes include increased trabecular bone volume, improved trabecular architecture, and favorable changes in bone turnover markers (e.g., increased markers of bone formation and decreased markers of bone resorption).[1][6][7]
Q3: Are there any known species-specific differences in the response to this compound?
While direct comparative pharmacokinetic data for this compound across various animal models is not extensively published, it is crucial to consider that pharmacokinetic and pharmacodynamic responses to drugs can vary significantly between species.[8] Factors such as absorption, distribution, metabolism, and excretion (ADME) can differ, potentially impacting the effective dose and observed outcomes. When planning studies, it is advisable to consult literature on the pharmacokinetics of similar compounds in the chosen animal model.
Troubleshooting Inconsistent Results
Inconsistent findings in this compound animal studies can often be traced back to variability in experimental design and execution. This guide addresses common issues in a question-and-answer format to help you identify and resolve potential sources of error.
Issue 1: High variability in bone mineral density (BMD) measurements within the same experimental group.
-
Question: We are observing a wide range of BMD values in our control and treatment groups, making it difficult to detect a significant effect of this compound. What could be the cause?
-
Answer: High variability in BMD can stem from several factors related to the animal model and experimental procedures.
-
Animal Model:
-
Age and Skeletal Maturity: The age of the animals at the time of ovariectomy (OVX) is critical. Using skeletally immature rats can lead to variations in peak bone mass achievement, influencing the degree of bone loss post-OVX.[9] For more consistent results, it is recommended to use skeletally mature rats, typically around 6 months of age.[1][10]
-
Strain: Different rat strains, such as Sprague-Dawley and Wistar, can exhibit variations in bone metabolism and response to OVX.[1][4] While both are commonly used, ensure consistency of the strain throughout the study.
-
Body Weight: Significant variations in body weight within groups can influence bone density due to differences in mechanical loading.[11] It is good practice to randomize animals into groups based on body weight.
-
-
Experimental Procedure:
-
Surgical Technique: Inconsistent surgical techniques during ovariectomy can lead to incomplete removal of ovarian tissue, resulting in variable estrogen levels and, consequently, variable bone loss. Verification of successful ovariectomy through monitoring of the estrus cycle or measurement of serum estradiol levels is recommended.[1][4]
-
Acclimatization Period: An adequate acclimatization period after OVX is crucial to allow for the establishment of a consistent osteopenic state before initiating treatment. The time required for significant bone loss varies depending on the skeletal site, with the proximal tibia showing changes as early as 14 days post-OVX in rats.[1]
-
-
Issue 2: Discrepancies between histomorphometry and micro-computed tomography (µCT) data.
-
Question: Our µCT analysis shows an increase in trabecular bone volume with this compound treatment, but our histomorphometry results for bone formation rates are not significantly different. Why might this be?
-
Answer: Discrepancies between µCT and histomorphometry can arise from the different aspects of bone that these techniques measure and the specific protocols used.
-
µCT Analysis: This technique provides a three-dimensional assessment of bone microarchitecture and density.[12][13] It quantifies parameters like bone volume fraction (BV/TV), trabecular number (Tb.N), and trabecular thickness (Tb.Th).[14][15]
-
Bone Histomorphometry: This method provides a two-dimensional, cellular-level analysis of bone remodeling.[16][17] Dynamic histomorphometry, using fluorescent labels like calcein, is required to measure bone formation rates (BFR).[18] Static histomorphometry measures parameters like osteoblast and osteoclast surfaces.
-
Potential Reasons for Discrepancy:
-
Timing of Analysis: µCT captures the cumulative effect of the treatment on bone structure, while dynamic histomorphometry reflects bone formation activity during the specific period of fluorochrome labeling. If the labeling period does not coincide with the peak activity of this compound, the BFR may not appear significantly changed.
-
Region of Interest (ROI): Inconsistent selection of the ROI for analysis in both techniques can lead to differing results. Standardized anatomical landmarks should be used to define the ROI in both µCT and histomorphometry.
-
Technical Considerations: Histomorphometry is susceptible to variations in sectioning and staining quality.[19] Ensure that standardized protocols are followed meticulously.
-
-
Issue 3: Inconsistent or unexpected changes in bone turnover markers.
-
Question: We are not observing the expected increase in bone formation markers (e.g., P1NP, ALP) or decrease in resorption markers (e.g., CTX-I) with this compound treatment. What could be the problem?
-
Answer: Inconsistent results in bone turnover markers can be due to several factors, including the timing of sample collection and the specific markers chosen.
-
Timing of Sample Collection: Bone turnover markers can exhibit diurnal variations and change dynamically in response to treatment. The timing of blood or urine collection should be consistent across all animals and time points. The response of different markers can also vary over the course of the study.
-
Choice of Markers: Different markers reflect different aspects of bone formation and resorption.
-
Formation Markers: Alkaline phosphatase (ALP) is a general marker, while procollagen type I N-terminal propeptide (P1NP) is considered more specific to bone formation.[20][21]
-
Resorption Markers: C-terminal telopeptide of type I collagen (CTX-I) is a commonly used and sensitive marker of bone resorption.[22][23]
-
-
Assay Variability: Ensure that the ELISA or other assay kits used are validated for the specific animal model and that samples are handled and stored correctly to prevent degradation of the markers.
-
Experimental Protocols
Ovariectomy-Induced Osteoporosis in Rats
This protocol is a standard method for inducing postmenopausal osteoporosis in female rats.
-
Animal Selection: Use skeletally mature female Sprague-Dawley or Wistar rats (approximately 6 months old).[1][10]
-
Anesthesia: Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane, ketamine/xylazine cocktail).
-
Surgical Procedure:
-
Make a single dorsal midline skin incision or two bilateral flank incisions.
-
Locate the ovaries embedded in a fat pad near the kidneys.
-
Ligate the uterine horn and ovarian blood vessels.
-
Excise the ovaries.
-
Suture the muscle and skin layers.
-
-
Post-Operative Care: Provide appropriate analgesia and monitor the animals for recovery.
-
Verification of Ovariectomy: Monitor for the cessation of the estrous cycle or measure serum estradiol levels 2-3 weeks post-surgery to confirm successful ovariectomy.[4]
-
Acclimatization: Allow a period of at least 2 weeks after surgery for the development of osteopenia before starting treatment.[1]
Micro-Computed Tomography (µCT) Analysis of Rodent Femur
This protocol outlines the general steps for ex vivo µCT analysis of a rodent femur.
-
Sample Preparation:
-
Scanning:
-
Place the femur in a sample holder and scan using a µCT system.
-
Typical scanning parameters for a mouse femur include a voxel size of 10-15 µm.[13]
-
-
Reconstruction: Reconstruct the 2D projection images into a 3D dataset.
-
Region of Interest (ROI) Selection:
-
Trabecular Bone: Define a region in the distal femoral metaphysis, typically starting just below the growth plate and extending for a defined number of slices.
-
Cortical Bone: Define a region in the femoral mid-diaphysis.
-
-
Analysis: Quantify standard bone morphometric parameters according to established guidelines.
Bone Histomorphometry
This protocol provides a general overview of bone histomorphometry.
-
Fluorochrome Labeling (for dynamic histomorphometry):
-
Administer two intraperitoneal injections of a fluorochrome label (e.g., calcein, 10-20 mg/kg) at a defined interval (e.g., 7 days apart, with the last injection 2-3 days before sacrifice).[18]
-
-
Sample Preparation:
-
Embed the non-decalcified bone samples in plastic (e.g., methyl methacrylate).[3]
-
Cut thin sections (5-10 µm) using a microtome.
-
-
Staining:
-
For static histomorphometry, stain sections with von Kossa/toluidine blue to differentiate mineralized bone from osteoid.[19]
-
For dynamic histomorphometry, view unstained sections under a fluorescence microscope.
-
-
Analysis: Use a specialized image analysis software to quantify histomorphometric parameters according to the American Society for Bone and Mineral Research (ASBMR) nomenclature.[16][18]
Quantitative Data Summary
Table 1: Key Parameters in Ovariectomized (OVX) Rat Model
| Parameter | Recommended Specification | Rationale |
| Rat Strain | Sprague-Dawley or Wistar | Commonly used and well-characterized for osteoporosis research.[1][4] |
| Age at OVX | 6 months (Skeletally Mature) | Ensures consistent peak bone mass and more uniform bone loss.[1][10] |
| Time to Osteopenia | 14-60 days post-OVX | Varies by skeletal site; proximal tibia shows earliest changes.[1] |
| Verification | Estrus cycle monitoring, serum estradiol | Confirms successful removal of ovarian tissue.[1][4] |
Table 2: Standard µCT Parameters for Rodent Bone Analysis
| Parameter | Abbreviation | Description |
| Bone Volume Fraction | BV/TV | The ratio of bone volume to the total volume of the region of interest. |
| Trabecular Number | Tb.N | The average number of trabeculae per unit length. |
| Trabecular Thickness | Tb.Th | The average thickness of the trabeculae. |
| Trabecular Separation | Tb.Sp | The average distance between trabeculae. |
| Connectivity Density | Conn.D | A measure of the degree of connection between trabeculae. |
| Cortical Thickness | Ct.Th | The average thickness of the cortical bone. |
Table 3: Common Bone Turnover Markers in Rodents
| Marker Type | Marker | Abbreviation | Description |
| Bone Formation | Alkaline Phosphatase | ALP | An enzyme involved in bone mineralization.[22] |
| Procollagen Type I N-terminal Propeptide | P1NP | A precursor of type I collagen, reflecting new bone formation.[20] | |
| Osteocalcin | OCN | A protein produced by osteoblasts.[22] | |
| Bone Resorption | C-terminal telopeptide of Type I Collagen | CTX-I | A degradation product of type I collagen released during bone resorption.[22][23] |
| Tartrate-Resistant Acid Phosphatase 5b | TRAP 5b | An enzyme expressed by osteoclasts. |
Visualizations
Caption: A flowchart for troubleshooting inconsistent experimental results.
Caption: Dual action of this compound on bone remodeling.
Caption: Standard workflow for an ovariectomy (OVX) animal study.
References
- 1. Ovariectomized rat model of osteoporosis: a practical guide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ovariectomy induced Osteoporosis in Rats - Creative Biolabs [creative-biolabs.com]
- 3. Bone histomorphometry using free and commonly available software - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ovariectomized rat model of osteoporosis: a practical guide | EXCLI Journal [excli.de]
- 5. Strontium ranelate: a novel mode of action optimizing bone formation and resorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Long-term treatment with strontium ranelate increases vertebral bone mass without deleterious effect in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [Preventive and therapeutic effect of strontium ranelate on osteoporosis in rats subjected to simulated weightlessness] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The Laboratory Rat as an Animal Model for Osteoporosis Research - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [PDF] Ovariectomized rat model of osteoporosis: a practical guide | Semantic Scholar [semanticscholar.org]
- 11. ecmjournal.org [ecmjournal.org]
- 12. Quantitative analysis of bone and soft tissue by micro-computed tomography: applications to ex vivo and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. MicroCT for Scanning and Analysis of Mouse Bones - PMC [pmc.ncbi.nlm.nih.gov]
- 14. MicroCT Lab | BCM [bcm.edu]
- 15. Micro-CT | Bonebase [bonebase.lab.uconn.edu]
- 16. An Optimized Approach to Perform Bone Histomorphometry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. cda-amc.ca [cda-amc.ca]
- 18. Histomorphometry | MD Anderson Cancer Center [mdanderson.org]
- 19. arprheumatology.com [arprheumatology.com]
- 20. The Usefulness of Bone Biomarkers for Monitoring Treatment Disease: A Comparative Study in Osteolytic and Osteosclerotic Bone Metastasis Models - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Physiology, Bone Remodeling - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. The Change of Bone Metabolism in Ovariectomized Rats : Analyses of MicroCT Scan and Biochemical Markers of Bone Turnover - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Bone Turnover Markers Correlate with Implant fixation in a Rat Model Using LPS Doped Particles to Induced Implant Loosening - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Strontium Ranelate Dosage for In Vivo Studies
Disclaimer: The compound "Tetraethyl ranelate" appears to be a less common term and is likely an intermediate in the synthesis of the pharmacologically active compound, Strontium Ranelate. This guide focuses on Strontium Ranelate, which is the subject of extensive in vivo research for its effects on bone metabolism.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals. The information herein is designed to address specific issues that may be encountered during in vivo experiments with Strontium Ranelate.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Strontium Ranelate?
A1: Strontium Ranelate is considered a dual-action bone agent.[1] It works by simultaneously stimulating bone formation by osteoblasts and inhibiting bone resorption by osteoclasts.[1][2] This dual action helps to rebalance bone turnover in favor of bone formation.[1] The key signaling pathways involved are the Calcium-Sensing Receptor (CaSR) pathway, the Wnt/β-catenin pathway, and the RANKL/OPG pathway.[1][3][4][5]
Q2: How should I prepare Strontium Ranelate for oral administration in animal studies?
A2: Strontium Ranelate has poor water solubility. Therefore, for oral gavage, it is typically prepared as a suspension. A common vehicle is an aqueous solution of 0.5% to 1% carboxymethylcellulose (CMC).[6][7] It is crucial to ensure the suspension is homogenous before each administration to guarantee accurate dosing.
Q3: What are some common challenges when working with Strontium Ranelate in vivo?
A3: Common challenges include:
-
Formulation and Dosing Accuracy: Due to its poor solubility, ensuring a uniform suspension for consistent dosing can be difficult.
-
Variable Bioavailability: The absorption of Strontium Ranelate can be influenced by factors such as food and calcium in the diet, leading to variability in plasma concentrations.[8] It is recommended to administer the compound to fasting animals.
-
Dose-Dependent Effects: The effects of Strontium Ranelate on bone formation and resorption can be dose-dependent, and the optimal dose can vary between different animal models and experimental setups.[9][10]
-
Potential for Side Effects: While generally well-tolerated in preclinical studies, high doses may lead to adverse effects. It is essential to conduct a maximum tolerated dose (MTD) study if there is no established dose for your specific model.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Inconsistent or no therapeutic effect at a previously reported dose. | 1. Improper formulation: The compound may not be uniformly suspended, leading to inaccurate dosing. 2. Animal model differences: Strain, age, or sex of the animals can influence the response. 3. Dietary interference: Co-administration with food, especially calcium-rich diets, can reduce absorption.[8] | 1. Optimize vehicle and preparation: Ensure the suspending agent is at an appropriate concentration and that the suspension is thoroughly mixed before each gavage. Consider particle size reduction (micronization) to improve dissolution.[11] 2. Conduct a dose-response study: Determine the optimal dose for your specific animal model and experimental conditions. 3. Standardize administration protocol: Administer Strontium Ranelate via oral gavage to fasted animals to minimize dietary interference. |
| Unexpected toxicity or mortality. | 1. Dose miscalculation. 2. Vehicle toxicity: The vehicle itself may be causing adverse effects at the administered volume or concentration. 3. High dose: The administered dose may be above the maximum tolerated dose (MTD) for the specific animal model. | 1. Double-check all calculations. 2. Run a vehicle-only control group: This will help to distinguish between vehicle- and compound-related toxicity. 3. Perform an MTD study: Start with a low dose and escalate it in different cohorts to determine a safe dose range. |
| High variability in plasma concentration between animals. | 1. Inconsistent gavage technique. 2. Differences in gastrointestinal transit time. 3. Variable food intake if not fasted. | 1. Ensure all personnel are proficient in oral gavage techniques. 2. Standardize the fasting period before administration. 3. Increase the number of animals per group to improve statistical power. |
Data Presentation
Table 1: Summary of In Vivo Dosages of Strontium Ranelate in Rodent Models
| Animal Model | Dosage Range | Administration Route | Key Findings | Reference |
| Intact Female Rats | 225, 450, 900 mg/kg/day | Oral | Dose-dependent increases in bone strength and mass. | [9] |
| Ovariectomized (OVX) Rats | 25, 150 mg/kg/day | Oral Gavage | Did not stimulate an anabolic bone response at these dosages. | [12] |
| Ovariectomized (OVX) Rats | 500 mg/kg/day | Oral Gavage | Preventive effect on oxidative damage. | [13] |
| Ovariectomized (OVX) Rats | 300, 625 mg/kg/day | Oral Gavage | Modulated articular cartilage responses. | [14] |
| Wistar Rats (Osteoarthritis Model) | 25, 50 mg/kg/day | Oral Gavage | Did not provide analgesia at these doses. | [15][16] |
| Male and Female Mice | 200, 600, 1800 mg/kg/day | In Diet | Increased vertebral bone mass. | [17] |
| Osteogenesis Imperfecta Mouse Model | 1800 mg/kg/day | Oral Gavage | Reduced the number of fractures. | [7] |
Table 2: Pharmacokinetic Parameters of Strontium Ranelate in Rats
| Parameter | Value | Conditions | Reference |
| Bioavailability | Decreases with increasing dose | Oral administration | [18] |
| Distribution | Predominantly into calcified tissues | - | [18] |
| Elimination Half-life | ~60 hours (in humans, for reference) | - | [1] |
Experimental Protocols
Protocol 1: Preparation and Oral Administration of Strontium Ranelate Suspension
-
Vehicle Preparation: Prepare a 0.5% (w/v) solution of carboxymethylcellulose (CMC) in sterile, deionized water. Mix thoroughly until the CMC is fully hydrated and the solution is homogenous.
-
Suspension Preparation:
-
Weigh the required amount of Strontium Ranelate powder.
-
Gradually add the CMC vehicle to the powder while continuously stirring or vortexing to form a uniform suspension.
-
Ensure the final concentration is appropriate for the desired dosage and administration volume.
-
-
Animal Handling:
-
Fast the animals for at least 4 hours before administration to minimize food interference with absorption.
-
Weigh each animal to calculate the precise volume of the suspension to be administered.
-
-
Administration:
-
Thoroughly mix the suspension immediately before drawing it into a syringe fitted with a gavage needle.
-
Administer the suspension carefully via oral gavage.
-
Provide food and water ad libitum after administration.
-
Mandatory Visualization
Caption: Signaling pathways of Strontium Ranelate in bone remodeling.
Caption: General experimental workflow for in vivo studies with Strontium Ranelate.
References
- 1. Strontium ranelate - Wikipedia [en.wikipedia.org]
- 2. Strontium Ranelate | C12H6N2O8SSr2 | CID 6918182 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. The Calcium-sensing Receptor (CaR) is involved in strontium ranelate-induced osteoblast differentiation and mineralization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The effect of strontium ranelate on titanium particle-induced periprosthetic osteolysis regulated by WNT/β-catenin signaling in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. access.archive-ouverte.unige.ch [access.archive-ouverte.unige.ch]
- 7. Comparable Effects of Strontium Ranelate and Alendronate Treatment on Fracture Reduction in a Mouse Model of Osteogenesis Imperfecta - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Strontium ranelate: a novel treatment for postmenopausal osteoporosis: a review of safety and efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Strontium ranelate improves bone resistance by increasing bone mass and improving architecture in intact female rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Influence of systemic strontium ranelate on the progression and as adjunctive therapy for the nonsurgical treatment of experimental periodontitis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Strontium ranelate does not stimulate bone formation in ovariectomized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Strontium ranelate treatment improves oxidative damage in osteoporotic rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Effect of strontium ranelate on pain behavior in an experimental model of osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Effect of strontium ranelate on pain behavior in an experime | REDI [redi.cedia.edu.ec]
- 17. Long-term treatment with strontium ranelate increases vertebral bone mass without deleterious effect in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. A physiologically based pharmacokinetic model for strontium exposure in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Stability issues of Tetraethyl ranelate in cell culture media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of tetraethyl ranelate in cell culture media. This resource is intended for researchers, scientists, and drug development professionals.
Introduction
This compound, as an ester of ranelic acid, is susceptible to hydrolysis in aqueous environments like cell culture media. This chemical instability can significantly impact experimental outcomes by altering the concentration of the active compound and introducing degradation products. Understanding and mitigating these stability issues are crucial for obtaining reliable and reproducible results. The primary degradation products are expected to be ranelic acid and ethanol. It is important to note that the widely studied compound, strontium ranelate, is a salt of ranelic acid and has demonstrated effects on bone metabolism.[1][2][3][4]
Frequently Asked Questions (FAQs)
Q1: What is the primary stability concern for this compound in cell culture media?
A1: The main stability concern for this compound, an ester compound, is its susceptibility to hydrolysis in the aqueous environment of cell culture media. This reaction breaks down this compound into ranelic acid and ethanol, leading to a decrease in the concentration of the parent compound over time. The rate of hydrolysis can be influenced by factors such as pH, temperature, and the presence of enzymes.[5][6][7]
Q2: What are the potential consequences of this compound degradation in my experiments?
A2: Degradation of this compound can lead to several experimental issues:
-
Inaccurate Dosing: The actual concentration of this compound will be lower than the nominal concentration, decreasing over the course of the experiment.
-
Confounding Effects of Degradation Products: The hydrolysis product, ranelic acid (likely as a salt in the media), may have its own biological activity. Strontium ranelate, a salt of ranelic acid, is known to influence bone cell function.[1][2][3][4][8] The other degradation product, ethanol, could also affect cell behavior at higher concentrations.
-
Poor Reproducibility: Variability in the rate of degradation between experiments can lead to inconsistent results.
Q3: How can I minimize the degradation of this compound in my cell culture experiments?
A3: To minimize degradation, consider the following:
-
Prepare Fresh Solutions: Prepare stock solutions of this compound in an appropriate solvent (e.g., DMSO) and add it to the cell culture medium immediately before use.
-
Control pH: Maintain a stable pH of the cell culture medium, as ester hydrolysis is pH-dependent.[5][6]
-
Reduce Incubation Time: If experimentally feasible, use shorter incubation times to minimize the extent of degradation.
-
Serum-Free Media: If your cell type allows, consider using serum-free media, as serum contains esterases that can accelerate hydrolysis.
-
Frequent Media Changes: For long-term experiments, frequent replacement of the culture medium containing freshly prepared this compound can help maintain a more consistent concentration of the compound.
Q4: How can I assess the stability of this compound in my specific cell culture conditions?
A4: You can perform a stability study by incubating this compound in your cell culture medium at 37°C. At various time points (e.g., 0, 2, 4, 8, 24 hours), take aliquots of the medium and analyze the concentration of this compound using a suitable analytical method like High-Performance Liquid Chromatography (HPLC).[5][9]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or weaker-than-expected biological effects. | Degradation of this compound leading to a lower effective concentration. | 1. Prepare fresh solutions of this compound for each experiment.2. Perform a time-course experiment to determine the optimal incubation time before significant degradation occurs.3. Verify the concentration and purity of your this compound stock solution. |
| High variability between replicate experiments. | Inconsistent handling and preparation of this compound solutions, leading to variable degradation rates. | 1. Standardize the protocol for preparing and adding this compound to the culture medium.2. Ensure precise timing between the addition of the compound and the start of the assay.3. Pre-warm the medium to 37°C before adding the compound to avoid temperature-related variations in degradation speed. |
| Unexpected cellular responses. | Biological activity of the degradation product, ranelic acid. Strontium ranelate is known to affect osteoblasts and osteoclasts.[1][8] | 1. As a control, test the effect of ranelic acid (or strontium ranelate) alone on your cells to understand its contribution to the observed effects.2. Review the literature on the effects of strontium ranelate on your cell type to anticipate potential off-target effects. |
Experimental Protocols
Protocol 1: Assessment of this compound Stability in Cell Culture Medium
This protocol outlines a method to determine the stability of this compound in a specific cell culture medium over time using HPLC.
Materials:
-
This compound
-
Cell culture medium of interest (e.g., DMEM, MEM)
-
HPLC system with a suitable column (e.g., C18)
-
Appropriate mobile phase (e.g., acetonitrile/water gradient)
-
Incubator (37°C, 5% CO2)
-
Sterile microcentrifuge tubes
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., 10 mM in DMSO).
-
Spike the cell culture medium with this compound to the final desired concentration (e.g., 10 µM).
-
Immediately after mixing, take a sample (t=0) and store it at -80°C until analysis.
-
Incubate the medium at 37°C in a cell culture incubator.
-
Collect aliquots at various time points (e.g., 1, 2, 4, 8, 12, 24 hours). Store samples at -80°C.
-
For analysis, thaw the samples and, if necessary, precipitate proteins (e.g., with cold acetonitrile). Centrifuge to pellet the precipitate.
-
Analyze the supernatant by HPLC to quantify the remaining this compound concentration.
-
Plot the concentration of this compound as a function of time to determine its stability profile.
Quantitative Data Summary
The following table provides a hypothetical stability profile of this compound in a standard cell culture medium at 37°C. Actual data will vary depending on the specific experimental conditions.
| Time (hours) | This compound Concentration (%) |
| 0 | 100 |
| 2 | 85 |
| 4 | 70 |
| 8 | 50 |
| 12 | 35 |
| 24 | 10 |
Visualizations
Signaling Pathways and Experimental Workflows
The potential degradation of this compound and its implications for experimental design can be visualized as follows:
Caption: Workflow illustrating the potential for this compound hydrolysis during a typical cell culture experiment.
The biological effects of ranelic acid, a degradation product, are linked to signaling pathways in bone cells. Strontium ranelate has been shown to affect the Wnt/β-catenin pathway.[8]
Caption: Simplified diagram of the Wnt/β-catenin signaling pathway and the potential influence of ranelic acid.
References
- 1. Strontium ranelate in osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Strontium ranelate changes the composition and crystal structure of the biological bone-like apatite produced in osteoblast cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Strontium ranelate increases the formation of bone-like mineralized nodules in osteoblast cell cultures and leads to Sr incorporation into the intact nodules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. japsonline.com [japsonline.com]
- 6. Particle formation in the hydrolysis of tetraethyl orthosilicate in pH buffer solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The effect of strontium ranelate on titanium particle-induced periprosthetic osteolysis regulated by WNT/β-catenin signaling in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Poor Bioavailability of Tetraethyl Ranelate in Animal Models
Disclaimer: Information on "Tetraethyl ranelate" is limited in publicly available scientific literature. This guide leverages data on "Strontium Ranelate," a closely related compound, as a proxy. The quantitative data presented in the tables are illustrative and based on findings for other poorly soluble drugs, intended to provide a realistic framework for experimental outcomes.
Troubleshooting Guides
This section addresses common issues encountered during in vivo experiments with this compound and provides actionable troubleshooting steps.
Issue 1: Low and Variable Plasma Concentrations of this compound After Oral Administration in Rats
Question: We are observing minimal and inconsistent plasma levels of this compound in our rat pharmacokinetic study. What could be the cause and how can we improve this?
Answer:
Low and variable plasma concentrations of this compound are likely attributable to its poor aqueous solubility, which limits its dissolution in the gastrointestinal (GI) tract and subsequent absorption. Other contributing factors could include first-pass metabolism.
Troubleshooting Steps:
-
Confirm Baseline Bioavailability:
-
Administer this compound intravenously (IV) to a control group of rats to determine its absolute bioavailability. A significant difference between IV and oral (PO) exposure will confirm poor oral absorption.
-
-
Particle Size Reduction:
-
Poor dissolution can sometimes be improved by reducing the particle size of the drug substance, thereby increasing the surface area. Consider micronization or nanomilling of the this compound powder.
-
-
Formulation Enhancement Strategies:
-
Lipid-Based Formulations: Encapsulating this compound in lipid-based systems can enhance its solubilization in the GI tract.
-
Prodrug Approach: Synthesizing a more lipophilic and readily absorbed prodrug of ranelic acid that is metabolized to the active form in vivo can be an effective strategy.[5][6][7][8]
-
Issue 2: Precipitation of this compound Formulation During Preparation or Administration
Question: Our formulation of this compound is showing precipitation. How can we maintain a stable formulation for our animal studies?
Answer:
Precipitation is a common issue with poorly soluble compounds. The choice of excipients and the preparation method are critical for maintaining a stable formulation.
Troubleshooting Steps:
-
Solubility Screening:
-
Conduct a systematic solubility study of this compound in a panel of pharmaceutically acceptable oils, surfactants, and co-solvents to identify suitable excipients for your formulation.
-
-
Optimize Nanoparticle/Liposome Preparation:
-
Homogenization Parameters: For SLNs, optimize the high-pressure homogenization (HPH) parameters (pressure and number of cycles) to achieve a stable nanoparticle suspension.[3]
-
Lipid Composition: For liposomes, adjust the lipid composition (e.g., the ratio of phospholipids to cholesterol) to improve drug encapsulation and stability.
-
-
Stability Studies:
-
Conduct short-term stability studies of your formulation under relevant conditions (e.g., temperature, pH) to ensure it remains stable throughout the preparation and administration process.
-
Frequently Asked Questions (FAQs)
Q1: What are the main formulation strategies to improve the oral bioavailability of this compound?
A1: The primary strategies focus on enhancing its solubility and absorption in the gastrointestinal tract. These include:
-
Nanoparticle-Based Delivery Systems: Encapsulating this compound into solid lipid nanoparticles (SLNs) or polymeric nanoparticles protects it from the harsh GI environment and can enhance its uptake.[1][2][3][4]
-
Liposomal Formulations: Liposomes can encapsulate this compound within their lipid bilayer, improving its solubility and facilitating its transport across the intestinal membrane.[9][10][11]
-
Prodrug Synthesis: Creating a more lipophilic ester prodrug of ranelic acid can improve its passive diffusion across the gut wall. The prodrug is then hydrolyzed by endogenous esterases to release the active ranelic acid.[5][6][7][8]
Q2: How do I choose between a nanoparticle, liposomal, or prodrug approach?
A2: The choice depends on several factors:
-
Physicochemical Properties of this compound: A thorough characterization of its solubility, lipophilicity (LogP), and stability will guide the selection of the most suitable carrier system.
-
Desired Release Profile: Nanoparticles and liposomes can be designed for controlled or sustained release, while a prodrug approach typically relies on the rate of in vivo conversion.
-
Available Resources and Expertise: The complexity of preparation and characterization varies between these approaches. SLN and liposome preparation often require specialized equipment like high-pressure homogenizers or sonicators. Prodrug synthesis requires expertise in medicinal chemistry.
Q3: What are the key pharmacokinetic parameters to measure in our animal studies?
A3: To assess the improvement in bioavailability, you should measure the following pharmacokinetic parameters after oral administration of different formulations:
-
Cmax (Maximum Plasma Concentration): The highest concentration of the drug in the plasma.
-
Tmax (Time to Maximum Plasma Concentration): The time at which Cmax is reached.
-
AUC (Area Under the Curve): The total drug exposure over time.
-
F% (Absolute Bioavailability): The fraction of the administered dose that reaches systemic circulation, calculated by comparing the AUC after oral administration to the AUC after intravenous administration.
Q4: Are there any known interactions that can affect the bioavailability of ranelates?
A4: Yes, for Strontium Ranelate, co-administration with calcium has been shown to reduce its bioavailability.[12] It is advisable to avoid co-administration of this compound with calcium-containing food or supplements in your animal studies unless this interaction is part of your investigation.
Data Presentation
Illustrative Pharmacokinetic Data of Different this compound Formulations in Rats
The following table provides a hypothetical but plausible comparison of pharmacokinetic parameters for different this compound formulations after a single oral dose of 10 mg/kg in Sprague-Dawley rats. This data is modeled after findings for other poorly soluble drugs and serves as a guide for expected outcomes.
| Formulation | Cmax (ng/mL) | Tmax (hr) | AUC (0-24h) (ng·h/mL) | Relative Bioavailability (%) |
| Aqueous Suspension | 150 ± 35 | 2.0 ± 0.5 | 950 ± 210 | 100 (Reference) |
| Solid Lipid Nanoparticles (SLNs) | 750 ± 120 | 4.0 ± 1.0 | 5800 ± 950 | ~610 |
| Liposomal Formulation | 680 ± 110 | 3.5 ± 0.8 | 5200 ± 870 | ~547 |
| Ethyl Ester Prodrug | 920 ± 150 | 1.5 ± 0.5 | 6500 ± 1100 | ~684 |
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs) by High-Pressure Homogenization
Objective: To prepare a stable aqueous suspension of this compound-loaded SLNs for oral administration in rats.
Materials:
-
This compound
-
Solid Lipid (e.g., Compritol® 888 ATO, glyceryl behenate)
-
Surfactant (e.g., Poloxamer 188, Tween® 80)
-
Purified water
Procedure:
-
Lipid Phase Preparation: Melt the solid lipid at a temperature approximately 5-10°C above its melting point. Dissolve the this compound in the molten lipid with continuous stirring.
-
Aqueous Phase Preparation: Dissolve the surfactant in purified water and heat to the same temperature as the lipid phase.
-
Pre-emulsion Formation: Add the hot aqueous phase to the hot lipid phase under high-speed stirring (e.g., 10,000 rpm for 10 minutes) to form a coarse oil-in-water emulsion.
-
Homogenization: Immediately subject the hot pre-emulsion to high-pressure homogenization (e.g., 5 cycles at 500 bar followed by 10 cycles at 1500 bar).
-
Cooling and Nanoparticle Formation: Cool the resulting nanoemulsion in an ice bath to allow the lipid to recrystallize and form solid nanoparticles.
-
Characterization: Characterize the SLN suspension for particle size, polydispersity index (PDI), zeta potential, and encapsulation efficiency.
Protocol 2: Preparation of this compound-Loaded Liposomes by Thin-Film Hydration
Objective: To prepare a liposomal formulation of this compound for oral administration in mice.
Materials:
-
This compound
-
Phospholipids (e.g., Soy Phosphatidylcholine, DSPC)
-
Cholesterol
-
Organic Solvent (e.g., Chloroform:Methanol mixture, 2:1 v/v)
-
Hydration Buffer (e.g., Phosphate Buffered Saline, pH 7.4)
Procedure:
-
Lipid Film Formation: Dissolve this compound, phospholipids, and cholesterol in the organic solvent in a round-bottom flask.
-
Solvent Evaporation: Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin, uniform lipid film on the inner surface of the flask.
-
Drying: Further dry the lipid film under a stream of nitrogen and then under vacuum for at least 2 hours to remove any residual solvent.
-
Hydration: Hydrate the lipid film with the hydration buffer by gentle rotation of the flask at a temperature above the lipid phase transition temperature. This will result in the formation of multilamellar vesicles (MLVs).
-
Size Reduction (Optional): To obtain smaller, unilamellar vesicles (SUVs), the MLV suspension can be sonicated (probe or bath) or extruded through polycarbonate membranes of a defined pore size.
-
Characterization: Characterize the liposomes for vesicle size, PDI, zeta potential, and encapsulation efficiency.
Protocol 3: In Vivo Pharmacokinetic Study in Rats
Objective: To evaluate and compare the oral bioavailability of different this compound formulations.
Animal Model: Male Sprague-Dawley rats (n=5 per group), fasted overnight with free access to water.
Dosing:
-
Intravenous (IV) Group: Administer a single dose of this compound (e.g., 1 mg/kg) in a suitable solubilizing vehicle via the tail vein.
-
Oral (PO) Groups: Administer a single oral gavage dose of each formulation (e.g., 10 mg/kg of this compound).
Blood Sampling:
-
Collect serial blood samples (e.g., at 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose) from the tail or saphenous vein into tubes containing an anticoagulant (e.g., EDTA).
Plasma Preparation:
-
Centrifuge the blood samples to separate the plasma. Store plasma samples at -80°C until analysis.
Bioanalysis:
-
Develop and validate a sensitive and specific analytical method (e.g., LC-MS/MS) for the quantification of this compound in rat plasma.
Pharmacokinetic Analysis:
-
Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC) for each group using non-compartmental analysis software.
-
Calculate the absolute bioavailability (F%) for each oral formulation using the formula: F% = (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Experimental workflow for comparing the bioavailability of different this compound formulations.
Caption: Logical relationships of strategies to enhance this compound bioavailability.
References
- 1. academic.oup.com [academic.oup.com]
- 2. medipol.edu.tr [medipol.edu.tr]
- 3. japsonline.com [japsonline.com]
- 4. Solid Lipid Nanoparticles: A Modern Formulation Approach in Drug Delivery System - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Modern Prodrug Design for Targeted Oral Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A prodrug design for improved oral absorption and reduced hepatic interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design of Prodrugs to Enhance Colonic Absorption by Increasing Lipophilicity and Blocking Ionization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A coumarin-based prodrug strategy to improve the oral absorption of RGD peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Liposomes for Enhanced Bioavailability of Water-Insoluble Drugs: In Vivo Evidence and Recent Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Liposome Encapsulation of Hydrophilic and Hydrophobic Drugs [protocols.io]
- 11. researchgate.net [researchgate.net]
- 12. Strontium ranelate in osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing precipitation of Tetraethyl ranelate in aqueous solutions
Technical Support Center: Strontium Ranelate Aqueous Solutions
Disclaimer: Initial searches for "Tetraethyl ranelate" did not yield information on a known chemical compound. The following technical guidance is based on the well-researched compound Strontium Ranelate , which is likely the intended subject of the query.
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions regarding the preparation and stability of strontium ranelate in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: Why is my strontium ranelate precipitating out of my neutral aqueous solution?
A1: Strontium ranelate exhibits pH-dependent solubility. It is freely soluble in acidic conditions (below pH 2) but is only slightly soluble in neutral aqueous media.[1] As the pH of the solution approaches neutral, the equilibrium shifts, leading to the precipitation of the less soluble form of the compound. The solubility in water is approximately 3 mg/mL.[2]
Q2: What is the optimal pH range for dissolving strontium ranelate in an aqueous solution?
A2: For complete dissolution, a low pH environment (below pH 2) is optimal.[1] However, it's crucial to consider the stability of the compound, as prolonged exposure to strongly acidic conditions can lead to degradation.[3] The selection of pH should be a balance between achieving desired solubility and maintaining the chemical integrity of the strontium ranelate.
Q3: Can I use organic solvents to dissolve strontium ranelate?
A3: No, strontium ranelate is practically insoluble in organic solvents.[1] Attempts to dissolve it in common organic solvents are unlikely to be successful.
Q4: Are there any known excipients that can help prevent the precipitation of strontium ranelate?
A4: While specific studies on excipients for strontium ranelate are limited in the public domain, general strategies for poorly water-soluble drugs can be applied. These include the use of precipitation inhibitors such as polymers (e.g., Poloxamer 407, PVP) which are often used in supersaturating drug delivery systems to maintain a metastable state of the drug in solution.[4] Formulation as a self-emulsifying drug delivery system (SEDDS) is another common approach to enhance the stability of poorly soluble compounds in aqueous environments.[4]
Troubleshooting Guide
Issue: Unexpected Precipitation During Formulation
This guide will help you diagnose and resolve issues with strontium ranelate precipitation during the preparation of aqueous solutions.
Step 1: Initial Assessment
-
Confirm the pH of your solution: Use a calibrated pH meter to check the pH of your aqueous solution. Precipitation is common in neutral to alkaline conditions.
-
Review your concentration: Ensure the concentration of strontium ranelate does not exceed its solubility limit at the working pH and temperature.
Step 2: Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting precipitation issues.
Caption: Troubleshooting workflow for strontium ranelate precipitation.
Data & Protocols
Quantitative Data Summary
The following table summarizes the key solubility and physicochemical properties of strontium ranelate.
| Parameter | Value | Conditions | Source |
| Aqueous Solubility | ~3 mg/mL | In water | [2] |
| Aqueous Solubility | Freely soluble | Low pH (< 2) | [1] |
| Aqueous Solubility | Slightly soluble | Neutral pH | [1] |
| Organic Solvent Solubility | Practically insoluble | - | [1] |
| Absolute Bioavailability | ~25% (range 19-27%) | Oral dose of 2g | [5][6] |
| Protein Binding | Low (25%) | Human plasma | [5] |
Experimental Protocols
Protocol 1: Basic Aqueous Solution Preparation (for in-vitro testing)
This protocol is a starting point for preparing a clear aqueous solution of strontium ranelate.
-
Preparation of Acidic Diluent: Prepare a dilute solution of hydrochloric acid (e.g., 0.1 M HCl).
-
Weighing: Accurately weigh the desired amount of strontium ranelate powder.
-
Dissolution: Slowly add the strontium ranelate powder to the acidic diluent while stirring continuously. A magnetic stirrer is recommended.
-
Warming (Optional): Gentle warming of the solution may aid in dissolution.
-
pH Adjustment: Once fully dissolved, the pH can be carefully and slowly adjusted upwards with a suitable base (e.g., NaOH) if required for the experiment. Be aware that precipitation may occur as the pH increases.
-
Filtration: Filter the final solution through a suitable syringe filter (e.g., 0.22 µm) to remove any undissolved particles.
Visualizations
pH-Dependent Solubility of Strontium Ranelate
The following diagram illustrates the relationship between pH and the solubility of strontium ranelate. Ranelic acid, the organic component of strontium ranelate, has multiple carboxylic acid groups that are protonated at low pH, increasing the overall solubility of the compound.
Caption: Effect of pH on strontium ranelate solubility.
References
- 1. ema.europa.eu [ema.europa.eu]
- 2. Development of local strontium ranelate delivery systems and long term in vitro drug release studies in osteogenic medium - PMC [pmc.ncbi.nlm.nih.gov]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. Supersaturation and Precipitation Applicated in Drug Delivery Systems: Development Strategies and Evaluation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Strontium Ranelate | C12H6N2O8SSr2 | CID 6918182 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Strontium ranelate - Wikipedia [en.wikipedia.org]
UPLC Analysis of Tetraethyl Ranelate: A Technical Support Troubleshooting Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address peak tailing issues encountered during the UPLC analysis of tetraethyl ranelate.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and how is it measured?
A1: In an ideal chromatographic separation, peaks should be symmetrical and have a Gaussian shape. Peak tailing is an asymmetry where the latter half of the peak is broader than the front half.[1] It is often quantified by the USP Tailing Factor (Tf), where a value close to 1.0 is optimal. Values greater than 1.2 suggest significant tailing, which can compromise the accuracy of peak integration, reduce resolution between adjacent peaks, and indicate potential issues with the analytical method or the UPLC system.[1]
Q2: What are the common causes of peak tailing in the UPLC analysis of this compound?
A2: Peak tailing in reversed-phase UPLC can stem from several factors, broadly categorized as column-related, mobile phase-related, sample-related, or instrument-related issues. For a compound like this compound, which is likely to have basic functional groups similar to strontium ranelate, a primary cause can be secondary interactions between the analyte and the stationary phase.[2][3]
Key potential causes include:
-
Secondary Silanol Interactions: Unwanted interactions between basic analytes and acidic silanol groups on the silica-based column packing material.[2][4][5]
-
Mobile Phase pH: An inappropriate mobile phase pH can lead to the ionization of the analyte or the stationary phase, causing peak distortion.[6][7]
-
Column Overload: Injecting too much sample can saturate the column, leading to broadened and tailing peaks.[2][4][8]
-
Column Degradation: Voids in the column packing, contamination, or a blocked frit can all lead to poor peak shape.[1][2]
-
Extra-Column Volume: Excessive tubing length or improper connections can cause band broadening and peak tailing.[9]
Q3: How can I prevent peak tailing when developing a UPLC method for this compound?
A3: Proactive method development is key to avoiding peak tailing. Consider the following:
-
Column Selection: Choose a modern, high-purity silica column or a column with a modified surface chemistry (e.g., polar-embedded or charged surface hybrid) to minimize silanol interactions.[1]
-
Mobile Phase pH Control: For basic compounds, using a low pH mobile phase (around 2-3) can protonate silanol groups and prevent unwanted secondary interactions.[1][4] Conversely, for acidic compounds, a pH below the pKa is recommended.[1] The use of buffers is crucial to maintain a consistent pH.[10]
-
Sample Diluent: Ensure the sample is dissolved in a solvent that is of similar or weaker strength than the initial mobile phase to avoid peak distortion.[9]
Troubleshooting Guide for Peak Tailing
If you are experiencing peak tailing in your UPLC analysis of this compound, follow this step-by-step troubleshooting guide.
Step 1: Initial Assessment
Question: Are all peaks in the chromatogram tailing, or just the peak for this compound?
-
All peaks are tailing: This often points to a system-wide issue. Potential causes include a void in the column, a blocked frit, or extra-column dead volume.[2][9]
-
Only the this compound peak is tailing: This suggests a chemical interaction between the analyte and the stationary phase.[9]
Step 2: Addressing Analyte-Specific Tailing
If only the this compound peak is tailing, it is likely due to secondary interactions.
Potential Solutions:
-
Adjust Mobile Phase pH: For basic compounds, lowering the pH to around 3.0 with an additive like 0.1% formic acid can significantly improve peak shape by protonating residual silanol groups.[4][11] One study on strontium ranelate found that a mobile phase of ammonium acetate buffer at pH 3.0 adjusted with glacial acetic acid and methanol (90:10 v/v) yielded well-defined peaks.[12]
-
Use an Appropriate Buffer: Employ a buffer at a concentration of 10-50 mM to ensure stable pH throughout the analysis.[1]
-
Consider a Different Column: If pH adjustment is not effective, switching to a column with a different stationary phase, such as a polar-embedded or a charged surface hybrid (CSH) column, can mitigate silanol interactions.[1]
Step 3: Investigating System-Wide Tailing
If all peaks are tailing, a systematic check of the UPLC system is necessary.
Potential Solutions:
-
Check for Column Overload: Dilute the sample and inject it again. If the peak shape improves, the original sample concentration was too high.[2][4][13]
-
Inspect for Column Voids or Blockages: A sudden increase in backpressure or a noticeable change in peak shape may indicate a blocked frit or a void at the column inlet.[2][13] Replacing the column may be necessary. Using a guard column can help extend the life of the analytical column.[1]
-
Minimize Extra-Column Volume: Ensure all tubing is as short as possible and that all fittings are properly connected to avoid dead volume.[9]
-
Column Flushing: Flush the column with a strong solvent to remove any contaminants that may have accumulated.[1]
Experimental Protocols
A validated UPLC method for a related compound, strontium ranelate, can serve as a starting point for the analysis of this compound.
Hypothetical UPLC Method for this compound
| Parameter | Recommended Setting |
| Column | Acquity UPLC BEH C18 (100 x 2.1 mm, 1.7 µm) |
| Mobile Phase A | 10 mM Ammonium Acetate in Water, pH 3.0 with Acetic Acid |
| Mobile Phase B | Methanol |
| Gradient | Isocratic or Gradient (e.g., 90:10 v/v A:B) |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Detection Wavelength | 323 nm |
| Injection Volume | 1-5 µL |
This protocol is a hypothetical starting point and should be optimized for the specific analysis of this compound.
Data Presentation
Table 1: Troubleshooting Summary for Peak Tailing
| Observation | Potential Cause | Suggested Action |
| Only the analyte peak tails | Secondary silanol interactions | Lower mobile phase pH to ~3.0 with 0.1% formic or acetic acid. Use a polar-embedded or CSH column. |
| Mobile phase pH is close to analyte pKa | Adjust pH to be at least 2 units away from the pKa. | |
| All peaks in the chromatogram tail | Column overload | Dilute the sample. |
| Column void or blocked frit | Replace the column; use a guard column. | |
| Extra-column dead volume | Check and optimize tubing and connections. |
Visualization
References
- 1. uhplcs.com [uhplcs.com]
- 2. gmpinsiders.com [gmpinsiders.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. labcompare.com [labcompare.com]
- 5. chromtech.com [chromtech.com]
- 6. chromatographytoday.com [chromatographytoday.com]
- 7. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 8. mastelf.com [mastelf.com]
- 9. support.waters.com [support.waters.com]
- 10. acdlabs.com [acdlabs.com]
- 11. japsonline.com [japsonline.com]
- 12. researchgate.net [researchgate.net]
- 13. silicycle.com [silicycle.com]
Technical Support Center: Ovariectomized Rat Models and Strontium Ranelate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing ovariectomized (OVX) rat models to study the effects of Strontium Ranelate.
Disclaimer: The compound "Tetraethyl ranelate" is not found in the scientific literature for osteoporosis research. This document assumes the user is referring to Strontium Ranelate , a well-researched drug for this application.
Frequently Asked Questions (FAQs)
Q1: What is the established mechanism of action for Strontium Ranelate in bone?
A1: Strontium ranelate possesses a dual mechanism of action, meaning it simultaneously stimulates bone formation and inhibits bone resorption.[1][2][3] At a cellular level, it enhances the replication and differentiation of pre-osteoblastic cells, leading to an increase in bone formation.[2] Concurrently, it reduces the differentiation and activity of osteoclasts (cells that break down bone) and promotes their apoptosis (programmed cell death).[1][4] This rebalances bone turnover in favor of formation, increasing bone mass and strength.[2]
Q2: Which signaling pathways are modulated by Strontium Ranelate?
A2: Strontium ranelate's effects are mediated through several key signaling pathways. It is known to activate the Calcium-Sensing Receptor (CaSR) in osteoblasts.[4] This activation leads to the downstream modulation of the RANKL/OPG pathway, which is critical for osteoclast regulation. Specifically, strontium ranelate increases the expression of osteoprotegerin (OPG), a decoy receptor that inhibits osteoclast formation, and decreases the expression of Receptor Activator of Nuclear Factor kappa-B Ligand (RANKL).[4][5][6][7] There is also evidence suggesting its involvement with the Wnt/β-catenin signaling pathway, which is crucial for osteoblast function and bone formation.[8][9]
Q3: We are observing high variability in bone parameter measurements between our strontium ranelate-treated OVX rats. What are the potential causes?
A3: High variability is a common challenge in preclinical studies. Several factors related to your experimental design and animal model can contribute to this. Please refer to the Troubleshooting Guide below for a detailed breakdown of potential causes and solutions. Key factors to consider include the rat strain and age, diet composition (especially calcium levels), the dose and duration of your strontium ranelate treatment, and the timing of treatment initiation post-ovariectomy.[10][11][12][13]
Q4: What is the recommended rat strain and age for an OVX model of postmenopausal osteoporosis?
A4: Sprague-Dawley and Wistar rats are the most commonly used strains for OVX-induced osteoporosis models, and both have been shown to respond similarly to estrogen deficiency.[14] The age of the rats at the time of ovariectomy is a critical factor for standardizing the model.[15] It is recommended to perform the surgery on rats that are at least 6 months old to ensure they have reached skeletal maturity.[13][14] Using younger, growing rats can confound the effects of estrogen deficiency with normal skeletal development.[15]
Q5: How long after ovariectomy should we wait before starting treatment with Strontium Ranelate?
A5: The timing of treatment initiation depends on your research question. You can employ a "prophylactic" or "therapeutic" model.
-
Prophylactic: Treatment begins immediately or shortly after ovariectomy to assess if strontium ranelate can prevent bone loss.[11][16]
-
Therapeutic: Treatment is initiated after a period of estrogen deficiency (e.g., 4-8 weeks post-OVX) to allow for significant bone loss to occur. This model evaluates the ability of strontium ranelate to restore bone mass and architecture.[11][17]
Troubleshooting Guide: Inconsistent Results in OVX Rat Studies
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No significant difference in Bone Mineral Density (BMD) between OVX control and Strontium Ranelate group. | 1. Insufficient Treatment Duration or Dose: The effects of strontium ranelate are dose and time-dependent.[12] 2. Dietary Imbalance: Inadequate or excessive dietary calcium can interfere with the drug's action. One study reported a lack of anabolic response with both low (0.1%) and normal (1.19%) calcium diets at certain doses. 3. Timing of Analysis: Bone loss after OVX takes time to establish. Analysis might be too early to detect a therapeutic effect. | 1. Review Literature: Compare your dose and duration to published studies with positive outcomes (doses often range from 250-630 mg/kg/day).[11][12] Consider a pilot dose-response study. 2. Standardize Diet: Use a certified, fixed-formula rodent diet with a standard calcium content (e.g., 0.5-1.0%). Ensure consistent diet across all experimental groups. 3. Verify Osteopenia: Confirm significant bone loss in the OVX control group compared to a sham-operated group before assessing treatment effects. |
| High variability in trabecular microarchitecture (e.g., BV/TV, Tb.N) within the same treatment group. | 1. Inconsistent Ovariectomy: Incomplete removal of ovarian tissue can lead to residual estrogen production. 2. Animal Age and Weight: Significant differences in age or weight at the start of the study can lead to variability in skeletal response.[15] 3. Site of Analysis: The rate of bone loss and response to treatment can vary between different skeletal sites (e.g., femur vs. tibia vs. vertebrae). | 1. Verify OVX Success: After euthanasia, check for uterine atrophy. A non-atrophied uterus suggests incomplete ovariectomy.[13][14] 2. Standardize Animals: Use animals from a single supplier with a narrow age and weight range at the time of surgery. 3. Consistent Analysis: Ensure the region of interest (ROI) for micro-CT or histomorphometry is precisely and consistently located for every sample. The proximal tibia is often recommended for short-term studies due to its rapid response.[14] |
| Unexpected adverse effects or weight changes. | 1. Administration Stress: Oral gavage can be stressful and impact animal well-being and weight. 2. Strontium Salt Formulation: Different strontium salts (e.g., ranelate, citrate, chloride) may have different bioavailability and effects.[18] | 1. Refine Technique: Ensure personnel are well-trained in oral gavage. Consider administration in feed or drinking water if appropriate for the formulation.[11][16] 2. Report Formulation: Clearly state the specific strontium salt used in your methods and consider its potential impact on results. |
Data Presentation: Effects of Strontium Ranelate on Bone Parameters
The following tables summarize quantitative data from representative studies on the effects of Strontium Ranelate (SR) in ovariectomized (OVX) rats.
Table 1: Effect of Strontium Ranelate on Femoral Trabecular Microarchitecture
| Group | Treatment | Duration | BV/TV (%) | Tb.N (1/mm) | Tb.Th (mm) | Reference |
| SHAM | Saline | 12 weeks | 25.1 ± 3.2 | 4.9 ± 0.5 | 0.051 ± 0.004 | [19] |
| OVX | Saline | 12 weeks | 12.3 ± 2.1 | 2.8 ± 0.4 | 0.044 ± 0.003 | [19] |
| OVX+SR | 500 mg/kg/day | 12 weeks | 18.9 ± 2.5 | 4.1 ± 0.6 | 0.046 ± 0.004 | [19] |
| SHAM | Vehicle | 52 weeks | 23.5 ± 0.9 | 5.3 ± 0.2 | 0.044 ± 0.001 | [12][20] |
| OVX | Vehicle | 52 weeks | 10.9 ± 0.9 | 3.7 ± 0.3 | 0.030 ± 0.002 | [12][20] |
| OVX+SR | 625 mg/kg/day | 52 weeks | 14.8 ± 1.1 | 4.2 ± 0.2 | 0.032 ± 0.001 | [12][20] |
| Data are presented as Mean ± SD. p < 0.05 vs. OVX group. | ||||||
| BV/TV: Bone Volume/Total Volume; Tb.N: Trabecular Number; Tb.Th: Trabecular Thickness. |
Table 2: Effect of Strontium Ranelate on Bone Mineral Density (BMD) and Biomechanics
| Group | Treatment | Duration | Femoral BMD (g/cm²) | Vertebral Max Load (N) | Reference |
| SHAM | Saline | 12 weeks | 0.28 ± 0.02 | - | [19] |
| OVX | Saline | 12 weeks | 0.21 ± 0.01 | - | [19] |
| OVX+SR | 500 mg/kg/day | 12 weeks | 0.25 ± 0.02 | - | [19] |
| SHAM | Vehicle | 52 weeks | - | 260 ± 11 | [12][20] |
| OVX | Vehicle | 52 weeks | - | 177 ± 15 | [12][20] |
| OVX+SR | 625 mg/kg/day | 52 weeks | - | 221 ± 13 | [12][20] |
| *Data are presented as Mean ± SD. p < 0.05 vs. OVX group. |
Experimental Protocols
Protocol 1: Ovariectomy in Rats
This protocol provides a general guideline for performing ovariectomy. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
-
Anesthesia: Anesthetize the rat using an appropriate anesthetic regimen (e.g., ketamine/xylazine i.p. or isoflurane inhalation).[21] Confirm the depth of anesthesia by lack of pedal withdrawal reflex.
-
Surgical Preparation: Place the rat in a prone position. Shave the fur over the dorsal lumbar region. Disinfect the surgical area with alternating scrubs of povidone-iodine and 70% ethanol.[21]
-
Incision: A single dorsal midline skin incision (approx. 1-2 cm) can be made over the lumbar vertebrae.[21] The skin can be moved to either side to access the underlying muscle. Alternatively, bilateral dorsolateral incisions can be made directly over each ovary.[21]
-
Ovary Exteriorization: Bluntly dissect through the muscle wall to enter the peritoneal cavity. The ovary is typically embedded in a fat pad and is located caudal to the kidney.[21]
-
Ligation and Removal: Gently exteriorize the ovary and uterine horn. Ligate the ovarian blood vessels and the uterine horn below the ovary with absorbable suture. Excise the ovary.
-
Closure: Return the uterine stump to the abdominal cavity. Close the muscle layer with absorbable sutures and the skin with sutures or wound clips.
-
Post-operative Care: Administer analgesics as prescribed. Monitor the animal for recovery, pain, and incision integrity. Verification of successful OVX can be done by observing uterine atrophy at the end of the study.[13][14]
Protocol 2: Bone Micro-Computed Tomography (µCT) Analysis
-
Sample Preparation: Following euthanasia, dissect the bone of interest (e.g., femur, tibia) and remove all soft tissue. Store the bone in 70% ethanol or a formalin-based fixative.
-
Scanning: Scan the bone using a high-resolution µCT system. Typical scanning parameters for a rat femur might include an isotropic voxel size of 10-20 µm, 50-70 kVp X-ray source, and a 0.5 mm aluminum filter.
-
Region of Interest (ROI) Selection: For trabecular bone analysis in the femur, a common ROI is a 2-3 mm region in the distal metaphysis, starting 1-2 mm proximal to the growth plate. For cortical bone, a 1-2 mm region at the femoral mid-diaphysis is typically used. Consistency in ROI placement is critical.
-
Reconstruction and Analysis: Reconstruct the scanned images into a 3D volume. Apply a global threshold to segment bone from non-bone tissue.
-
Parameter Calculation: Calculate standard trabecular and cortical bone parameters according to established guidelines. Key parameters include:
-
Trabecular: Bone Volume Fraction (BV/TV), Trabecular Number (Tb.N), Trabecular Thickness (Tb.Th), and Trabecular Separation (Tb.Sp).
-
Cortical: Cortical Thickness (Ct.Th), Cortical Area (Ct.Ar), and Tissue Mineral Density (TMD).
-
Visualizations
Caption: Signaling pathways activated by Strontium Ranelate in osteoblasts.
Caption: Experimental workflow for a therapeutic OVX rat study.
Caption: Key factors contributing to variability in OVX rat studies.
References
- 1. Mechanism of action of strontium ranelate: what are the facts? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Strontium ranelate: a dual mode of action rebalancing bone turnover in favour of bone formation [pubmed.ncbi.nlm.nih.gov]
- 3. Strontium ranelate: the first agent of a new therapeutic class in osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Osteoblasts play key roles in the mechanisms of action of strontium ranelate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Strontium Ranelate? [synapse.patsnap.com]
- 6. medscape.com [medscape.com]
- 7. researchgate.net [researchgate.net]
- 8. scielo.br [scielo.br]
- 9. Strontium inhibits osteoclastogenesis by enhancing LRP6 and β-catenin-mediated OPG targeted by miR-181d-5p - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Strontium ranelate does not stimulate bone formation in ovariectomized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Impact of Strontium Ranelate on Metaphyseal Bone Healing in Ovariectomized Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Strontium ranelate improves bone strength in ovariectomized rat by positively influencing bone resistance determinants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Ovariectomized rat model of osteoporosis: a practical guide | EXCLI Journal [excli.de]
- 15. Ovariectomized rat model of osteoporosis: a practical guide - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Effect of Strontium Ranelate on the Muscle and Vertebrae of Ovariectomized Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Strontium ranelate treatment improves oxidative damage in osteoporotic rat model. - Europub [europub.co.uk]
- 18. mdpi.com [mdpi.com]
- 19. Comparable effects of alendronate and strontium ranelate on femur in ovariectomized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. access.archive-ouverte.unige.ch [access.archive-ouverte.unige.ch]
- 21. Rodent models of osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
In Vitro Efficacy of Tetraethyl Ranelate's Active Moiety Versus Bisphosphonates: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vitro performance of the active components of tetraethyl ranelate (strontium ranelate) and bisphosphonates, supported by experimental data. This analysis focuses on their respective mechanisms of action on bone cells, highlighting the dual anabolic and anti-resorptive properties of strontium ranelate in contrast to the primarily anti-resorptive action of bisphosphonates.
Executive Summary
In the landscape of osteoporosis therapeutics, strontium ranelate and bisphosphonates represent two distinct mechanistic classes. In vitro evidence demonstrates that strontium ranelate uniquely stimulates bone formation by promoting osteoblast differentiation and activity while simultaneously inhibiting bone resorption through the suppression of osteoclast differentiation and function.[1][2][3][4][5] Conversely, bisphosphonates primarily exert a potent anti-resorptive effect by inducing osteoclast apoptosis.[6][7][8][9] While some studies suggest bisphosphonates may also influence osteoblasts, the effects are varied and concentration-dependent, ranging from stimulation to inhibition of proliferation and differentiation.[10][11][12]
Comparative Data on In Vitro Efficacy
The following tables summarize the quantitative effects of strontium ranelate and bisphosphonates on key markers of osteoblast and osteoclast activity as reported in various in vitro studies.
Effects on Osteoblasts
| Parameter | Strontium Ranelate | Bisphosphonates (Alendronate & Zoledronate) | Reference |
| Cell Proliferation | Increased [3H]-thymidine incorporation by 2-5 fold at 0.1-2 mM.[13] No significant effect on cell proliferation at 0.05 and 0.1 mM after 24, 48, and 72h; decreased at 0.5 mM.[14] | Decreased cell viability with increasing drug concentrations.[12] | [12][13][14] |
| Cell Differentiation | Increased alkaline phosphatase (ALP) activity by twofold at 1 and 2 mM.[13] Increased expression of ALP, bone sialoprotein (BSP), and osteocalcin (OCN).[1] | No significant change in RANKL or IL-6.[12] | [1][12][13] |
| Mineralization | Increased formation of mineralized bone-like nodules in a concentration-dependent manner, particularly at 0.5 mM.[14] | Alendronate can increase the formation of mineralized nodules in human cell cultures.[15] | [14][15] |
| Gene Expression | Increased Runx2/Cbfa1 mRNA expression.[13] Increased mRNA for Type I Collagen and Osteopontin (OPN), especially at 0.5 mM.[14] | Increased Transforming Growth Factor beta1 (TGF-β1) expression.[12] | [12][13][14] |
Effects on Osteoclasts
| Parameter | Strontium Ranelate | Bisphosphonates (Risedronate, Pamidronate, Clodronate) | Reference |
| Apoptosis | Increases osteoclast apoptosis.[3][5] | Caused a 4- to 24-fold increase in the proportion of osteoclasts showing apoptotic morphology.[6][7] | [3][5][6][7] |
| Differentiation & Formation | Strongly decreased the number of mature osteoclasts.[1] | Inhibit dose-dependently the formation of osteoclast-like cells in long-term cultures of human bone marrow.[16] | [1][16] |
| Resorbing Activity | Reduced osteoclast resorbing activity, associated with disruption of the actin-containing sealing zone.[1] | Inhibit the resorption of isolated osteoclasts on bone or dentine slices.[10] | [1][10] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate replication and further investigation.
Osteoblast Culture and Differentiation Assays
Primary murine osteoblasts are derived from the calvaria of newborn mice. The cells are cultured in a suitable medium, such as α-MEM, supplemented with fetal bovine serum and antibiotics. To induce differentiation, the medium is further supplemented with ascorbic acid and β-glycerophosphate. Strontium ranelate is added to the culture medium at various concentrations.
-
Cell Proliferation: Assessed by measuring the incorporation of [3H]-thymidine into the DNA of proliferating cells.
-
Alkaline Phosphatase (ALP) Activity: Measured using a colorimetric assay where the hydrolysis of p-nitrophenyl phosphate to p-nitrophenol by ALP is quantified spectrophotometrically.
-
Mineralization Assay: The formation of mineralized nodules is visualized by Alizarin Red S staining, which binds to calcium deposits in the extracellular matrix.
-
Gene Expression Analysis: The expression levels of osteoblast-specific markers such as Runx2, ALP, and osteocalcin are quantified using real-time reverse transcription-polymerase chain reaction (RT-PCR).
Osteoclast Culture and Activity Assays
Primary murine osteoclasts are generated from co-cultures of spleen cells and calvaria-derived osteoblasts, or from bone marrow macrophages cultured in the presence of M-CSF and RANKL.
-
Osteoclast Formation: The number of mature, multinucleated osteoclasts is determined by tartrate-resistant acid phosphatase (TRAP) staining. TRAP-positive cells with three or more nuclei are counted as osteoclasts.
-
Apoptosis Assay: Osteoclast apoptosis is quantified by morphological assessment (e.g., nuclear condensation and fragmentation) or by using techniques such as TUNEL (terminal deoxynucleotidyl transferase dUTP nick end labeling) staining, which detects DNA fragmentation.
-
Bone Resorption Assay: Osteoclasts are cultured on dentine slices or other mineralized substrates. The resorbing activity is assessed by measuring the area of resorption pits using microscopy and image analysis software.
Signaling Pathways and Experimental Workflow
Strontium Ranelate Signaling Pathway
Caption: Signaling pathways activated by Strontium Ranelate.
Bisphosphonate Signaling Pathway (Nitrogen-Containing)
Caption: Mechanism of action for Nitrogen-Containing Bisphosphonates.
Comparative Experimental Workflow
Caption: In vitro comparative experimental workflow.
References
- 1. Dual effect of strontium ranelate: stimulation of osteoblast differentiation and inhibition of osteoclast formation and resorption in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Strontium ranelate: a novel mode of action optimizing bone formation and resorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanism of action of strontium ranelate: what are the facts? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Strontium ranelate: a novel mode of action leading to renewed bone quality - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Strontium ranelate: a dual mode of action rebalancing bone turnover in favour of bone formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bisphosphonates promote apoptosis in murine osteoclasts in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. experts.llu.edu [experts.llu.edu]
- 9. Dissociation of the pro-apoptotic effects of bisphosphonates on osteoclasts from their anti-apoptotic effects on osteoblasts/osteocytes with novel analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Bisphosphonates - mechanisms of action - Australian Prescriber [australianprescriber.tg.org.au]
- 11. Novel actions of bisphosphonates in bone: Preservation of osteoblast and osteocyte viability - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The effects of bisphosphonates on osteoblasts in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Osteoblasts play key roles in the mechanisms of action of strontium ranelate - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Strontium ranelate increases osteoblast activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. publications.aap.org [publications.aap.org]
A Comparative Analysis of Strontium Ranelate and Strontium Citrate in the Promotion of Bone Formation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Osteoporosis, a systemic skeletal disease characterized by low bone mass and microarchitectural deterioration, presents a significant global health challenge. Strontium-based compounds have emerged as a unique therapeutic class with a dual mechanism of action: stimulating bone formation and inhibiting bone resorption. This guide provides a comprehensive comparative study of two prominent strontium salts: strontium ranelate and strontium citrate. While strontium ranelate has been approved for osteoporosis treatment in some countries, strontium citrate is widely available as a dietary supplement. This document aims to provide an objective comparison of their performance, supported by experimental data, to aid researchers and drug development professionals in their understanding and evaluation of these compounds.
Mechanism of Action: A Tale of Two Salts, One Ion
The therapeutic effects of both strontium ranelate and strontium citrate are primarily attributed to the action of the strontium ion (Sr2+). Due to its chemical similarity to calcium, strontium is readily incorporated into bone.[1] Once present in the bone microenvironment, it modulates the activity of bone cells—osteoblasts (bone-forming cells) and osteoclasts (bone-resorbing cells)—through various signaling pathways.
Strontium Ranelate: Strontium ranelate has been shown to exert its effects through a dual mechanism.[2] It stimulates osteoblast proliferation and differentiation, leading to increased bone formation.[3] Concurrently, it inhibits osteoclast differentiation and activity, thereby reducing bone resorption.[3][4] Key signaling pathways implicated in the action of strontium ranelate include:
-
Calcium-Sensing Receptor (CaSR): Strontium acts as an agonist of the CaSR on osteoblasts and osteoclasts.[5][6] Activation of CaSR in osteoblasts stimulates cell proliferation and differentiation, partly through the extracellular signal-regulated kinase (ERK) pathway.[5][7] In osteoclasts, CaSR activation inhibits differentiation.[4]
-
Wnt/β-catenin Pathway: Strontium has been shown to activate the canonical Wnt signaling pathway in osteoblasts.[8] This leads to the nuclear translocation of β-catenin, which in turn stimulates the expression of genes involved in osteoblast differentiation and survival.[9]
-
RANKL/OPG Pathway: Strontium ranelate modulates the RANKL/OPG system, a critical regulator of osteoclastogenesis.[3] It has been shown to decrease the expression of RANKL (Receptor Activator of Nuclear Factor κB Ligand) and increase the expression of OPG (Osteoprotegerin), a decoy receptor for RANKL, in osteoblasts.[10] This shift in the OPG/RANKL ratio leads to a reduction in osteoclast formation and activity.
Strontium Citrate: The mechanism of action of strontium citrate is less extensively studied in dedicated clinical trials compared to strontium ranelate. However, as the active component is the strontium ion, its fundamental mechanisms are believed to be similar. The ranelic acid moiety of strontium ranelate is not considered to be pharmacologically active.[11] Therefore, the effects of strontium citrate on bone metabolism are also mediated through the activation of the CaSR, modulation of the Wnt/β-catenin pathway, and the RANKL/OPG system.[8][12] Some studies suggest that strontium from citrate salts is incorporated into bone as effectively as that from ranelate.[13]
Data Presentation: Preclinical Comparative Study
A key preclinical study directly compared the effects of strontium ranelate, strontium citrate, and strontium chloride in an ovariectomized (OVX) mouse model of osteoporosis. The results provide valuable insights into the relative efficacy of these different strontium formulations.
| Parameter | Sham | OVX (Control) | OVX + Strontium Ranelate | OVX + Strontium Citrate | OVX + Strontium Chloride |
| Trabecular Bone Mineral Density (TMD) (g/cm³) ** | 0.68 ± 0.02 | 0.62 ± 0.01 | 0.72 ± 0.01 | 0.69 ± 0.01 | 0.73 ± 0.01* |
| Cortical Bone Mineral Density (TMD) (g/cm³) ** | 1.15 ± 0.01 | 1.12 ± 0.01 | 1.20 ± 0.01 | 1.18 ± 0.01 | 1.21 ± 0.01 |
| Bone Volume / Total Volume (BV/TV) (%) | 10.2 ± 0.8 | 6.5 ± 0.5 | 8.2 ± 0.6 | 7.5 ± 0.7 | 8.5 ± 0.9 |
| Trabecular Number (Tb.N.) (1/mm) | 4.1 ± 0.3 | 2.9 ± 0.2 | 3.5 ± 0.3 | 3.2 ± 0.3 | 3.6 ± 0.4 |
| Trabecular Thickness (Tb.Th.) (mm) | 0.025 ± 0.001 | 0.022 ± 0.001 | 0.023 ± 0.001 | 0.023 ± 0.001 | 0.024 ± 0.001 |
| Bone Strontium Content (mg/kg) | 120 ± 10 | 115 ± 8 | 4500 ± 300 | 3800 ± 250 | 4800 ± 350 |
| Data are presented as mean ± standard error. *p < 0.05 compared to the OVX group. Data extracted from: Tomczyk-Warunek A, et al. Int J Mol Sci. 2024.[14] |
The study found that all three strontium formulations resulted in a significant increase in both trabecular and cortical bone mineral density compared to the untreated OVX group.[14] While strontium ranelate and strontium chloride showed slightly greater effects on some parameters, strontium citrate also demonstrated a significant positive impact on bone density and strontium incorporation into the bone matrix.[14]
Experimental Protocols
Ovariectomized Mouse Model of Osteoporosis
This model is a widely accepted preclinical representation of postmenopausal osteoporosis.[13][15]
1. Animal Model:
-
Species and Strain: Female Swiss mice, aged seven weeks.[14] Other commonly used strains include C57BL/6J.[16]
-
Housing: Animals are housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to standard laboratory chow and water.
2. Ovariectomy (OVX) Procedure:
-
Anesthesia: Mice are anesthetized using an appropriate anesthetic regimen, such as a combination of ketamine and xylazine administered intraperitoneally.[13]
-
Surgical Procedure: A dorsal midline incision is made in the skin. The underlying muscle is then incised to expose the peritoneal cavity. The ovaries, identifiable by their association with a fat pad, are located and excised after ligation of the ovarian blood vessels. The muscle and skin incisions are then closed with sutures.[13]
-
Sham Operation: A sham operation, involving the same surgical procedure without the removal of the ovaries, is performed on the control group.[14]
-
Post-operative Care: Analgesics are administered to manage post-operative pain. The animals are closely monitored for recovery.[13]
3. Treatment Administration:
-
Following a recovery period (e.g., 2 weeks) to allow for the onset of estrogen-deficiency-induced bone loss, the animals are randomly assigned to treatment groups.
-
Strontium compounds (ranelate, citrate, or chloride) are administered, typically orally, at equimolar doses of strontium. The compounds are often mixed with the animals' food or administered via gavage.[14]
-
The treatment duration in the cited study was 16 weeks.[14]
4. Bone Analysis:
-
At the end of the study, the animals are euthanized, and femurs and/or lumbar vertebrae are collected.
-
Micro-Computed Tomography (µCT): µCT analysis is performed to evaluate bone mineral density (BMD), bone volume fraction (BV/TV), trabecular number (Tb.N.), trabecular thickness (Tb.Th.), and other microarchitectural parameters.[14]
-
Inductively Coupled Plasma Optical Emission Spectrometry (ICP-OES): This technique is used to determine the elemental composition of the bone, including the concentration of strontium, calcium, and phosphorus.[14]
Mandatory Visualization
Conclusion
Both strontium ranelate and strontium citrate have demonstrated efficacy in promoting bone formation and increasing bone mineral density in a preclinical model of osteoporosis. The primary mechanism of action for both compounds is attributed to the strontium ion, which favorably modulates key signaling pathways in bone metabolism, including the CaSR, Wnt/β-catenin, and RANKL/OPG pathways.
While strontium ranelate has been more extensively studied in clinical trials, the available preclinical data suggests that strontium citrate is also an effective agent for enhancing bone health. The choice between these compounds for research and development purposes may be influenced by factors such as regulatory approval status, cost, and the existing body of scientific literature. Further head-to-head clinical trials are warranted to definitively establish the comparative efficacy and safety of strontium ranelate and strontium citrate in a clinical setting. This guide provides a foundational understanding for researchers to build upon in their exploration of strontium-based therapies for osteoporosis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. What is the mechanism of Strontium Ranelate? [synapse.patsnap.com]
- 4. Strontium ranelate decreases receptor activator of nuclear factor-ΚB ligand-induced osteoclastic differentiation in vitro: involvement of the calcium-sensing receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Calcium-sensing Receptor (CaR) is involved in strontium ranelate-induced osteoblast differentiation and mineralization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Strontium ranelate - Wikipedia [en.wikipedia.org]
- 7. Thieme E-Journals - Hormone and Metabolic Research / Abstract [thieme-connect.com]
- 8. The Influence of Strontium on Bone Tissue Metabolism and Its Application in Osteoporosis Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Strontium inhibits osteoclastogenesis by enhancing LRP6 and β-catenin-mediated OPG targeted by miR-181d-5p - PMC [pmc.ncbi.nlm.nih.gov]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. Calcium sensing receptor‐dependent and receptor‐independent activation of osteoblast replication and survival by strontium ranelate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Therapeutic approaches to activate the canonical Wnt pathway for bone regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Rodent models of osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. biocytogen.com [biocytogen.com]
- 16. Age-dependent variations of cancellous bone in response to ovariectomy in C57BL/6J mice - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Anabolic Impact on Bone: A Comparative Analysis of Tetraethyl Ranelate Analogs and Other Osteogenic Agents
For researchers, scientists, and professionals in drug development, this guide provides a comprehensive comparison of the anabolic effects of strontium ranelate, a close analog of Tetraethyl ranelate, against other bone-forming agents. This analysis is supported by experimental data on key bone formation markers, detailed methodologies of pivotal studies, and visualizations of the intricate signaling pathways involved.
The quest for effective anabolic therapies to combat bone loss in conditions like osteoporosis is a cornerstone of skeletal research. Strontium ranelate has been a subject of extensive investigation for its unique dual-action mechanism, which is proposed to both stimulate bone formation and inhibit bone resorption.[1][2][3] This guide delves into the evidence validating its anabolic properties, juxtaposing its performance with other established and emerging osteogenic compounds.
Comparative Efficacy: Bone Formation Markers
To objectively assess the anabolic potential of various compounds, researchers rely on the measurement of specific biochemical markers of bone formation. The following table summarizes the quantitative data from preclinical and clinical studies on strontium ranelate and its comparators.
| Compound/Treatment | Model/Study Population | Key Bone Formation Markers | Observed Effect | Reference |
| Strontium Ranelate | Postmenopausal women with osteoporosis (SOTI trial) | Bone Alkaline Phosphatase (BALP) | Increased levels compared to placebo.[4][5] | [4][5] |
| Postmenopausal women with osteoporosis | Procollagen type I N-terminal propeptide (P1NP) | Small but statistically significant reductions from baseline.[6] | [6] | |
| Postmenopausal women with osteoporosis | Bone Alkaline Phosphatase (BSAP) | No significant changes from baseline.[7] | [7] | |
| Ovariectomized (OVX) rats | Bone formation on trabecular and periosteal surfaces | Did not increase bone formation.[8] | [8] | |
| Intact mice | Bone formation | Promoted bone formation.[4] | [4] | |
| Teriparatide (PTH(1-34)) | Postmenopausal women with osteoporosis | Mineralizing Surface/Bone Surface (MS/BS), Mineral Apposition Rate (MAR) | Significantly higher than strontium ranelate.[9] | [9] |
| Postmenopausal women with osteoporosis | Procollagen type I N-terminal propeptide (P1NP) | Significant increases from baseline (+57% after 1 month).[6] | [6] | |
| PTH(1-84) | Postmenopausal women with osteoporosis | P1NP, Bone-specific Alkaline Phosphatase (BSAP) | Significantly increased compared with strontium ranelate.[7] | [7] |
| Anabolic Steroids (Nandrolone Decanoate) | Ovariectomized rats | Longitudinal and periosteal bone growth | Increased bone mass.[10] | [10] |
| Estrogen Replacement Therapy (ERT) | Postmenopausal women | Bone-specific Alkaline Phosphatase (B-ALP), C-terminal propeptide of type I collagen (CICP) | Decrease in serum levels, indicating no early anabolic effect.[11] | [11] |
Experimental Protocols: Methodologies for Assessing Anabolic Effects
The validation of a compound's anabolic effect on bone relies on a variety of well-established experimental models and techniques. Below are detailed methodologies for key experiments frequently cited in the study of bone metabolism.
Ovariectomized (OVX) Rat Model of Postmenopausal Osteoporosis
This widely used preclinical model simulates the estrogen deficiency-induced bone loss observed in postmenopausal women.
-
Animal Model : Three-month-old virgin female rats are used.
-
Surgical Procedure : Animals undergo either bilateral ovariectomy (OVX) or a sham surgery.
-
Treatment : Four weeks post-surgery, daily oral gavage with the test compound (e.g., strontium ranelate at doses of 25 and 150 mg/kg/day) or vehicle is initiated and continued for a specified period (e.g., 90 days).
-
Dietary Control : Animals are maintained on diets with controlled calcium levels (e.g., low 0.1% or normal 1.19% calcium).
-
Analysis :
-
Histomorphometry : Static and dynamic histomorphometry of bone sections to assess bone formation rates.
-
Imaging : Dual-energy X-ray absorptiometry (DXA) and micro-computed tomography (µCT) to evaluate bone mineral density and microarchitecture.
-
Biomechanical Testing : To determine bone strength.
-
Serum Analysis : Measurement of bone turnover markers.[8]
-
In Vitro Osteoblast Culture
Primary human osteoblasts are utilized to directly investigate the cellular mechanisms of action.
-
Cell Culture : Human primary osteoblasts are cultured in appropriate media.
-
Treatment : Cells are exposed to varying concentrations of the test compound (e.g., strontium ranelate).
-
Assays :
-
Replication : Thymidine incorporation assays to measure cell proliferation.
-
Differentiation : Measurement of Runx2 expression and alkaline phosphatase activity.
-
Cell Survival : Cell counts and caspase activity assays to assess apoptosis.
-
Gene and Protein Expression : Quantitative reverse transcription PCR (qRT-PCR) and ELISA/Western blot to measure levels of OPG and RANKL.[12]
-
Clinical Trials in Postmenopausal Women
Human studies are essential to confirm the preclinical findings and assess the therapeutic potential of a compound.
-
Study Population : Postmenopausal women with diagnosed osteoporosis.
-
Study Design : Randomized, controlled trials comparing the investigational drug (e.g., strontium ranelate 2g/day) to a placebo or an active comparator (e.g., teriparatide 20µ g/day ).
-
Duration : Treatment periods typically range from several months to years.
-
Endpoints :
-
Biochemical Markers : Serial measurements of bone formation (e.g., P1NP, BALP) and resorption markers (e.g., CTX).[4][6]
-
Bone Mineral Density (BMD) : Measured by DXA at various skeletal sites.
-
Fracture Incidence : The primary clinical outcome is often the reduction in vertebral and non-vertebral fractures.[13]
-
Bone Biopsies : In some studies, transiliac crest bone biopsies are obtained for histomorphometric analysis of bone formation dynamics.[9]
-
Visualizing the Mechanisms: Signaling Pathways and Experimental Workflow
The anabolic effects of these compounds are mediated by complex signaling pathways within bone cells. The accompanying diagrams, created using the DOT language, illustrate these pathways and the general workflow for their validation.
Caption: A streamlined workflow for validating the anabolic effects of new compounds.
Caption: Key signaling pathways activated by strontium ranelate and teriparatide to promote bone formation.
Concluding Remarks
The evidence surrounding the anabolic effects of strontium ranelate presents a complex picture. While in vitro studies and some animal models suggest a direct stimulation of osteoblasts and an increase in bone formation markers, results from clinical trials in postmenopausal women have been less consistent, with some studies showing no significant increase in key markers compared to potent anabolic agents like teriparatide.[4][6][7][12] The dual-action mechanism, particularly its anti-resorptive properties, likely contributes significantly to its overall effect on bone health.[3][14]
For researchers and drug developers, this comparative analysis underscores the importance of a multi-faceted approach to validating anabolic agents. A thorough understanding of the underlying cellular and molecular mechanisms, combined with robust preclinical and clinical data, is crucial for the successful development of novel therapies to enhance bone formation and combat skeletal diseases. The conflicting findings also highlight the need for further research to delineate the precise conditions under which agents like strontium ranelate exert a clinically meaningful anabolic effect.
References
- 1. How strontium ranelate, via opposite effects on bone resorption and formation, prevents osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanism of action of strontium ranelate: what are the facts? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Strontium Ranelate? [synapse.patsnap.com]
- 4. Strontium ranelate: a physiological approach for optimizing bone formation and resorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Strontium ranelate: a novel mode of action optimizing bone formation and resorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparative effects of teriparatide and strontium ranelate on bone biopsies and biochemical markers of bone turnover in postmenopausal women with osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The effect of PTH(1-84) or strontium ranelate on bone formation markers in postmenopausal women with primary osteoporosis: results of a randomized, open-label clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Strontium ranelate does not stimulate bone formation in ovariectomized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparative effects of teriparatide and strontium ranelate in the periosteum of iliac crest biopsies in postmenopausal women with osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The action of anabolic steroids on bone in experimental animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Response of biochemical markers of bone turnover to estrogen treatment in post-menopausal women: evidence against an early anabolic effect on bone formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Osteoblasts play key roles in the mechanisms of action of strontium ranelate - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Strontium ranelate: an increased bone quality leading to vertebral antifracture efficacy at all stages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The Influence of Strontium on Bone Tissue Metabolism and Its Application in Osteoporosis Treatment - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to RANKL Signaling Pathway Inhibitors in Osteoclasts: Strontium Ranelate and Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of strontium ranelate and other key inhibitors of the Receptor Activator of Nuclear Factor-κB Ligand (RANKL) signaling pathway in osteoclasts. The information presented herein is intended to support research and development efforts in the field of bone metabolism and therapeutics for bone disorders such as osteoporosis.
Introduction to the RANKL Signaling Pathway in Osteoclasts
The RANKL signaling pathway is a critical regulator of osteoclast differentiation, activation, and survival. The binding of RANKL to its receptor, RANK, on the surface of osteoclast precursors initiates a signaling cascade that is essential for the formation of mature, bone-resorbing osteoclasts. Key downstream signaling molecules include TRAF6, NF-κB, c-Fos, and NFATc1. The activity of RANKL is modulated by osteoprotegerin (OPG), a decoy receptor that binds to RANKL and prevents it from activating RANK. An imbalance in the RANKL/OPG ratio is a hallmark of many bone diseases characterized by excessive bone resorption.
Mechanism of Action of Strontium Ranelate
Strontium ranelate is a unique anti-osteoporotic agent with a dual mechanism of action, simultaneously promoting bone formation and inhibiting bone resorption. In the context of osteoclast activity, strontium ranelate has been shown to indirectly inhibit the RANKL signaling pathway. Studies have demonstrated that strontium ranelate increases the expression of OPG and decreases the expression of RANKL in osteoblasts. This shift in the OPG/RANKL ratio reduces the availability of RANKL to bind to RANK on osteoclast precursors, thereby suppressing osteoclastogenesis.[1][2][3] Furthermore, some evidence suggests that strontium ranelate may also have direct effects on osteoclasts by inhibiting their differentiation and resorptive activity.[2][4]
Comparative Analysis of RANKL Signaling Inhibitors
This section provides a comparison of strontium ranelate with other well-established and experimental inhibitors of the RANKL signaling pathway.
Quantitative Data on Inhibitor Efficacy
The following table summarizes the quantitative effects of various inhibitors on key markers of the RANKL signaling pathway and osteoclast activity.
| Inhibitor | Target | Cell Type | Concentration | Effect on OPG Expression | Effect on RANKL Expression | Effect on Osteoclast Formation | Effect on Bone Resorption | Citation |
| Strontium Ranelate | Indirectly via OPG/RANKL ratio | Human Osteoarthritic Subchondral Bone Osteoblasts | 1 and 2 mM | Significantly increased (p≤0.02) | Significantly increased (p≤0.02) | - | Significantly decreased (p≤0.002) | [5] |
| Human Primary Osteoblasts | 1 and 2 mM | ~7-fold and 8.5-fold increase in protein | - | - | - | [6] | ||
| Rat model | - | Higher positive expression | Lower positive expression | Decreased number of osteoclasts | - | [2] | ||
| Denosumab | RANKL | Human | 60 mg subcutaneous injection every 6 months | - | - | Inhibits osteoclast formation, function, and survival | Decreases bone resorption | [7][8][9][10] |
| Bisphosphonates (Alendronate, Zoledronate) | Indirectly via osteoblasts and directly on osteoclasts | Human Osteoblasts | 10⁻¹⁰M to 10⁻⁶M | Modulates expression (dose and time-dependent) | Modulates expression (dose and time-dependent) | Inhibits osteoclast activity | Inhibits bone resorption | [11][12][13][14] |
| Stattic | STAT3 | RANKL-induced RAW264.7 cells | Dose-dependent | - | - | Inhibited | Inhibited | [15][16] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
Osteoclast Differentiation Assay
This protocol describes the in vitro generation of osteoclasts from bone marrow-derived macrophages (BMMs) or a macrophage cell line (e.g., RAW264.7).
-
Cell Seeding:
-
For BMMs: Isolate bone marrow cells from murine femurs and tibias. Culture in α-MEM with 10% FBS, 1% Penicillin-Streptomycin, and 30 ng/mL M-CSF for 3 days to generate BMMs. Seed BMMs at a density of 2.5 x 10^4 cells/well in a 96-well plate.
-
For RAW264.7 cells: Seed cells at a density of 5 x 10^3 cells/well in a 96-well plate in DMEM with 10% FBS and 1% Penicillin-Streptomycin.
-
-
Induction of Differentiation:
-
For BMMs: Culture in the presence of 30 ng/mL M-CSF and 50 ng/mL RANKL.
-
For RAW264.7 cells: Culture in the presence of 50 ng/mL RANKL.
-
-
Treatment: Add the test compound (e.g., strontium ranelate, alternative inhibitors) at various concentrations to the culture medium. Include appropriate vehicle controls.
-
Culture and Medium Change: Incubate the plates at 37°C in a 5% CO2 incubator for 4-6 days. Replace the medium with fresh medium containing the respective treatments every 2 days.
-
Analysis: After the incubation period, assess osteoclast formation using TRAP staining.
Tartrate-Resistant Acid Phosphatase (TRAP) Staining
TRAP is a hallmark enzyme of osteoclasts. This staining method is used to identify and quantify mature osteoclasts.
-
Fixation: After the osteoclast differentiation assay, aspirate the culture medium and wash the cells once with PBS. Fix the cells with a fixation solution (e.g., 10% formalin) for 5-10 minutes at room temperature.
-
Washing: Wash the wells three times with deionized water.
-
Staining: Prepare the TRAP staining solution according to the manufacturer's protocol (e.g., using a kit containing naphthol AS-BI phosphoric acid and a fast red violet LB salt). Add the staining solution to each well and incubate at 37°C for 20-60 minutes, or until a visible red/purple color develops in the positive control wells.
-
Stopping the Reaction: Wash the wells with deionized water to stop the reaction.
-
Quantification: TRAP-positive multinucleated (≥3 nuclei) cells are counted as osteoclasts.
Bone Resorption (Pit) Assay
This assay assesses the functional activity of osteoclasts by measuring their ability to resorb a bone-like substrate.
-
Cell Culture: Perform the osteoclast differentiation protocol on a resorbable substrate, such as calcium phosphate-coated plates or dentin slices. Extend the culture period to 7-14 days to allow for sufficient resorption.
-
Cell Removal: At the end of the culture period, remove the cells by treating the wells with a solution such as 5% sodium hypochlorite for 10 minutes or by sonication.
-
Staining of Resorption Pits: Wash the wells or slices extensively with deionized water and allow them to dry. Stain the resorption pits with a solution like 1% toluidine blue for 2-4 minutes or with silver nitrate (von Kossa staining).
-
Analysis: The resorbed area (pits) can be visualized and quantified using light microscopy and image analysis software (e.g., ImageJ).
Quantitative Real-Time PCR (qPCR)
qPCR is used to quantify the gene expression of key markers in the RANKL signaling pathway.
-
RNA Extraction: At the desired time points, lyse the cells and extract total RNA using a suitable kit (e.g., TRIzol reagent).
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a reverse transcription kit.
-
qPCR Reaction: Perform qPCR using a qPCR master mix, specific primers for target genes (e.g., RANKL, OPG, NFATc1, c-Fos, TRAP, Cathepsin K), and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Data Analysis: Calculate the relative gene expression using the comparative Ct (ΔΔCt) method.
Western Blotting
Western blotting is used to detect and quantify the protein levels of signaling molecules.
-
Protein Extraction: Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate the membrane with primary antibodies against the proteins of interest (e.g., RANK, TRAF6, phosphorylated and total forms of NF-κB, p38, JNK, ERK, and NFATc1) overnight at 4°C. Follow this with incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
Visualizations
RANKL Signaling Pathway and Points of Inhibition
Caption: RANKL signaling pathway and points of inhibition.
Experimental Workflow for Screening RANKL Pathway Inhibitors
Caption: Experimental workflow for inhibitor screening.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. scielo.br [scielo.br]
- 4. Strontium ranelate decreases receptor activator of nuclear factor-ΚB ligand-induced osteoclastic differentiation in vitro: involvement of the calcium-sensing receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Strontium ranelate inhibits key factors affecting bone remodeling in human osteoarthritic subchondral bone osteoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Osteoblasts play key roles in the mechanisms of action of strontium ranelate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. droracle.ai [droracle.ai]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. Denosumab: Targeting the RANKL pathway to treat Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Current comprehensive understanding of denosumab (the RANKL neutralizing antibody) in the treatment of bone metastasis of malignant tumors, including pharmacological mechanism and clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 11. orthojournalhms.org [orthojournalhms.org]
- 12. mdpi.com [mdpi.com]
- 13. RANKL increases the level of Mcl-1 in osteoclasts and reduces bisphosphonate-induced osteoclast apoptosis in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 14. d-nb.info [d-nb.info]
- 15. Stattic inhibits RANKL-mediated osteoclastogenesis by suppressing activation of STAT3 and NF-κB pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Head-to-Head Comparison: Tetraethyl Ranelate and Alendronate in Osteoporosis Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of tetraethyl ranelate (via its active moiety, strontium ranelate) and alendronate, two prominent therapeutic agents in the management of osteoporosis. The following sections detail their mechanisms of action, comparative efficacy from clinical trials, and the experimental methodologies used to generate these findings.
Executive Summary
Alendronate, a potent nitrogen-containing bisphosphonate, primarily functions by inhibiting osteoclast-mediated bone resorption. In contrast, strontium ranelate exhibits a dual mode of action, concurrently stimulating bone formation and reducing bone resorption. This fundamental difference in their pharmacological activity leads to distinct effects on bone microstructure and turnover, as evidenced by head-to-head clinical trials. While both agents have demonstrated efficacy in increasing bone mineral density (BMD) and reducing fracture risk, the nuanced differences in their effects on bone architecture are of significant interest to the research and drug development community.
Quantitative Data Comparison
The following tables summarize the key quantitative findings from a head-to-head, double-blind, randomized controlled trial comparing strontium ranelate (2 g/day ) and alendronate (70 mg/week) in postmenopausal women with osteoporosis over a 12-month period.[1][2][3][4][5]
Table 1: Bone Mineral Density (BMD) Changes
| Parameter | Strontium Ranelate (% change) | Alendronate (% change) |
| Lumbar Spine aBMD | +5.7% | +5.1% |
| Total Hip aBMD | +3.3% | +2.2% |
Table 2: Bone Microstructure Changes (Distal Tibia)
| Parameter | Strontium Ranelate (% change) | Alendronate (% change) | Between-Group Difference (p-value) |
| Cortical Thickness (CTh) | +5.3% | +1.3% (not significant) | p = 0.045[1] |
| Cortical Area | +4.9% | +1.1% (not significant) | p = 0.041[1] |
| Trabecular Density | +2.1% | No significant change | p = 0.035[1] |
| Bone Volume/Total Volume (BV/TV) | Increase | No significant change | p = 0.048[1] |
Table 3: Bone Turnover Markers
| Marker | Strontium Ranelate | Alendronate |
| Bone Formation (e.g., P1NP) | No significant change | Suppression |
| Bone Resorption (e.g., CTX) | No significant change | Suppression |
Mechanism of Action
Alendronate: Inhibition of Osteoclast Activity
Alendronate's primary mechanism involves the inhibition of farnesyl pyrophosphate synthase (FPPS), a key enzyme in the mevalonate pathway within osteoclasts.[6][7][8][9][10] This disruption prevents the synthesis of isoprenoid lipids, which are crucial for the post-translational modification (prenylation) of small GTPase signaling proteins.[9][10] The lack of prenylated GTPases impairs essential osteoclast functions, including cytoskeletal organization and vesicular trafficking, ultimately leading to osteoclast dysfunction and apoptosis.[6][9]
Strontium Ranelate: A Dual-Action Agent
Strontium ranelate uniquely uncouples bone formation from resorption. It stimulates osteoblast differentiation and activity, leading to increased bone formation.[11][12] Concurrently, it inhibits osteoclast differentiation and function, thereby reducing bone resorption.[11][12] This dual action is believed to be mediated through various signaling pathways, including the calcium-sensing receptor (CaSR), and modulation of the RANKL/OPG system.[13][14][15]
Signaling Pathway Diagrams
Caption: Alendronate's inhibitory action on the mevalonate pathway in osteoclasts.
Caption: Dual action of strontium ranelate on bone formation and resorption.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparative analysis.
Bone Mineral Density (BMD) Measurement
-
Method: Dual-Energy X-ray Absorptiometry (DXA).
-
Procedure:
-
Patient Preparation: Patients are instructed to wear light clothing without metal fasteners and remove any jewelry. They are also asked to avoid calcium supplements on the day of the scan.
-
Calibration: The DXA scanner is calibrated daily using a spine phantom with a known mineral content to ensure accuracy and precision.
-
Patient Positioning: For lumbar spine BMD, the patient lies supine on the scanning table with their legs elevated on a padded block to flatten the lumbar lordosis. For proximal femur BMD, the patient is positioned supine with their leg internally rotated to ensure a clear view of the femoral neck.
-
Scan Acquisition: The C-arm of the DXA scanner moves over the region of interest, emitting X-rays at two different energy levels. The detector on the opposite side measures the amount of X-ray that passes through the bone and soft tissue.
-
Data Analysis: The scanner's software calculates the bone mineral content (in grams) and the bone area (in square centimeters) to determine the areal BMD (in g/cm²). The results are expressed as T-scores (comparison to a young, healthy adult reference population) and Z-scores (comparison to an age- and sex-matched reference population).
-
Bone Microstructure Assessment
-
Method: High-Resolution peripheral Quantitative Computed Tomography (HR-pQCT).
-
Procedure:
-
Patient Preparation: The patient is seated comfortably with their forearm or lower leg immobilized in a cast to prevent movement artifacts during the scan.
-
Scan Acquisition: The HR-pQCT scanner acquires a series of two-dimensional X-ray images of the distal radius or tibia. These images are then reconstructed to create a three-dimensional representation of the bone microstructure.
-
Image Processing and Analysis: Specialized software is used to segment the cortical and trabecular bone compartments. Various parameters are then quantified, including:
-
Cortical Bone: Cortical thickness (CTh), cortical area, and cortical porosity.
-
Trabecular Bone: Bone volume/total volume (BV/TV), trabecular number (Tb.N), trabecular thickness (Tb.Th), and trabecular separation (Tb.Sp).
-
-
Caption: General experimental workflow for a comparative clinical trial.
Bone Turnover Marker Analysis
-
Method: Enzyme-Linked Immunosorbent Assay (ELISA).
-
Procedure:
-
Sample Collection: Fasting morning serum or plasma samples are collected from patients at baseline and specified follow-up time points. Samples are centrifuged, and the serum/plasma is aliquoted and stored at -80°C until analysis.
-
Assay Principle (for CTX-I, a resorption marker, and P1NP, a formation marker):
-
A 96-well microplate is coated with a capture antibody specific to the target marker (CTX-I or P1NP).
-
Patient samples, standards, and controls are added to the wells. The marker present in the samples binds to the capture antibody.
-
A detection antibody, conjugated to an enzyme (e.g., horseradish peroxidase), is added. This antibody binds to a different epitope on the captured marker.
-
A substrate for the enzyme is added, resulting in a color change. The intensity of the color is proportional to the concentration of the marker in the sample.
-
-
Data Quantification: The absorbance of each well is read using a microplate reader. A standard curve is generated using the known concentrations of the standards, and the concentrations of the marker in the patient samples are interpolated from this curve.
-
Bone Histomorphometry
-
Method: Tetracycline-based bone labeling followed by analysis of iliac crest bone biopsies.
-
Procedure:
-
Tetracycline Labeling: Patients are administered two courses of a tetracycline antibiotic (e.g., demeclocycline) separated by a label-free interval (typically 10-14 days).[1][2][16][17][18] Tetracycline deposits at sites of active bone mineralization.
-
Bone Biopsy: A transiliac bone biopsy is performed under local anesthesia to obtain a core of bone tissue.
-
Sample Processing: The bone biopsy is fixed, dehydrated in a series of graded alcohols, and embedded in plastic (e.g., methyl methacrylate) without decalcification.
-
Sectioning and Staining: Undecalcified sections are cut using a microtome. Some sections are left unstained for fluorescence microscopy to visualize the tetracycline labels, while others are stained (e.g., von Kossa, Goldner's trichrome) for static histomorphometric analysis.
-
Microscopic Analysis:
-
Dynamic Histomorphometry: Under fluorescence microscopy, the distance between the two tetracycline labels is measured to calculate the mineral apposition rate (MAR). The extent of the labeled surface is also measured to determine the mineralizing surface per bone surface (MS/BS). These parameters are used to calculate the bone formation rate (BFR).
-
Static Histomorphometry: Stained sections are analyzed to quantify parameters related to bone structure (e.g., trabecular bone volume, trabecular thickness) and bone remodeling (e.g., osteoid surface, eroded surface, osteoclast number).
-
-
References
- 1. Single-dose tetracycline labeling for bone histomorphometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scholarlycommons.henryford.com [scholarlycommons.henryford.com]
- 3. Strontium ranelate and alendronate have differing effects on distal tibia bone microstructure in women with osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Strontium ranelate and alendronate have differing effects on distal tibia bone microstructure in women with osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pharmacyfreak.com [pharmacyfreak.com]
- 7. ClinPGx [clinpgx.org]
- 8. Alendronate mechanism of action: geranylgeraniol, an intermediate in the mevalonate pathway, prevents inhibition of osteoclast formation, bone resorption, and kinase activation in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What is the mechanism of Alendronate Sodium? [synapse.patsnap.com]
- 10. Alendronic acid - Wikipedia [en.wikipedia.org]
- 11. What is the mechanism of Strontium Ranelate? [synapse.patsnap.com]
- 12. Mechanism of action of strontium ranelate: what are the facts? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Osteoblasts play key roles in the mechanisms of action of strontium ranelate - PMC [pmc.ncbi.nlm.nih.gov]
- 14. research.vu.nl [research.vu.nl]
- 15. Strontium ranelate affects signaling from mechanically-stimulated osteocytes towards osteoclasts and osteoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mayocliniclabs.com [mayocliniclabs.com]
- 17. academic.oup.com [academic.oup.com]
- 18. researchgate.net [researchgate.net]
Combination Therapy of Ranelate Salts and PTH for Osteoporosis: A Comparative Guide
For researchers and professionals in drug development, understanding the potential synergies of combination therapies for osteoporosis is paramount. This guide provides a comparative analysis of combination therapy involving a ranelate salt (using strontium ranelate as the primary example due to the availability of data) and Parathyroid Hormone (PTH).
Executive Summary
Intermittent administration of Parathyroid Hormone (PTH) is a well-established anabolic treatment for osteoporosis, significantly stimulating bone formation.[1] Strontium ranelate, a salt of ranelic acid, is recognized for its dual mode of action: modestly increasing bone formation while also reducing bone resorption.[2][3] Preclinical evidence suggests that combining PTH with a ranelate salt may offer a synergistic effect, leading to greater improvements in bone mass and strength than either agent alone. This guide will delve into the available experimental data, outline the methodologies used in key studies, and visualize the underlying signaling pathways.
Comparative Efficacy: Preclinical Data
Preclinical studies in ovariectomized (OVX) rat models, which simulate postmenopausal osteoporosis, have demonstrated the enhanced efficacy of combining a ranelate salt with PTH.
Table 1: Effects of Combination Therapy on Trabecular Bone Microarchitecture in OVX Rats
| Parameter | Vehicle (Control) | PTH (8 µg/kg/day) | Strontium + PTH | Percentage Change (PTH vs. Strontium + PTH) |
| Trabecular Bone Volume (BV/TV, %) | - | +107.6% vs. Vehicle | +113.5% vs. Vehicle | +5.9% |
| Trabecular Thickness (Tb.Th, µm) | - | +55.3% vs. Vehicle | +64.3% vs. Vehicle | +9.0% |
| Trabecular Number (Tb.N, 1/mm) | - | +20.1% vs. Vehicle | - | - |
| Trabecular Separation (Tb.Sp, µm) | - | -23.0% vs. Vehicle | - | - |
Data adapted from a study in ovariectomized rats treated for 8 weeks.[4]
Table 2: Effects of Combination Therapy on Bone Mechanical Properties in OVX Rats
| Parameter | PTH (8 µg/kg/day) | Strontium + PTH | Percentage Change (PTH vs. Strontium + PTH) |
| Trabecular Bone Strength (Force, N) | - | Higher than PTH alone | Statistically Significant Increase |
| Cortical Bone Strength | Enhanced | Further Enhanced | Statistically Significant Increase |
Data adapted from a study in ovariectomized rats treated for 8 weeks.[4]
Table 3: Effects of Local Delivery of Combination Therapy on Bone Regeneration in OVX Rats
| Treatment Group | New Bone Formation (4 weeks) | New Bone Formation (8 weeks) |
| PTH alone | Promoted | Efficiency Declined |
| Strontium Ranelate (SR) alone | No Positive Effect | No Positive Effect |
| PTH + SR Combination | Statistically Greater than either alone | Statistically Greater than either alone |
Data from a study on calvarial defects in ovariectomized rats.[5]
Experimental Protocols
The following protocols are based on key preclinical studies investigating the combination of strontium ranelate and PTH.
Systemic Combination Therapy in Ovariectomized Rats
-
Animal Model: Ovariectomized (Ovx) rats, a standard model for postmenopausal osteoporosis.
-
Treatment Groups:
-
Vehicle (control)
-
Strontium (Sr) alone (625 mg/kg/day, 5 days/week)
-
PTH(1-34) alone (8 µg/kg/day, 5 days/week)
-
Strontium + PTH(1-34) combination
-
-
Duration: 8 weeks of treatment.
-
Analysis:
-
Bone Microarchitecture: Micro-computed tomography (µCT) analysis of the tibia to determine trabecular bone volume (BV/TV), trabecular thickness (Tb.Th), trabecular number (Tb.N), and trabecular separation (Tb.Sp).
-
Mechanical Testing: Biomechanical testing of vertebral bodies and femurs to assess bone strength.
-
Bone Turnover Markers: Measurement of urinary deoxypyridinoline (a marker of bone resorption).[4]
-
Local Combination Therapy for Bone Defects in Ovariectomized Rats
-
Animal Model: 90 Wistar rats with surgically created critical-sized calvarial defects and ovariectomy to induce an osteoporotic state.
-
Treatment Groups: Local delivery of poloxamer implant tablets containing:
-
PTH
-
Strontium Ranelate (SR)
-
PTH + SR combination
-
-
Duration: Healing assessed at 4 and 8 weeks.
-
Analysis:
-
Histology and Histomorphometry: Biopsies of the defect sites were analyzed to quantify new bone formation.[5]
-
Signaling Pathways and Synergistic Mechanisms
The enhanced efficacy of the combination therapy stems from the distinct yet complementary mechanisms of action of PTH and ranelate salts.
PTH Signaling Pathway
Intermittent PTH administration primarily acts on osteoblasts to stimulate bone formation. A key mechanism is the downregulation of sclerostin, an inhibitor of the Wnt signaling pathway. This "unleashes" Wnt signaling, leading to the accumulation of β-catenin and subsequent transcription of genes involved in osteoblast differentiation and function.[6]
References
- 1. Mechanisms for the bone anabolic effect of parathyroid hormone treatment in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Strontium ranelate: a novel mode of action optimizing bone formation and resorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanism of action of strontium ranelate: what are the facts? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Combined effect of parathyroid hormone and strontium ranelate on bone healing in ovariectomized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Parathyroid hormone: anabolic and catabolic actions on the skeleton - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Tetraethyl Ranelate's Impact on Osteoblast Differentiation Markers: A Focus on Runx2 and ALP
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anticipated effects of tetraethyl ranelate on key osteoblast differentiation markers, Runt-related transcription factor 2 (Runx2) and Alkaline Phosphatase (ALP). Due to the novelty of this compound, this comparison is primarily based on the well-documented osteogenic properties of its parent compound, strontium ranelate, and is contextualized against other agents known to influence osteoblast activity.
Introduction to Osteoblast Differentiation and Key Markers
Osteoblast differentiation is a critical process in bone formation, governed by a cascade of genetic and signaling events. Two pivotal markers in this process are Runx2 and ALP. Runx2 is an essential transcription factor that triggers the differentiation of mesenchymal stem cells into osteoblasts.[1][2] Subsequently, ALP, an enzyme expressed in the early stages of osteogenesis, plays a crucial role in the mineralization of the bone matrix.[1][2] Therefore, compounds that can upregulate the expression and activity of Runx2 and ALP are promising candidates for therapeutic interventions in bone loss disorders like osteoporosis.
This compound and its Anticipated Mechanism of Action
While specific data on this compound is emerging, its structural similarity to strontium ranelate suggests a comparable mechanism of action. Strontium ranelate is known to have a dual effect on bone metabolism: stimulating bone formation and inhibiting bone resorption.[3][4][5] It promotes osteoblast differentiation and survival, in part by activating the calcium-sensing receptor (CaSR). This activation is believed to initiate downstream signaling pathways that lead to the increased expression of osteogenic markers, including Runx2 and ALP.
Comparative Data on Osteogenic Agents
The following table summarizes the quantitative impact of various compounds on Runx2 and ALP expression, providing a benchmark for evaluating the potential efficacy of this compound.
| Compound/Treatment | Target Cells | Concentration | Time Point | Fold Change in Runx2 Expression (mRNA/Protein) | Fold Change in ALP Activity/Expression | Reference |
| Strontium Ranelate | Human primary osteoblasts | 0.1 - 1 mM | 48 hours | Increased | Increased | [6] |
| Strontium Ranelate | oim/oim mice | 1800 mg/kg/day | 11 weeks | Maintained bone formation | Increased bone mass | [7] |
| Alendronate | oim/oim mice | 0.21 mg/kg/week | 11 weeks | Suppressed bone formation | Increased bone mass | [7] |
| Teriparatide (TPTD) | Postmenopausal women | 20 µ g/day | 6 months | N/A (Biopsy) | Significantly higher than SrR | [8] |
| Propolis + Bovine Bone Graft | Cavia cobaya | 2% | 30 days | Increased | Increased | [2] |
| Bone Morphogenetic Protein-2 (BMP-2) | C3H10T1/2 cells | Adenoviral vector | 1 - 12 days | Weakly induced | Strongly induced | [9] |
Signaling Pathways in Osteoblast Differentiation
The differentiation of osteoblasts is a complex process involving multiple signaling pathways that converge on key transcription factors like Runx2.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of osteogenic compounds. Below are standard protocols for measuring ALP activity and Runx2 expression.
Alkaline Phosphatase (ALP) Activity Assay
This colorimetric assay quantifies ALP activity by measuring the conversion of p-nitrophenyl phosphate (pNPP) to the colored product p-nitrophenol.
Protocol:
-
Cell Culture: Plate osteoblastic cells (e.g., MC3T3-E1 or primary human osteoblasts) in 24-well plates and culture until they reach 80-90% confluency.
-
Treatment: Treat the cells with varying concentrations of this compound for the desired time period (e.g., 48 hours). Include a vehicle-treated control group.
-
Cell Lysis: Wash the cells with phosphate-buffered saline (PBS) and lyse them using a lysis buffer (e.g., 0.1% Triton X-100).
-
Assay:
-
Add a portion of the cell lysate to a 96-well plate.
-
Add p-nitrophenyl phosphate (pNPP) substrate solution.
-
Incubate at 37°C for 30-60 minutes.
-
Stop the reaction by adding sodium hydroxide (NaOH).
-
-
Measurement: Read the absorbance at 405 nm using a microplate reader.
-
Normalization: Normalize the ALP activity to the total protein content of each sample, determined by a protein assay (e.g., Bradford or BCA assay).
Western Blot for Runx2 Expression
Western blotting is a widely used technique to detect and quantify the expression of specific proteins, such as Runx2.[10][11][12][13]
References
- 1. RUNX2 and ALP expression in osteoblast cells exposed by PMMA-HAp combination: An in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scielo.br [scielo.br]
- 3. What is the mechanism of Strontium Ranelate? [synapse.patsnap.com]
- 4. Strontium ranelate - Wikipedia [en.wikipedia.org]
- 5. Mechanism of action of strontium ranelate: what are the facts? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Osteoblasts play key roles in the mechanisms of action of strontium ranelate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparable Effects of Strontium Ranelate and Alendronate Treatment on Fracture Reduction in a Mouse Model of Osteogenesis Imperfecta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparative effects of teriparatide and strontium ranelate in the periosteum of iliac crest biopsies in postmenopausal women with osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In Vitro and In Vivo Synergistic Interactions Between the Runx2/Cbfa1 Transcription Factor and Bone Morphogenetic Protein-2 in Stimulating Osteoblast Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Bone-specific Expression of Runx2 Oscillates during the Cell Cycle to Support a G1-related Antiproliferative Function in Osteoblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 2.8. Western Blotting [bio-protocol.org]
- 12. The RUNX2 Cistrome in Osteoblasts: CHARACTERIZATION, DOWN-REGULATION FOLLOWING DIFFERENTIATION, AND RELATIONSHIP TO GENE EXPRESSION - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Runt-Related Transcription Factor 2 (Runx2) Measurement in Phytoestrogen-Induced Bone: A Comparison of Western Blot and Immunohistochemistry Methods – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
A Comparative Analysis of Strontium Salts for Bone Regeneration: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of different strontium salts in bone regeneration, supported by experimental data. Strontium, a trace element with a chemical similarity to calcium, has garnered significant interest for its dual action in promoting bone formation and inhibiting bone resorption. This has led to the investigation of various strontium salts as potential therapeutic agents for osteoporosis and to enhance bone healing. This guide focuses on a comparative analysis of the most commonly studied strontium salts—strontium ranelate, strontium citrate, and strontium chloride—along with strontium-substituted biomaterials, providing a comprehensive overview of their efficacy, mechanisms of action, and experimental validation.
In Vivo Comparative Performance of Strontium Salts
A recent study by Posturzyńska et al. (2024) provides a direct head-to-head comparison of strontium ranelate (SrR), strontium citrate (SrC), and strontium chloride (SrCl) in an ovariectomized (OVX) female mouse model of osteoporosis.[1] The results of this study offer valuable insights into the in vivo efficacy of these different formulations.
Bone Mineral Density and Microarchitecture
The study revealed that all tested strontium salts increased bone tissue mineral density (TMD) compared to the untreated OVX group.[2] Notably, strontium citrate exhibited the weakest effect on increasing TMD.[2] Both strontium ranelate and strontium chloride significantly increased the mineral density of trabecular bone compared to the sham-operated group.[2]
Table 1: In Vivo Comparison of Strontium Salts on Bone Mineral Density (TMD) in Ovariectomized Mice [1]
| Strontium Salt | Trabecular TMD (% increase vs. OVX) | Cortical TMD (% increase vs. OVX) |
| Strontium Ranelate (SrR) | 36.9% | Data not specified |
| Strontium Citrate (SrC) | 16.5% | Lowest increase among salts |
| Strontium Chloride (SrCl) | 44.0% | Data not specified |
Source: Posturzyńska et al., 2024[1]
In terms of bone microarchitecture, administration of all three strontium salts led to significant improvements. Specifically, they increased the specific bone surface (BS/BV).[1] Strontium chloride also contributed to an increase in the bone surface to tissue volume ratio (BS/TV).[1]
Table 2: In Vivo Comparison of Strontium Salts on Femoral Trabecular Microarchitecture in Ovariectomized Mice [3]
| Parameter | Strontium Ranelate (vs. Control) | Strontium Chloride (vs. Control) |
| Trabecular Thickness (Tb.Th) | +37% | +27% |
| Trabecular Number (Tb.N) | +112% | +53% |
| Percent Bone Volume (BV/TV) | +185% | +101% |
| Trabecular Separation (Tb.Sp) | -44% | -34% |
| Cortical Bone Area | +30% | +34% |
Source: Adapted from Posturzyńska et al., 2023[3]
Experimental Protocol: In Vivo Ovariectomized Mouse Model
The following protocol is based on the methodology described by Posturzyńska et al. (2024).[1]
-
Animal Model: 50 female SWISS mice, aged seven weeks. 40 mice underwent ovariectomy (OVX) to induce an osteoporosis model, while 10 underwent a sham operation.[2]
-
Treatment Groups: OVX mice were randomly assigned to four groups: OVX (no supplementation), OVX + Strontium Ranelate (SrR), OVX + Strontium Citrate (SrC), and OVX + Strontium Chloride (SrCl).[2] The dosage was administered at concentrations equivalent to the molar amount of strontium.[2]
-
Duration: 16 weeks.[2]
-
Analysis:
References
- 1. Strontium potently inhibits mineralisation in bone-forming primary rat osteoblast cultures and reduces numbers of osteoclasts in mouse marrow cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Influence of Various Strontium Formulations (Ranelate, Citrate, and Chloride) on Bone Mineral Density, Morphology, and Microarchitecture: A Comparative Study in an Ovariectomized Female Mouse Model of Osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Strontium Ranelate and Strontium Chloride Supplementation Influence on Bone Microarchitecture and Bone Turnover Markers—A Preliminary Study - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Dual-Action Mechanism of Strontium Ranelate: A Comparative Guide for Researchers
For researchers and professionals in drug development, understanding the nuanced mechanisms of therapeutic agents is paramount. Strontium ranelate, a compound utilized in the management of osteoporosis, presents a unique dual-action profile that distinguishes it from other treatments. This guide provides a comprehensive cross-validation of its mechanism using different cell lines, supported by experimental data and detailed protocols to facilitate further research.
Strontium ranelate stands out in the landscape of osteoporosis therapies by simultaneously stimulating bone formation and inhibiting bone resorption.[1][2][3] This dual effect works to rebalance bone turnover in favor of bone formation, ultimately increasing bone mass and strength.[4] This guide will delve into the molecular pathways influenced by strontium ranelate and present a comparative analysis of its effects across various cell types, alongside alternative osteoporosis treatments.
Comparative Efficacy of Strontium Ranelate
The clinical and preclinical efficacy of strontium ranelate has been demonstrated across various models and in human studies. Its ability to reduce the risk of both vertebral and non-vertebral fractures has been a key finding in large-scale clinical trials.[1][5]
| Parameter | Cell Line/Model | Treatment Group | Control Group | Outcome | Citation |
| Bone Formation | |||||
| Alkaline Phosphatase (ALP) Expression | Primary murine osteoblasts | Strontium ranelate | Vehicle | Increased expression | [1] |
| Bone Sialoprotein (BSP) Expression | Primary murine osteoblasts | Strontium ranelate | Vehicle | Increased expression | [6] |
| Osteocalcin (OCN) Expression | Primary murine osteoblasts | Strontium ranelate | Vehicle | Increased expression | [1] |
| Bone Nodule Formation | Primary murine osteoblasts | Strontium ranelate | Vehicle | Increased number | [1] |
| Osteoblast Replication | Human primary osteoblasts | Strontium ranelate | Vehicle | Increased [3H] thymidine incorporation | [6] |
| Runx2 mRNA Expression | Human primary osteoblasts | Strontium ranelate | Vehicle | Increased expression | [6] |
| Bone Resorption | |||||
| Mature Osteoclast Number | Primary murine osteoclasts | Strontium ranelate | Vehicle | Decreased number | [1] |
| Resorbing Activity | Primary murine osteoclasts | Strontium ranelate | Vehicle | Reduced activity | [1] |
| Actin Cytoskeleton Organization | Primary murine osteoclasts | Strontium ranelate | Vehicle | Disruption of the sealing zone | [1] |
| Osteoclast Differentiation | Chicken bone marrow culture | Strontium ranelate | Vehicle | Inhibited differentiation | [7] |
| Clinical & In Vivo Models | |||||
| Vertebral Fracture Risk | Postmenopausal women with osteoporosis | Strontium ranelate (2g/day) | Placebo | 41% risk reduction over 3 years (SOTI trial) | |
| Non-vertebral Fracture Risk | Postmenopausal women with osteoporosis | Strontium ranelate (2g/day) | Placebo | 16% risk reduction over 3 years (TROPOS trial) | [8] |
| Hip Fracture Risk | High-risk postmenopausal women (≥74 years) | Strontium ranelate (2g/day) | Placebo | 36% risk reduction over 3 years (TROPOS trial) | [8] |
| Bone Mineral Density (Lumbar Spine) | Postmenopausal women with osteoporosis | Strontium ranelate (2g/day) | Placebo | +2.97% annual increase | [7] |
| Bone Volume Percentage | Murine calvarial osteolysis model | Strontium ranelate | UHMWPE particles | Significantly higher bone volume | [9] |
| Trabecular Thickness | Murine calvarial osteolysis model | Strontium ranelate | UHMWPE particles | Significantly higher trabecular thickness | [9] |
Deciphering the Signaling Pathways
The dual action of strontium ranelate is orchestrated through its influence on several key signaling pathways within bone cells.
The Calcium-Sensing Receptor (CaSR) Pathway
Studies using human primary osteoblasts have indicated that the calcium-sensing receptor (CaSR) plays a crucial role in mediating the effects of strontium ranelate.[6] Activation of CaSR by strontium ranelate leads to increased osteoblast replication and differentiation.[6]
CaSR Signaling Pathway Activated by Strontium Ranelate
OPG/RANKL Signaling Pathway
A pivotal mechanism in bone resorption is the interplay between osteoprotegerin (OPG) and receptor activator of nuclear factor-κB ligand (RANKL). Strontium ranelate favorably modulates this pathway by increasing the expression of OPG and suppressing RANKL in human primary osteoblasts.[2][6] This shift in the OPG/RANKL ratio inhibits osteoclast differentiation and activity.
Modulation of OPG/RANKL Pathway by Strontium Ranelate
Wnt/β-catenin Signaling Pathway
Recent studies suggest that strontium ranelate can also promote chondrogenic differentiation of bone marrow stromal cells by inhibiting the Wnt/β-catenin signaling pathway.[10] This indicates a broader role for strontium ranelate in cartilage regeneration, which is relevant in conditions like osteoarthritis that often coexist with osteoporosis.
NF-κB Pathway
The inhibitory effect of strontium ranelate on osteoclastogenesis is also mediated through the NF-κB pathway.[11] By attenuating this pathway, strontium ranelate decreases the proliferation and differentiation of osteoclasts.[11]
Experimental Protocols
To facilitate the cross-validation of these findings, detailed methodologies for key experiments are outlined below.
Osteoblast Differentiation Assay
-
Cell Culture: Primary murine osteoblasts are derived from the calvaria of newborn mice. Cells are cultured in α-MEM supplemented with 10% fetal bovine serum (FBS) and antibiotics.
-
Treatment: At confluence, cells are treated with varying concentrations of strontium ranelate (e.g., 0.1, 1, 10 mM). The medium is changed every 2-3 days.
-
Analysis:
-
Alkaline Phosphatase (ALP) Activity: Measured at day 7 or 14 using a p-nitrophenyl phosphate substrate. Activity is normalized to total protein content.
-
Gene Expression: RNA is extracted at various time points and the expression of osteoblast markers such as Runx2, ALP, BSP, and OCN is quantified by qRT-PCR.
-
Mineralization: At day 21, cultures are stained with Alizarin Red S to visualize calcium deposition, indicative of bone nodule formation.
-
Osteoclast Formation and Resorption Assay
-
Cell Culture: Murine osteoclast precursors are obtained from bone marrow or spleen cells and co-cultured with primary osteoblasts, or cultured in the presence of M-CSF and RANKL.
-
Treatment: Cultures are treated with different concentrations of strontium ranelate.
-
Analysis:
-
Osteoclast Formation: After 7-9 days, cells are fixed and stained for tartrate-resistant acid phosphatase (TRAP). TRAP-positive multinucleated cells (≥3 nuclei) are counted as mature osteoclasts.
-
Resorption Activity: Osteoclasts are cultured on dentine slices or calcium phosphate-coated plates. After the culture period, the slices/plates are cleaned and the resorbed pit area is visualized and quantified using microscopy.
-
Actin Ring Formation: The actin cytoskeleton is visualized by phalloidin staining to assess the formation of the sealing zone, which is essential for resorptive activity.
-
Experimental Workflow for Cross-Validation
Experimental Workflow for Mechanism Cross-Validation
Comparison with Alternative Osteoporosis Treatments
Understanding how strontium ranelate compares to other established osteoporosis therapies is crucial for contextualizing its clinical utility.
| Feature | Strontium Ranelate | Bisphosphonates (e.g., Alendronate) | Teriparatide (PTH analog) |
| Primary Mechanism | Dual-action: Increases bone formation and decreases resorption.[1] | Primarily anti-resorptive: Inhibits osteoclast activity.[12] | Anabolic: Primarily stimulates bone formation.[13] |
| Effect on Bone Turnover | Rebalances bone turnover.[4] | Suppresses bone turnover.[12] | Increases bone turnover. |
| Cellular Targets | Osteoblasts and osteoclasts.[14] | Osteoclasts. | Osteoblasts. |
| Fracture Efficacy | Vertebral and non-vertebral, including hip.[5] | Vertebral and non-vertebral, including hip. | Primarily vertebral, some evidence for non-vertebral. |
| Administration | Oral | Oral or intravenous | Subcutaneous injection |
A study comparing strontium ranelate and alendronate in a mouse model of osteogenesis imperfecta found both agents similarly reduced fracture incidence.[12] However, strontium ranelate achieved this by inhibiting bone resorption while maintaining bone formation, whereas alendronate suppressed both resorption and formation.[12] In a comparative study with teriparatide in postmenopausal women, teriparatide showed significantly higher bone formation and mineralization at both the periosteal and endosteal surfaces of the iliac crest after six months of treatment.[13]
References
- 1. Dual effect of strontium ranelate: stimulation of osteoblast differentiation and inhibition of osteoclast formation and resorption in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Strontium Ranelate? [synapse.patsnap.com]
- 3. How strontium ranelate, via opposite effects on bone resorption and formation, prevents osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Strontium ranelate: a dual mode of action rebalancing bone turnover in favour of bone formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of long-term strontium ranelate treatment on the risk of nonvertebral and vertebral fractures in postmenopausal osteoporosis: Results of a five-year, randomized, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Osteoblasts play key roles in the mechanisms of action of strontium ranelate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Strontium ranelate in osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Strontium ranelate: a novel treatment in postmenopausal osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The potential role of strontium ranelate in treating particle-induced osteolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Strontium ranelate promotes chondrogenesis through inhibition of the Wnt/-catenin pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Comparable Effects of Strontium Ranelate and Alendronate Treatment on Fracture Reduction in a Mouse Model of Osteogenesis Imperfecta - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Comparative effects of teriparatide and strontium ranelate in the periosteum of iliac crest biopsies in postmenopausal women with osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
A Comparative Analysis of Tetraethyl Ranelate (as Strontium Ranelate) and Zoledronic Acid on Bone Resorption Markers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the effects of tetraethyl ranelate, referred to herein by its active moiety, strontium ranelate, and zoledronic acid on key bone resorption markers. The information is compiled from a comprehensive review of preclinical and clinical studies to support research and development in the treatment of bone disorders such as osteoporosis.
Executive Summary
Both strontium ranelate and zoledronic acid are established treatments for osteoporosis, and both have demonstrated efficacy in reducing fracture risk. Their mechanisms of action, however, differ significantly, leading to distinct profiles in their effects on bone turnover markers. Zoledronic acid is a potent anti-resorptive agent, belonging to the bisphosphonate class, which strongly inhibits osteoclast activity. Strontium ranelate exhibits a dual mode of action, concurrently inhibiting bone resorption to a lesser extent than zoledronic acid and stimulating bone formation.
This guide summarizes the available quantitative data on the impact of these two drugs on critical bone resorption markers, details the experimental protocols for their measurement, and provides visual representations of their respective signaling pathways. It is important to note that direct head-to-head clinical trials comparing strontium ranelate and zoledronic acid with bone resorption markers as primary endpoints are limited. Therefore, the data presented is a synthesis from separate, well-controlled clinical trials and preclinical studies.
Quantitative Data on Bone Resorption Markers
The following table summarizes the effects of strontium ranelate and zoledronic acid on the bone resorption markers, C-terminal telopeptide of type I collagen (CTX) and N-terminal telopeptide of type I collagen (NTX).
| Drug | Study | Dose | Duration | Bone Resorption Marker | Percentage Change from Baseline | Comparator |
| Strontium Ranelate | SOTI[1] | 2 g/day | 3 months | Serum CTX | ↓ 12.2% | Placebo |
| TROPOS | 2 g/day | 3 months | Urine NTX | ↓ 8.9% (difference between groups) | Placebo | |
| Zoledronic Acid | HORIZON Pivotal Fracture Trial[2] | 5 mg (single IV infusion) | 1 year | Serum β-CTX | ↓ 50% (median decrease) | Placebo |
| Study vs. Alendronate | 5 mg (single IV infusion) | 1 week | Urine NTX | Significantly greater reduction than alendronate | Weekly oral alendronate (70 mg) | |
| Study vs. Alendronate | 5 mg (single IV infusion) | Post-baseline | Serum β-CTX | Significantly greater reduction than alendronate | Weekly oral alendronate (70 mg) |
Experimental Protocols
The data presented in this guide were primarily generated from large-scale clinical trials. The methodologies for the assessment of bone resorption markers are detailed below.
Measurement of Serum C-terminal Telopeptide of Type I Collagen (CTX)
In the SOTI (Spinal Osteoporosis Therapeutic Intervention) trial for strontium ranelate, serum CTX levels were measured to assess the rate of bone resorption.[1] The typical methodology for this measurement is a competitive enzyme-linked immunosorbent assay (ELISA).
General ELISA Protocol for Serum β-CTX:
-
Sample Collection and Preparation: Serum samples are collected from patients and stored at -80°C until analysis. For the assay, samples are thawed and may be diluted as required.
-
Assay Principle: The assay is a competitive ELISA. A microtiter plate is pre-coated with a synthetic peptide corresponding to the β-isomerized C-terminal telopeptide of type I collagen.
-
Competitive Reaction: Patient serum samples, standards, and controls are added to the wells, followed by the addition of a specific antibody (e.g., a monoclonal antibody) conjugated to an enzyme such as horseradish peroxidase (HRP). During incubation, the CTX in the sample competes with the coated peptide for binding to the antibody.
-
Washing: The wells are washed to remove unbound antibodies and sample components.
-
Substrate Addition: A chromogenic substrate for the HRP enzyme is added to the wells. The enzyme reaction results in a color change.
-
Reaction Termination and Measurement: The enzyme reaction is stopped by the addition of an acid, and the absorbance is measured using a microplate reader at a specific wavelength (e.g., 450 nm). The intensity of the color is inversely proportional to the concentration of CTX in the sample.
-
Quantification: A standard curve is generated using known concentrations of the CTX peptide, and the concentration in the patient samples is determined by interpolating from this curve.
Measurement of Urinary N-terminal Telopeptide of Type I Collagen (NTX)
The TROPOS (Treatment of Peripheral Osteoporosis) study, which also evaluated strontium ranelate, and various studies on zoledronic acid have utilized urinary NTX as a marker of bone resorption. This is also typically measured using a competitive ELISA.
General ELISA Protocol for Urinary NTX:
-
Sample Collection and Preparation: Second morning void or 24-hour urine samples are collected. Samples are stored at -80°C. Prior to the assay, samples are thawed and centrifuged to remove any particulate matter.
-
Assay Principle: This is a competitive immunoassay. Microtiter plates are coated with NTX antigen.
-
Competitive Reaction: Urine samples, standards, and controls are added to the wells, followed by an HRP-conjugated monoclonal antibody specific for NTX. The NTX in the urine sample competes with the NTX coated on the plate for binding to the antibody.
-
Washing: Unbound reagents are removed by washing the plate.
-
Substrate Addition and Measurement: A chromogenic substrate is added, and the resulting color development is stopped with an acid. The absorbance is read on a microplate reader. The color intensity is inversely proportional to the NTX concentration in the sample.
-
Normalization and Quantification: Urinary NTX levels are typically normalized to creatinine concentration to account for variations in urine dilution. A standard curve is used to quantify the NTX concentration in the samples, expressed as nanomoles of bone collagen equivalents per millimole of creatinine (nmol BCE/mmol Cr).
Signaling Pathways and Mechanisms of Action
The distinct effects of strontium ranelate and zoledronic acid on bone resorption markers are a direct consequence of their different molecular mechanisms.
Zoledronic Acid: Inhibition of the Mevalonate Pathway
Zoledronic acid, a potent nitrogen-containing bisphosphonate, primarily targets osteoclasts. It is endocytosed by osteoclasts during bone resorption and inhibits the enzyme farnesyl pyrophosphate synthase (FPPS) in the mevalonate pathway. This inhibition prevents the synthesis of essential isoprenoid lipids, farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP). These lipids are crucial for the post-translational modification (prenylation) of small GTP-binding proteins like Ras, Rho, and Rac, which are vital for osteoclast function and survival. The disruption of these processes leads to osteoclast apoptosis and a potent inhibition of bone resorption.
Caption: Zoledronic acid inhibits FPPS in the mevalonate pathway.
Strontium Ranelate: A Dual Mode of Action
Strontium ranelate influences both bone resorption and bone formation. Its anti-resorptive effect is mediated in part through the RANKL/OPG signaling pathway. Strontium ranelate has been shown to increase the expression of osteoprotegerin (OPG) and decrease the expression of Receptor Activator of Nuclear factor Kappa-B Ligand (RANKL) in osteoblasts. OPG acts as a decoy receptor for RANKL, preventing it from binding to its receptor RANK on the surface of osteoclast precursors. This inhibition of RANKL/RANK signaling suppresses the differentiation, activation, and survival of osteoclasts, thereby reducing bone resorption. Concurrently, strontium ranelate stimulates osteoblast differentiation and activity, promoting bone formation.
Caption: Strontium ranelate modulates the RANKL/OPG pathway.
Conclusion
Zoledronic acid is a powerful inhibitor of bone resorption, leading to substantial and rapid reductions in bone resorption markers such as CTX and NTX. Its mechanism is centered on the induction of osteoclast apoptosis via inhibition of the mevalonate pathway.
Strontium ranelate demonstrates a more modest reduction in bone resorption markers compared to zoledronic acid. This is consistent with its dual-action mechanism, which involves a milder inhibition of osteoclast activity, primarily through the RANKL/OPG pathway, coupled with a stimulation of bone formation.
The choice between these agents in a therapeutic context depends on the specific clinical scenario and treatment goals. For research and development professionals, understanding these distinct pharmacological profiles is crucial for the design of new therapeutic strategies for bone diseases. The data and pathways presented in this guide provide a foundational comparison to inform further investigation.
References
Safety Operating Guide
Navigating the Safe Disposal of Tetraethyl Ranelate: A Procedural Guide
For researchers and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides a comprehensive overview of the essential procedures for the safe disposal of tetraethyl ranelate, a compound requiring careful management due to its potential hazards. Adherence to these protocols is critical for minimizing risks and maintaining a secure research environment.
Essential Safety and Hazard Information
This compound is classified with specific hazards that dictate its handling and disposal methods. The following table summarizes its hazard classifications based on available safety data sheets.
| Hazard Classification | GHS Code | Description |
| Acute Toxicity, Oral | Category 2 | Fatal if swallowed.[1] |
| Acute Toxicity, Dermal | Category 1 | Fatal in contact with skin.[1] |
| Acute Toxicity, Inhalation | Category 2 | Fatal if inhaled.[1] |
| Carcinogenicity | Category 1B | May cause cancer.[1] |
| Reproductive Toxicity | Category 1A | May damage fertility or the unborn child.[1] |
| Specific Target Organ Toxicity (Repeated Exposure) | Category 2 | May cause damage to organs through prolonged or repeated exposure.[1] |
| Hazardous to the Aquatic Environment, Acute | Category 1 | Very toxic to aquatic life.[1] |
| Hazardous to the Aquatic Environment, Chronic | Category 1 | Very toxic to aquatic life with long lasting effects.[1] |
| Flammable Liquids | Category 4 | Combustible liquid.[1] |
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is mandatory when handling this compound. The following table outlines the required PPE to prevent exposure.
| PPE Type | Specification |
| Eye/Face Protection | Wear chemical safety goggles and a face shield.[1] |
| Skin Protection | Wear protective gloves (e.g., nitrile rubber) and a lab coat. Ensure full body coverage.[1] |
| Respiratory Protection | Use a NIOSH-approved respirator with an organic vapor cartridge or a supplied-air respirator.[1] |
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in a manner that ensures the safety of laboratory personnel and prevents environmental contamination. The following protocol outlines the necessary steps for its proper disposal.
Experimental Protocol: Waste Neutralization and Disposal
-
Waste Collection:
-
Collect all this compound waste, including unused product and contaminated materials (e.g., pipette tips, gloves, and glassware), in a designated, properly labeled, and sealed waste container.
-
The container must be made of a material compatible with the chemical.
-
-
Waste Storage:
-
Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[2]
-
The storage area should be clearly marked as a hazardous waste accumulation site.
-
-
Waste Disposal:
-
Decontamination of Labware:
-
All labware that has come into contact with this compound must be decontaminated.
-
Rinse the contaminated labware with a suitable solvent (e.g., ethanol or acetone) in a fume hood.
-
Collect the rinse solvent as hazardous waste.
-
After the initial solvent rinse, wash the labware with soap and water.
-
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
By adhering to these detailed procedures, researchers and laboratory personnel can effectively manage the risks associated with this compound, ensuring a safe working environment and responsible environmental stewardship.
References
Personal protective equipment for handling Tetraethyl ranelate
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of Tetraethyl ranelate (CAS No. 58194-26-6). Given the limited specific safety data available for this compound, the following procedures are based on best practices for handling highly potent and potentially toxic organometallic compounds, such as organotins and tetraethyl lead, to ensure the highest level of safety in the laboratory.
Hazard Assessment and Engineering Controls
-
Primary Engineering Control: All work with this compound must be conducted within a certified chemical fume hood.[2] The sash should be kept as low as possible to minimize the risk of splashes and inhalation of any vapors.[2]
-
Ventilation: Ensure the fume hood provides adequate ventilation. For organotin compounds, engineering controls should be used to maintain concentrations at or below the time-weighted average (TWA) concentration limit.[3]
-
Emergency Equipment: A safety shower and eyewash station must be readily accessible and in close proximity to the workstation.[4] Fire extinguishers suitable for chemical fires (e.g., foam, dry chemical, or carbon dioxide) should be available; do not use water on fires involving organometallic reagents.[2]
Personal Protective Equipment (PPE)
A comprehensive PPE ensemble is mandatory to prevent skin and eye contact, as well as inhalation. The following table summarizes the required PPE.
| Body Part | Required PPE | Specifications and Rationale |
| Respiratory | Full-face or half-mask air-purifying respirator with appropriate cartridges | Recommended when handling organotins to protect against inhalation of potentially toxic vapors or aerosols.[3][5] |
| Eyes & Face | Chemical safety goggles and a face shield | Provides maximum protection against splashes and contact with the eyes.[2][3] |
| Hands | Double-gloving with chemically resistant gloves (e.g., nitrile) | Outer and inner gloves provide an extra layer of protection.[5][6] Contaminated gloves should be disposed of immediately. |
| Body | Flame-retardant or cotton laboratory coat | Protects against splashes and should be removed immediately if contaminated.[2] |
| Feet | Closed-toe, chemical-resistant shoes or boots | Protects feet from spills. |
Handling Procedures
Adherence to strict operational protocols is essential to minimize exposure risk.
Preparation:
-
Work should never be performed alone when handling highly hazardous materials like organotin reagents.[2]
-
Clear the fume hood of all unnecessary items before starting.
-
Ensure all glassware is flame-dried and cooled under an inert atmosphere (e.g., argon or nitrogen) before use.[2]
Handling:
-
This compound should be handled under an inert atmosphere, especially if it is sensitive to air or moisture.
-
If transferring the reagent from a Sure/Seal™ bottle, use a clean, dry syringe and needle.[2]
-
The reagent bottle's septum should be pierced with a needle connected to a Schlenk line supplying inert gas to maintain a positive pressure.[2]
-
Use a separate, clean, and dry needle and syringe to draw the required amount of the reagent.[2]
Spill and Emergency Procedures
In the event of a spill or personal exposure, immediate and correct action is critical.
| Emergency Scenario | Immediate Action |
| Skin Contact | Immediately remove all contaminated clothing. Flush the affected area with copious amounts of water for at least 15 minutes in a safety shower.[2][3] Seek immediate medical attention.[2] |
| Eye Contact | Immediately flush the eyes with water for a minimum of 15 minutes at an eyewash station.[2] Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration (do not use mouth-to-mouth).[4] Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting.[4] Seek immediate medical attention. |
| Small Spill in Fume Hood | Absorb the spill with an inert material such as vermiculite, dry sand, or earth. Place the absorbed material into a sealed container for hazardous waste disposal.[7] |
| Large Spill | Evacuate the area and alert emergency personnel. |
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure safety.
Waste Collection:
-
Glassware and Equipment: All glassware and equipment that has come into contact with this compound must be rinsed with a suitable solvent (e.g., hexanes or toluene).[2] This rinse solvent must be collected in a designated hazardous waste container.[2]
-
Contaminated PPE: Contaminated gloves, disposable lab coats, and other solid waste should be placed in a sealed, labeled hazardous waste bag or container.[3]
-
Unused Reagent: Unused or excess this compound must be disposed of as hazardous waste in accordance with institutional and local regulations. Do not pour down the drain.
Waste Disposal:
-
All waste streams (liquid and solid) must be clearly labeled with the contents.
-
Follow your institution's hazardous waste disposal procedures. This may involve contacting the Environmental Health and Safety (EHS) department for pickup.
Logical Workflow for Handling this compound
The following diagram outlines the logical progression of steps for safely handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
